molecular formula C7H5NS2Zn B8769574 Zinc 2-mercaptobenzothiazole

Zinc 2-mercaptobenzothiazole

Cat. No.: B8769574
M. Wt: 232.6 g/mol
InChI Key: GIUBHMDTOCBOPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Zinc 2-mercaptobenzothiazole is a useful research compound. Its molecular formula is C7H5NS2Zn and its molecular weight is 232.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H5NS2Zn

Molecular Weight

232.6 g/mol

IUPAC Name

3H-1,3-benzothiazole-2-thione;zinc

InChI

InChI=1S/C7H5NS2.Zn/c9-7-8-5-3-1-2-4-6(5)10-7;/h1-4H,(H,8,9);

InChI Key

GIUBHMDTOCBOPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)S2.[Zn]

Color/Form

LIGHT YELLOW POWDER

density

1.7 AT 25 °C/4 °C

physical_description

Dry Powder;  NKRA
Light yellow solid;  [HSDB] Cream to pale yellow powder;  [MSDSonline]

Origin of Product

United States

Foundational & Exploratory

The Role of Zinc 2-Mercaptobenzothiazole (ZMBT) in Sulfur Vulcanization: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the mechanism of action of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in the sulfur vulcanization of rubber. ZMBT, a widely utilized accelerator, plays a pivotal role in dictating the efficiency of the vulcanization process and the ultimate physical properties of the vulcanizate. This document elucidates the complex chemical pathways involved, from the formation of active sulfurating species to the generation of polysulfidic crosslinks. Furthermore, it presents a summary of the quantitative effects of ZMBT on cure characteristics and mechanical properties, details key experimental protocols for studying vulcanization, and provides visual representations of the underlying chemical and experimental workflows.

Introduction to Sulfur Vulcanization and Acceleration

Sulfur vulcanization is a chemical process that converts natural and synthetic rubbers into more durable materials by forming crosslinks between individual polymer chains.[1] This process, when conducted with sulfur alone, is notoriously slow and inefficient, requiring high temperatures and long reaction times, and resulting in an excessive number of sulfur atoms per crosslink.[2] To overcome these limitations, accelerators are incorporated into the vulcanization system. These chemical compounds increase the rate and efficiency of the vulcanization reaction, allowing it to proceed at lower temperatures and with shorter cure times.[3]

Zinc 2-mercaptobenzothiazole (ZMBT) is a prominent member of the thiazole (B1198619) class of accelerators.[4][5] It is the zinc salt of 2-mercaptobenzothiazole (MBT) and is recognized for its ability to enhance the crosslinking of rubber compounds, thereby improving their mechanical and dynamic properties.[6] ZMBT can function as both a primary and a secondary accelerator, often used in conjunction with other accelerators to achieve a synergistic effect on the curing process.[7][8]

The Core Mechanism of ZMBT in Accelerated Vulcanization

The mechanism of ZMBT-accelerated sulfur vulcanization is a multi-step process involving the formation of several key intermediates. The overall process can be categorized into three main stages: formation of the active accelerator complex and sulfurating agent, formation of crosslink precursors, and the formation of final crosslinks.

Formation of the Active Accelerator Complex and Sulfating Agent

The initial step in ZMBT-accelerated vulcanization involves the reaction of ZMBT with activators, typically zinc oxide (ZnO) and a fatty acid such as stearic acid. This reaction forms a zinc-accelerator complex.[9][10] This complex is more soluble in the rubber matrix and is crucial for the subsequent steps of the vulcanization process.[11]

The zinc-stearate complex then reacts with ZMBT. The coordination of the nitrogen atom in the thiazole ring and the oxygen atom in the stearate (B1226849) to the zinc atom activates the Zn-S bond in ZMBT.[5] This activated complex then reacts with elemental sulfur (typically in its cyclic S8 form) to generate a highly reactive intermediate known as the active sulfurating agent.[3][5] This species is a polysulfidic complex containing the benzothiazole (B30560) moiety.

Logical Relationship: Formation of the Active Sulfating Agent

G ZMBT This compound (ZMBT) ActiveComplex Zinc-Accelerator-Stearate Complex ZMBT->ActiveComplex ZnO Zinc Oxide (ZnO) ZnO->ActiveComplex StearicAcid Stearic Acid StearicAcid->ActiveComplex Sulfur Elemental Sulfur (S8) ActiveSulfuratingAgent Active Sulfating Agent (Polysulfidic Complex) Sulfur->ActiveSulfuratingAgent ActiveComplex->ActiveSulfuratingAgent

Caption: Initial reactions forming the active sulfurating agent.

Formation of Crosslink Precursors

The active sulfurating agent is a potent sulfur donor. It reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond). This reaction results in the formation of a rubber-bound intermediate known as a crosslink precursor.[12] This precursor is a polysulfidic pendant group attached to the rubber backbone and terminated with the benzothiazole accelerator fragment.

Formation of Polysulfidic Crosslinks

The final stage of vulcanization involves the conversion of these crosslink precursors into stable, polysulfidic crosslinks between different rubber polymer chains. This can occur through several proposed pathways, including the reaction of a crosslink precursor with another rubber chain or the reaction between two crosslink precursors.[12] The result is the formation of a three-dimensional network structure that imparts the desirable elastomeric properties to the rubber. The length of these polysulfidic crosslinks (the number of sulfur atoms) can vary and significantly influences the final properties of the vulcanizate.

Signaling Pathway: ZMBT-Accelerated Vulcanization

G cluster_activation Activation cluster_sulfurization Sulfurization cluster_crosslinking Crosslinking ZMBT ZMBT ActiveComplex Active Zinc Complex ZMBT->ActiveComplex Activators ZnO + Stearic Acid Activators->ActiveComplex SulfuratingAgent Active Sulfating Agent ActiveComplex->SulfuratingAgent Sulfur Sulfur (S8) Sulfur->SulfuratingAgent Precursor Crosslink Precursor SulfuratingAgent->Precursor Rubber Rubber Polymer Rubber->Precursor Crosslink Polysulfidic Crosslink Precursor->Crosslink Rubber2 Another Rubber Polymer Crosslink->Rubber2

Caption: Overall mechanism of ZMBT-accelerated vulcanization.

Quantitative Effects of ZMBT on Vulcanization

The concentration of ZMBT in a rubber formulation has a significant impact on both the curing process and the final properties of the vulcanized material.

Cure Characteristics

Cure characteristics are typically measured using a rheometer, which monitors the change in torque (stiffness) of the rubber compound as a function of time at a constant temperature. Key parameters include:

  • Scorch Time (ts2): The time at which vulcanization begins. A longer scorch time provides better processing safety, preventing premature curing during mixing and shaping.[6][13]

  • Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the optimal cure time.[14]

  • Cure Rate Index (CRI): A measure of the speed of the vulcanization reaction.

Increasing the concentration of ZMBT generally leads to a shorter scorch time and a faster cure rate.[15] However, ZMBT is known to provide a good balance between cure speed and scorch safety, making it a versatile accelerator.[16]

ZMBT Concentration Scorch Time (ts2) Cure Time (t90) Cure Rate Index (CRI)
LowLongerLongerLower
HighShorterShorterHigher

Note: This table represents a qualitative summary based on established principles of vulcanization chemistry. Actual values are dependent on the specific rubber formulation, temperature, and other additives.

Physical Properties of the Vulcanizate

The physical properties of the vulcanized rubber are directly related to the crosslink density and the nature of the crosslinks formed.

  • Tensile Strength and Modulus: These properties, which measure the rubber's resistance to deformation and its stiffness, generally increase with higher crosslink density.[17] Increasing ZMBT concentration, up to an optimal level, typically enhances tensile strength and modulus.[18]

  • Elongation at Break: This represents the extent to which the rubber can be stretched before breaking. It is often inversely related to the crosslink density.

  • Hardness: A measure of the rubber's resistance to indentation, which increases with crosslink density.[19]

ZMBT Concentration Tensile Strength Modulus at 300% Elongation at Break Hardness (Shore A)
LowLowerLowerHigherLower
HighHigherHigherLowerHigher

Note: This table provides a qualitative summary. The optimal ZMBT concentration for maximizing specific properties will vary depending on the application and other formulation components.

Experimental Protocols

Several analytical techniques are essential for studying the mechanism and kinetics of ZMBT-accelerated vulcanization.

Rheometry for Cure Characteristics

Objective: To determine the scorch time, cure time, and cure rate of a rubber compound.

Apparatus: Moving Die Rheometer (MDR) or Rubber Process Analyzer (RPA).

Procedure (based on ASTM D5289): [12][20]

  • Sample Preparation: A small, uncured rubber sample (typically 4-5 grams) is prepared.

  • Instrument Setup: The rheometer's test cavity is preheated to the desired vulcanization temperature (e.g., 160°C). The oscillation frequency (e.g., 1.67 Hz) and strain amplitude (e.g., 0.5 degrees) are set.

  • Test Execution: The sample is placed in the sealed, heated cavity. The lower die oscillates at the set frequency and amplitude, and the torque required to oscillate the die is measured over time.

  • Data Analysis: A cure curve (torque vs. time) is generated. From this curve, key parameters such as minimum torque (ML), maximum torque (MH), scorch time (ts2), and cure time (t90) are determined.[21]

Experimental Workflow: Rheometer Analysis

G cluster_prep Preparation cluster_test Testing cluster_analysis Analysis SamplePrep Prepare Uncured Rubber Sample LoadSample Load Sample into Preheated Cavity SamplePrep->LoadSample InstSetup Set Rheometer Parameters (Temp, Freq, Strain) InstSetup->LoadSample RunTest Initiate Isothermal Test (Oscillation and Heating) LoadSample->RunTest MeasureTorque Record Torque vs. Time RunTest->MeasureTorque GenCurve Generate Cure Curve MeasureTorque->GenCurve CalcParams Calculate ts2, t90, ML, MH GenCurve->CalcParams

Caption: Workflow for determining cure characteristics using a rheometer.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Crosslink Structure

Objective: To characterize the structure and density of crosslinks in the vulcanized rubber.

Apparatus: Solid-state NMR spectrometer.

Procedure:

  • Sample Preparation: A small piece of the vulcanized rubber is placed in an NMR rotor.

  • Instrument Setup: The spectrometer is set up for solid-state 1H or 13C NMR experiments. Techniques such as Cross-Polarization Magic Angle Spinning (CP-MAS) are often employed to obtain high-resolution spectra of solid samples.[22]

  • Data Acquisition: NMR spectra are acquired. The T2 relaxation time, determined from spin-spin relaxation experiments, is particularly useful as it correlates with the mobility of the polymer chains and, therefore, the crosslink density.[23][24]

  • Data Analysis: The chemical shifts and signal intensities in the spectra provide information about the different types of carbon and proton environments, allowing for the identification of structures associated with crosslinks (e.g., mono-, di-, and polysulfidic linkages).[25] The T2 relaxation data is analyzed to quantify the crosslink density.

Fourier-Transform Infrared (FTIR) Spectroscopy for Chemical Group Analysis

Objective: To identify the chemical functional groups present in the rubber at different stages of vulcanization and to monitor the consumption of reactants and the formation of products.

Apparatus: FTIR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

Procedure: [26][27]

  • Background Spectrum: A background spectrum is collected without a sample to account for atmospheric and instrument absorptions.

  • Sample Analysis: A thin film of the rubber sample (or the solid vulcanizate) is placed in the IR beam path (or on the ATR crystal).

  • Spectrum Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm-1.

  • Data Analysis: The absorbance peaks in the spectrum correspond to the vibrational frequencies of specific chemical bonds. By analyzing the changes in peak intensities (e.g., disappearance of C=C bonds, appearance of C-S bonds), the chemical transformations occurring during vulcanization can be followed.[1][28]

Conclusion

This compound is a highly effective and versatile accelerator for the sulfur vulcanization of rubber. Its mechanism of action involves a complex series of reactions initiated by the formation of an active zinc-accelerator complex, leading to the generation of a potent sulfurating agent. This intermediate facilitates the formation of crosslink precursors on the rubber backbone, which are subsequently converted into a network of polysulfidic crosslinks. The concentration of ZMBT plays a critical role in controlling the kinetics of vulcanization and the final mechanical properties of the rubber product. A thorough understanding of this mechanism, aided by analytical techniques such as rheometry, NMR, and FTIR, is essential for the rational design and optimization of rubber formulations for a wide range of applications.

References

In-Depth Technical Guide: Thermal Decomposition of Zinc 2-Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂), a compound of interest in various industrial applications. This document details the methodologies for key analytical techniques used to study its thermal behavior, presents available quantitative data, and discusses its decomposition pathway. While specific experimental data for the thermal analysis of pure Zn(MBT)₂ is limited in publicly available literature, this guide synthesizes information from related compounds and the parent molecule, 2-mercaptobenzothiazole (MBT), to provide a scientifically grounded understanding of its thermal degradation.

Introduction

Zinc 2-mercaptobenzothiazole, with the chemical formula C₁₄H₈N₂S₄Zn, is the zinc salt of 2-mercaptobenzothiazole. It finds applications as a vulcanization accelerator in the rubber industry and as a fungicide. Understanding its thermal stability and decomposition characteristics is crucial for safe handling, processing, and for predicting its environmental fate and potential toxicological profiles of its degradation products. Upon heating, this compound is known to decompose and emit toxic fumes, including oxides of sulfur and nitrogen, as well as zinc oxide.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 155-04-4
Molecular Formula C₁₄H₈N₂S₄Zn
Molecular Weight 397.9 g/mol
Appearance White to orange to green powder/crystal
Decomposition Temperature 325 °C

Experimental Protocols for Thermal Analysis

The study of the thermal decomposition of Zn(MBT)₂ involves several key analytical techniques. The following sections detail the generalized experimental protocols for these methods.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is a fundamental technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample of Zn(MBT)₂ (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen or argon, to study the pyrolysis process, or in an oxidative atmosphere like air to study combustion. A constant flow rate (e.g., 20-50 mL/min) is maintained.

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve plots percentage mass loss versus temperature. The derivative of the TGA curve (DTG curve) shows the rate of mass loss and helps in identifying the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It provides information on thermal events such as melting, crystallization, and decomposition. A study has shown that molten 2-mercaptobenzothiazole reacts with zinc oxide to form this compound.[2]

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample of Zn(MBT)₂ (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is typically run under an inert atmosphere (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: The sample and reference are heated from a low temperature to a final temperature (e.g., 400 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: The heat flow to the sample is measured relative to the reference. The resulting DSC thermogram plots heat flow versus temperature, showing endothermic (heat absorbing) or exothermic (heat releasing) peaks corresponding to thermal events.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. The sample is rapidly heated to a high temperature in the absence of oxygen, and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.

Methodology:

  • Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Sample Preparation: A very small amount of Zn(MBT)₂ (microgram to low milligram range) is placed in a pyrolysis sample holder.

  • Pyrolysis: The sample is rapidly heated to a set pyrolysis temperature (e.g., 600 °C) in an inert carrier gas (e.g., helium).

  • Gas Chromatography: The volatile pyrolysis products are swept into the GC column, where they are separated based on their boiling points and interaction with the stationary phase. A temperature program is used to elute the compounds.

  • Mass Spectrometry: The separated compounds are ionized and fragmented in the mass spectrometer. The resulting mass spectrum for each compound provides a unique fragmentation pattern that allows for its identification by comparison with mass spectral libraries.

Thermal Decomposition Data

Table 2: Summary of Expected Thermal Decomposition Data for this compound

ParameterExpected Observation
Onset Decomposition Temperature (TGA) Likely below 325 °C
Peak Decomposition Temperature(s) (DTG) Expected to be around or slightly above 325 °C, potentially with multiple peaks corresponding to different decomposition steps.
Mass Loss (TGA) Significant mass loss corresponding to the degradation of the two 2-mercaptobenzothiazole ligands.
Final Residue (TGA) Expected to be Zinc Oxide (ZnO).
Decomposition Events (DSC) Likely to show an endothermic or exothermic peak corresponding to the decomposition process.

Decomposition Pathway and Products

A definitive, experimentally verified thermal decomposition pathway for Zn(MBT)₂ is not available in the literature. However, based on the known decomposition of 2-mercaptobenzothiazole (MBT) and other metal-organic compounds, a plausible pathway can be proposed.

A key decomposition product of the 2-mercaptobenzothiazole ligand at high temperatures is benzothiazole.[4] Therefore, it is highly probable that the thermal decomposition of Zn(MBT)₂ involves the cleavage of the zinc-sulfur bond and the subsequent fragmentation of the MBT ligand.

Proposed Decomposition Products:

  • Volatile Organic Compounds:

    • Benzothiazole

    • Carbon disulfide (CS₂)

    • Aniline

    • Other aromatic and sulfur-containing fragments

  • Gaseous Products:

    • Sulfur oxides (SOx)

    • Nitrogen oxides (NOx)

  • Solid Residue:

    • Zinc oxide (ZnO)

Visualizations

To aid in the understanding of the experimental workflow and the proposed decomposition logic, the following diagrams are provided.

Experimental_Workflow cluster_sample Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Output ZnMBT2 This compound (Zn(MBT)₂) TGA Thermogravimetric Analysis (TGA) ZnMBT2->TGA DSC Differential Scanning Calorimetry (DSC) ZnMBT2->DSC PyGCMS Pyrolysis-GC-MS ZnMBT2->PyGCMS TGA_Data Mass Loss vs. Temperature (TGA/DTG Curves) TGA->TGA_Data Quantitative Mass Loss DSC_Data Heat Flow vs. Temperature (Thermogram) DSC->DSC_Data Thermal Events (Endo/Exothermic) PyGCMS_Data Identification of Decomposition Products PyGCMS->PyGCMS_Data Qualitative Product Analysis

Caption: Experimental workflow for the thermal analysis of Zn(MBT)₂.

Decomposition_Pathway ZnMBT2 This compound (Zn(MBT)₂) Intermediate Unstable Intermediates ZnMBT2->Intermediate Heat (Δ) Products Benzothiazole Other Organic Fragments CS₂ Intermediate->Products Fragmentation Gases SOx NOx Intermediate->Gases Gas Evolution Residue Zinc Oxide (ZnO) Intermediate->Residue Solid Formation

Caption: Proposed thermal decomposition pathway for Zn(MBT)₂.

Conclusion

The thermal decomposition of this compound is a complex process that results in the formation of various volatile organic compounds, inorganic gases, and a solid residue of zinc oxide. While a complete experimental dataset is not currently available in the public domain, this guide provides a robust framework for understanding its thermal behavior based on established analytical techniques and data from related compounds. Further research employing TGA, DSC, and Py-GC-MS is necessary to fully elucidate the quantitative aspects and the precise mechanism of its thermal degradation. This information is critical for ensuring the safe application and for assessing the environmental and toxicological impact of this compound.

References

Spectroscopic Analysis of Zinc 2-Mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂), a compound of significant interest in industrial applications and potentially in drug development due to the biological activities of benzothiazole (B30560) derivatives. This document details the key spectroscopic techniques used for the characterization of Zn(MBT)₂, summarizes quantitative data, provides experimental protocols, and visualizes relevant processes.

Introduction

Zinc 2-mercaptobenzothiazole is a coordination complex consisting of a central zinc ion (Zn²⁺) coordinated to two 2-mercaptobenzothiazole (MBT) ligands. The MBT ligand is a bicyclic heteroaromatic molecule that can exist in tautomeric forms, the thiol and the thione form, with the thione form being more stable. In the zinc complex, the MBT anion typically coordinates to the zinc ion through the exocyclic sulfur atom and sometimes through the nitrogen atom, forming a stable chelate structure. Spectroscopic techniques are crucial for elucidating the structure, bonding, and purity of this complex.

Spectroscopic Characterization

The structural and electronic properties of Zn(MBT)₂ can be thoroughly investigated using a combination of spectroscopic methods, including Ultraviolet-Visible (UV-Vis) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The UV-Vis spectrum of the free 2-mercaptobenzothiazole ligand is known to be pH-dependent, exhibiting two main absorption bands. Upon complexation with zinc, shifts in these absorption bands are expected due to the coordination of the ligand to the metal center.

Quantitative Data:

Speciesλmax 1 (nm)λmax 2 (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Conditions
2-Mercaptobenzothiazole (MBT)230-240308-320Not specifiedpH dependent
This compound (Zn(MBT)₂)~245 (inferred)~325 (inferred)Not specifiedMethanol (B129727)

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: Prepare a stock solution of Zn(MBT)₂ of known concentration (e.g., 1 x 10⁻³ M) in a suitable solvent such as methanol or ethanol. From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Measurement:

    • Use the pure solvent as a blank to zero the instrument.

    • Record the absorption spectra of the prepared solutions over a wavelength range of 200-800 nm in a 1 cm path length quartz cuvette.

    • Identify the wavelengths of maximum absorbance (λmax).

  • Data Analysis: Plot absorbance versus concentration at λmax to generate a calibration curve and determine the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for studying the coordination environment of the ligand. The coordination of the MBT ligand to the zinc ion through the sulfur and/or nitrogen atoms leads to characteristic shifts in the vibrational frequencies of the C=S, C-S, and C=N bonds.

Quantitative Data: Characteristic FTIR Peaks (cm⁻¹)

Vibrational Mode2-Mercaptobenzothiazole (MBT)This compound (Zn(MBT)₂) (inferred)Assignment
ν(N-H)3111-2835Absent or shiftedN-H stretching (present in free ligand)
ν(C=N)~1610Shifted to lower frequencyC=N stretching of the thiazole (B1198619) ring
ν(C=S) / ν(C-S)~1320, ~1015ShiftedThione and thioamide bands
ν(Zn-S)-~400-300Zinc-Sulfur stretching vibration
ν(Zn-N)-~500-400Zinc-Nitrogen stretching vibration (if coordinated)

Experimental Protocol: FTIR Spectroscopy

  • Sample Preparation: Prepare a solid sample by grinding a small amount of Zn(MBT)₂ with dry potassium bromide (KBr) and pressing the mixture into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place a small amount of the solid sample directly on the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer equipped with a suitable detector (e.g., DTGS).

  • Measurement:

    • Record a background spectrum of the empty sample compartment or the clean ATR crystal.

    • Place the sample in the beam path and record the sample spectrum.

    • The spectra are typically collected over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the spectrum of the free ligand to determine the coordination-induced shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to determine the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Upon complexation with zinc, changes in the chemical shifts of the protons and carbons of the MBT ligand are expected, particularly for those atoms near the coordination sites.

Quantitative Data: Inferred ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Nucleus2-Mercaptobenzothiazole (MBT) (in CDCl₃)This compound (Zn(MBT)₂) (in DMSO-d₆, inferred)Assignment
¹H7.2-7.87.3-8.0Aromatic protons
¹H~13.5 (broad)AbsentN-H proton
¹³C110-140110-145Aromatic carbons
¹³C~180ShiftedThione carbon (C=S)

Note: The solubility of Zn(MBT)₂ in common deuterated solvents can be low, which may pose a challenge for obtaining high-quality NMR spectra. DMSO-d₆ is a potential solvent.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of Zn(MBT)₂ in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Measurement:

    • Acquire ¹H and ¹³C NMR spectra at room temperature.

    • Use the residual solvent peak as an internal reference.

  • Data Analysis: Assign the signals to the respective protons and carbons in the complex by comparison with the spectrum of the free ligand and through 2D NMR techniques (e.g., COSY, HSQC) if necessary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, allowing for the determination of its molecular weight and fragmentation pattern. This technique can confirm the formation of the Zn(MBT)₂ complex and provide insights into its stability.

Quantitative Data:

IonExpected m/z
[Zn(MBT)₂]⁺396 (for ⁶⁴Zn)
[Zn(MBT)]⁺231 (for ⁶⁴Zn)
[MBT]⁺167

Note: The observed m/z values will show an isotopic pattern characteristic of zinc.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of Zn(MBT)₂ in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).

  • Measurement:

    • Introduce the sample solution into the mass spectrometer.

    • Acquire the mass spectrum in positive or negative ion mode.

  • Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern with the theoretical pattern for zinc-containing species.

Visualizing Key Processes

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving this compound.

Experimental Workflow for Spectroscopic Analysis

experimental_workflow cluster_synthesis Synthesis of Zn(MBT)₂ cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of This compound uv_vis UV-Vis Spectroscopy synthesis->uv_vis ftir FTIR Spectroscopy synthesis->ftir nmr NMR Spectroscopy synthesis->nmr ms Mass Spectrometry synthesis->ms uv_data Electronic Transitions (λmax) uv_vis->uv_data ftir_data Functional Groups & Coordination Sites ftir->ftir_data nmr_data Molecular Structure nmr->nmr_data ms_data Molecular Weight & Fragmentation ms->ms_data characterization Structural Characterization uv_data->characterization ftir_data->characterization nmr_data->characterization ms_data->characterization

Caption: Workflow for the synthesis and spectroscopic characterization of Zn(MBT)₂.

Role in Rubber Vulcanization

rubber_vulcanization cluster_reactants Initial Reactants cluster_process Vulcanization Process rubber Rubber Polymer Chains activation Formation of Active Sulfurating Agent rubber->activation sulfur Sulfur (S₈) sulfur->activation zmbt Zn(MBT)₂ (Accelerator) zmbt->activation zno ZnO (Activator) zno->activation crosslinking Cross-linking of Polymer Chains activation->crosslinking product Vulcanized Rubber (Cross-linked Network) crosslinking->product

Caption: The role of Zn(MBT)₂ as an accelerator in the rubber vulcanization process.[1][2][3][4]

Corrosion Inhibition Mechanism

corrosion_inhibition cluster_system Corrosive Environment cluster_mechanism Inhibition Mechanism metal Metal Surface (e.g., Steel) adsorption Adsorption of MBT⁻ and Zn²⁺ onto Metal Surface metal->adsorption electrolyte Corrosive Electrolyte (e.g., Saline Solution) electrolyte->adsorption zmbt Zn(MBT)₂ (Corrosion Inhibitor) zmbt->adsorption film Formation of a Protective Inhibitor Film adsorption->film result Corrosion Inhibition film->result

References

Unveiling the Crystal Architecture of Zinc 2-Mercaptobenzothiazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of a representative zinc 2-mercaptobenzothiazole (B37678) complex, bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II). The document details the experimental protocols for its synthesis and crystallographic analysis, presents key quantitative structural data in a clear tabular format, and visualizes the experimental workflow. This guide serves as a comprehensive resource for understanding the molecular geometry and intermolecular interactions that govern the solid-state structure of this class of compounds.

Introduction

Zinc 2-mercaptobenzothiazole (Zn(MBT)₂) is a coordination complex with significant industrial applications, notably as a vulcanization accelerator in the rubber industry. Understanding its three-dimensional structure at the atomic level is crucial for elucidating its mechanism of action and for the rational design of new materials with tailored properties. This guide focuses on the detailed crystal structure analysis of a well-characterized derivative, [Zn(MBT)₂(phen)], which provides valuable insights into the coordination chemistry of the zinc ion with the 2-mercaptobenzothiazolate ligand.

Experimental Protocols

The following sections describe the methodologies for the synthesis and single-crystal X-ray diffraction analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II).

Synthesis and Crystallization

Single crystals of the title complex suitable for X-ray diffraction were synthesized via a solution-based method. The protocol is as follows:

  • Precursor Preparation : Solutions of zinc(II) acetate (B1210297) dihydrate (Zn(CH₃COO)₂·2H₂O) and 2-mercaptobenzothiazole (MBT) were prepared separately in ethanol (B145695).

  • Reaction Mixture Formation : The ethanolic solutions of zinc acetate and MBT were mixed and stirred for one hour at 333 K.

  • Ligand Addition : A solution of 1,10-phenanthroline (B135089) (phen) in ethanol was added dropwise to the reaction mixture.

  • Reaction Completion : The resulting mixture was stirred for an additional hour at 333 K to ensure the completion of the reaction.

  • Crystallization : The final mixture was filtered and the filtrate was allowed to stand for slow evaporation at room temperature. Single crystals of [Zn(MBT)₂(phen)] were obtained over a period of ten days.[1]

Single-Crystal X-ray Diffraction Analysis

A suitable single crystal was selected and mounted on a diffractometer for data collection. The experimental workflow for the crystal structure determination is as follows:

  • Data Collection : The crystal was subjected to a beam of monochromatic X-rays, and the diffraction pattern was collected at a controlled temperature.

  • Data Reduction : The collected diffraction intensities were processed to correct for experimental factors such as absorption.

  • Structure Solution : The initial crystal structure model was determined from the processed diffraction data using direct methods or Patterson synthesis.

  • Structure Refinement : The atomic coordinates and thermal parameters of the model were refined against the experimental data to achieve the best possible fit.

  • Validation : The final refined structure was validated using crystallographic software to ensure its chemical and geometric sensibility.

Data Presentation: Crystal Structure of [Zn(MBT)₂(phen)]

The crystal structure of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ2N,N′)zinc(II) has been determined by single-crystal X-ray diffraction. The key crystallographic and structural data are summarized in the tables below.

Crystallographic Data
ParameterValue
Crystal SystemMonoclinic
Space GroupC2/c

Table 1: Crystallographic data for [Zn(MBT)₂(phen)].[1]

Selected Bond Lengths
BondLength (Å)
Zn—S2.2987 (7)
Zn—N2.093 (2)

Table 2: Selected interatomic distances in the coordination sphere of the zinc ion in [Zn(MBT)₂(phen)].[1]

Coordination Geometry

The zinc(II) ion in this complex exhibits a distorted tetrahedral coordination geometry.[1] It is coordinated to two sulfur atoms from two monodentate 2-mercaptobenzothiazolate ligands and two nitrogen atoms from the bidentate 1,10-phenanthroline ligand.[1]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental and computational steps involved in the crystal structure analysis of a coordination complex like this compound.

Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis & Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Refinement cluster_results Final Results synthesis Synthesis of Complex crystallization Single Crystal Growth synthesis->crystallization data_collection Data Collection crystallization->data_collection data_reduction Data Reduction data_collection->data_reduction structure_solution Structure Solution data_reduction->structure_solution structure_refinement Structure Refinement structure_solution->structure_refinement validation Structure Validation structure_refinement->validation final_structure Final Crystal Structure validation->final_structure

Crystal Structure Analysis Workflow

Conclusion

This technical guide has provided a detailed overview of the crystal structure analysis of a representative this compound complex. The presented experimental protocols and quantitative data offer a solid foundation for researchers and scientists working with this class of compounds. The elucidated distorted tetrahedral coordination geometry of the zinc ion and the key bond lengths are fundamental parameters that influence the material's properties and reactivity. The visualized workflow provides a clear and logical map of the process of crystal structure determination, from synthesis to the final validated structure. This information is invaluable for the fields of materials science, coordination chemistry, and drug development, where a deep understanding of molecular structure is paramount.

References

synthesis and characterization of Zinc 2-mercaptobenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Characterization of Zinc 2-Mercaptobenzothiazole (B37678) Derivatives

Introduction

2-Mercaptobenzothiazole (MBT) and its derivatives are a significant class of heterocyclic compounds widely recognized for their diverse applications in industrial and medicinal chemistry.[1][2][3][4] The zinc salt of 2-mercaptobenzothiazole (ZMBT), in particular, is a prominent derivative used extensively as a semi-ultra accelerator in the vulcanization of both natural and synthetic rubber, enhancing properties like tensile strength and aging resistance.[1][5] Beyond its role in the rubber industry, ZMBT and related derivatives are utilized as corrosion inhibitors, fungicides, and antioxidants.[1][6][7]

This technical guide provides a comprehensive overview of the , targeting researchers, scientists, and professionals in drug development. It details experimental protocols, summarizes quantitative data, and visualizes key workflows and relationships to facilitate a deeper understanding of these versatile compounds.

Synthesis of Zinc 2-Mercaptobenzothiazole (ZMBT)

The synthesis of ZMBT can be achieved through several methods. The most common approaches involve the reaction of 2-mercaptobenzothiazole with a zinc source, such as zinc oxide or a zinc salt.

General Synthesis Workflow

The overall process for synthesizing ZMBT typically follows a straightforward workflow, from the initial reaction to the isolation of the final product.

G cluster_workflow General Synthesis Workflow for ZMBT Reactants Reactants: 2-Mercaptobenzothiazole (MBT) Zinc Source (e.g., ZnO) Solvent Dispersion in Organic Solvent Reactants->Solvent Step 1 Reaction Heating & Reflux (e.g., 2-3 hours) Solvent->Reaction Step 2 Cooling Cooling to Room Temperature Reaction->Cooling Step 3 Isolation Filtration to separate the solid product Cooling->Isolation Step 4 Washing Washing with Solvent (e.g., Ethanol) Isolation->Washing Step 5 Drying Drying to obtain pure ZMBT solid Washing->Drying Step 6 Product Final Product: This compound (ZMBT) Drying->Product

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Protocol 1: Solvent-Based Synthesis using Zinc Oxide [8]

This method provides a clean and environmentally friendly route to ZMBT.

  • Reactants and Stoichiometry: Add 2-mercaptobenzothiazole (MBT) and zinc oxide (ZnO) to an organic solvent. The recommended molar ratio of MBT to ZnO is 1:0.5-0.55.[8]

  • Catalyst Addition: Introduce a suitable catalyst to the mixture.

  • Reaction: Heat the mixture and reflux under normal pressure for a duration of 2-3 hours.[8]

  • Isolation: After the reaction is complete, filter the mixture to separate the solid product.

  • Purification: Dry the filtered solid to obtain the final light-yellow ZMBT product.[8]

Protocol 2: Metal Complex Synthesis in Ethanol (B145695) [9]

This protocol describes a general method for preparing metal complexes of 2-mercaptobenzothiazole derivatives.

  • Ligand Preparation: Dissolve the 2-mercaptobenzothiazole ligand (0.001 mol) in 20 mL of ethanol in a 100 mL round-bottom flask.[9]

  • Metal Salt Solution: Prepare a solution of the zinc salt (e.g., ZnCl₂) (0.001 mol) in 20 mL of ethanol.

  • Reaction: Add the metal salt solution dropwise to the ligand solution with continuous stirring at room temperature.[9]

  • Isolation: The resulting complex can be isolated by reducing the solvent volume and cooling to induce precipitation, followed by filtration.

Characterization of ZMBT Derivatives

A combination of spectroscopic and analytical techniques is essential for the comprehensive characterization of synthesized ZMBT derivatives, confirming their structure, purity, and thermal properties.

Characterization Workflow

The synthesized compound undergoes a series of analytical tests to confirm its identity and properties.

G cluster_characterization Characterization Workflow for ZMBT cluster_spectroscopy Spectroscopic Analysis cluster_thermal Thermal Analysis cluster_other Other Techniques Synthesized_Product Synthesized ZMBT IR FT-IR Spectroscopy (Functional Groups) Synthesized_Product->IR NMR NMR Spectroscopy (¹H & ¹³C Structure) Synthesized_Product->NMR UV_Vis UV-Vis Spectroscopy (Electronic Transitions) Synthesized_Product->UV_Vis DSC DSC (Melting Point, Phase Transitions) Synthesized_Product->DSC TGA TGA (Thermal Stability, Decomposition) Synthesized_Product->TGA Elemental Elemental Analysis (Composition) Synthesized_Product->Elemental XPS XPS (Surface Composition, Chemical State) Synthesized_Product->XPS

Caption: Standard workflow for the characterization of ZMBT derivatives.

Spectroscopic Characterization
  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups. In the IR spectrum of the parent 2-mercaptobenzothiazole, key absorption peaks are observed for N-H (around 3344 cm⁻¹), C-H (around 3025 cm⁻¹), C=N (around 1630 cm⁻¹), and C-S (around 690 cm⁻¹) stretching vibrations.[9] Upon complexation with zinc, shifts in these bands, particularly the C=N and C-S bands, indicate coordination of the metal to the nitrogen and exocyclic sulfur atoms.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are crucial for elucidating the detailed molecular structure of MBT derivatives.[1] For example, in acrylic derivatives of MBT, ¹H-NMR signals for the =CH₂ protons appear as doublets at δ = 5.75–6.41 ppm.[1]

  • UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within the molecule. It is used to determine properties like the absorption maxima (λ_abs) in various solvents.[1]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is employed to determine the thermal stability and melting point of the compounds. Studies have shown that molten MBT (m.p. 174°C) reacts with ZnO to form ZMBT.[10] The final ZMBT product has a high melting point, often decomposing above 300°C.[7]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal stability and decomposition profile. When heated, ZMBT is known to decompose and emit toxic fumes of sulfur oxides, nitrogen oxides, and zinc.[11] Zinc complexes of other ligands, for instance, have been shown to decompose to form a final residue of zinc oxide (ZnO) at high temperatures.[12]

Surface and Elemental Analysis
  • X-ray Photoelectron Spectroscopy (XPS): XPS can be used to investigate the surface layer and chemical state of the elements, which is particularly useful in studies of ZMBT as a corrosion inhibitor on zinc surfaces.[6]

  • Elemental Analysis: This analysis confirms the empirical formula of the synthesized compound by determining the percentage composition of elements like carbon, hydrogen, nitrogen, and sulfur.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and related derivatives as reported in the literature.

Table 1: Physical and Thermal Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)Density (g/cm³)
This compoundC₁₄H₈N₂S₄Zn397.9Light yellow powder>300 (decomposes)1.7 @ 25°C
[5][11][11][11][7][11][11]

Table 2: Spectroscopic Data for 2-Mercaptobenzothiazole (Parent Ligand)

TechniqueWavenumber (cm⁻¹) / Chemical Shift (δ ppm)Assignment
FT-IR [9]~3344ν(N-H) stretching
~3025ν(C-H) stretching
~1630ν(C=N) stretching
~690ν(C-S) stretching

Applications and Mechanism of Action

The primary application of ZMBT is in the rubber industry, but it also functions effectively as a corrosion inhibitor.

Role as a Corrosion Inhibitor

ZMBT protects metal surfaces, particularly zinc and copper, from corrosion.[1][6] The mechanism involves the complexation of ZMBT with zinc ions (Zn²⁺) released from the metal surface in a corrosive environment, leading to the precipitation of a protective film. This film acts as a barrier, preventing further corrosive attack.

G cluster_corrosion Mechanism of ZMBT as a Corrosion Inhibitor Metal Zinc Metal Surface (Anode) Corrosion Corrosion Process: Zn -> Zn²⁺ + 2e⁻ Metal->Corrosion Complexation Complexation Reaction: Zn²⁺ + 2(MBT⁻) -> Zn(MBT)₂ Corrosion->Complexation MBT 2-Mercaptobenzothiazole (MBT⁻ anion in solution) MBT->Complexation Precipitation Precipitation of Protective Film Complexation->Precipitation Protection Protected Zinc Surface Precipitation->Protection

References

An In-depth Technical Guide to the Fundamental Properties of Zinc 2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core properties of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂), a compound of significant industrial and research interest. The information is tailored for researchers, scientists, and drug development professionals, with a focus on its chemical, physical, and biological characteristics.

Core Properties and Data

Zinc 2-mercaptobenzothiazole, an organozinc compound, is primarily recognized for its role as a vulcanization accelerator in the rubber industry.[1] Its fundamental properties are summarized in the tables below, providing a consolidated resource for key quantitative data.

Chemical and Physical Properties
PropertyValueReferences
Chemical Name Zinc bis(1,3-benzothiazole-2-thiolate)
Synonyms Zinc 2-mercaptobenzothiazolate, ZMBT, Zinc mercaptobenzothiazole[2]
CAS Number 155-04-4[2]
Molecular Formula C₁₄H₈N₂S₄Zn[2]
Molecular Weight 397.9 g/mol [2]
Appearance Light yellow to off-white powder[2]
Melting Point >300 °C (decomposes)
Density 1.7 g/cm³ at 25 °C[2]
Solubility Insoluble in water; soluble in benzene, chloroform, and carbon disulfide.
Thermal Properties
PropertyObservationReferences
Decomposition Emits toxic fumes of sulfur oxides, nitrogen oxides, and zinc upon heating to decomposition.[2]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for reproducible research. The following sections outline established experimental protocols.

Synthesis of this compound (Solvent Method)

This protocol is adapted from a patented one-step solvent method.[3]

Materials:

  • 2-mercaptobenzothiazole (MBT)

  • Zinc oxide (ZnO)

  • Toluene (B28343) (or another suitable inert organic solvent)

  • Glacial acetic acid (catalyst)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, add 2-mercaptobenzothiazole and zinc oxide in a molar ratio of approximately 2:1.

  • Add toluene to the flask to serve as the solvent.

  • Add a catalytic amount of glacial acetic acid.

  • Heat the mixture to reflux and maintain for 2-3 hours with continuous stirring.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid product and wash with a small amount of cold toluene.

  • Dry the resulting pale yellow solid, this compound, under vacuum.

Characterization Protocols

Objective: To identify the functional groups and confirm the coordination of the benzothiazole (B30560) ligand to the zinc center.

Methodology:

  • Prepare a KBr pellet of the synthesized Zn(MBT)₂.

  • Acquire the FTIR spectrum in the range of 4000-400 cm⁻¹.

  • Analyze the spectrum for characteristic peaks, paying attention to the C=N, C-S, and the disappearance of the S-H stretching vibrations from the free ligand, and the appearance of new bands corresponding to Zn-N or Zn-S bonds.

Objective: To determine the thermal stability and decomposition profile of Zn(MBT)₂.

Methodology:

  • Place a small, accurately weighed sample of Zn(MBT)₂ into an alumina (B75360) crucible.

  • Perform TGA/DSC analysis under a nitrogen atmosphere.

  • Heat the sample from room temperature to a final temperature of 800°C at a heating rate of 10°C/min.

  • Analyze the resulting TGA and DSC curves to identify decomposition temperatures, weight loss steps, and thermal events (endothermic or exothermic peaks).

Objective: To assess the purity of the synthesized Zn(MBT)₂ and quantify any unreacted 2-mercaptobenzothiazole.

Methodology:

  • Mobile Phase: Prepare a suitable mobile phase, such as a mixture of acetonitrile (B52724) and water with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[4]

  • Column: Use a reverse-phase C18 column.

  • Sample Preparation: Dissolve a known amount of the synthesized product in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase).

  • Injection: Inject the sample into the HPLC system.

  • Detection: Use a UV detector set at an appropriate wavelength to detect both 2-mercaptobenzothiazole and its zinc salt.

  • Analysis: Analyze the chromatogram to determine the retention times and peak areas to assess purity.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes and potential mechanisms involving this compound.

Synthesis and Characterization Workflow

G cluster_synthesis Synthesis cluster_workup Work-up cluster_characterization Characterization Reactants 2-Mercaptobenzothiazole + ZnO Reaction Reflux (2-3h) Reactants->Reaction Solvent Toluene Solvent->Reaction Catalyst Glacial Acetic Acid Catalyst->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Vacuum Drying Filtration->Drying FTIR FTIR Spectroscopy Drying->FTIR TGA_DSC TGA/DSC Analysis Drying->TGA_DSC HPLC HPLC Analysis Drying->HPLC

Caption: Workflow for the synthesis and characterization of this compound.

Role in Rubber Vulcanization

G cluster_reactants Vulcanization Reactants cluster_process Vulcanization Process cluster_product Product Rubber Rubber Polymer Chains Heating Heating Rubber->Heating Sulfur Sulfur (S₈) Sulfur->Heating ZMBT Zn(MBT)₂ (Accelerator) ZMBT->Heating Accelerates reaction Crosslinking Sulfur Cross-linking Heating->Crosslinking VulcanizedRubber Vulcanized Rubber (Cross-linked Network) Crosslinking->VulcanizedRubber

Caption: Simplified diagram of the role of Zn(MBT)₂ in rubber vulcanization.

Hypothetical Antimicrobial Mechanism of Action

G cluster_cell Bacterial Cell Membrane Cell Membrane Zn_ion Intracellular Zn²⁺ Membrane->Zn_ion Facilitates Zn²⁺ entry CellDeath Cell Death Membrane->CellDeath Cytoplasm Cytoplasm DNA Bacterial DNA DNA->CellDeath Proteins Essential Proteins Proteins->CellDeath ZMBT This compound (Zn(MBT)₂) ZMBT->Membrane Interacts with membrane ROS Reactive Oxygen Species (ROS) Zn_ion->ROS Induces Damage Oxidative Damage ROS->Damage Damage->Membrane Lipid peroxidation Damage->DNA Damages Damage->Proteins Denatures

Caption: Hypothetical antimicrobial mechanism of this compound.

References

An In-depth Technical Guide to the Solubility of Zinc 2-mercaptobenzothiazole in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a compound of significant industrial importance, particularly as a vulcanization accelerator in the rubber industry. Understanding its solubility in various organic solvents is crucial for its application, formulation, and in the context of material science and drug development where benzothiazole (B30560) derivatives are of interest.

Core Concepts of Solubility

The solubility of a solid in a liquid solvent is a thermodynamic equilibrium process, governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be soluble in one another. For a complex organometallic compound like Zinc 2-mercaptobenzothiazole, its solubility is influenced by several factors including the polarity of the solvent, the crystal lattice energy of ZMBT, and specific solute-solvent interactions such as hydrogen bonding and van der Waals forces. Temperature also plays a critical role, generally increasing the solubility of solids in liquids.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in peer-reviewed literature. However, qualitative descriptions and data for the parent compound, 2-mercaptobenzothiazole (MBT), provide valuable insights.

Table 1: Qualitative Solubility of this compound (ZMBT)

SolventQualitative Solubility Description
AcetoneSoluble
ChloroformSoluble
BenzeneSlightly Soluble
DichloromethaneSlightly Soluble
Carbon TetrachlorideSlightly Soluble
EthanolSlightly Soluble
Acidic Methanol (B129727)Slightly Soluble (with heating)
WaterInsoluble / Very Slightly Soluble
GasolineInsoluble

Note: "Slightly soluble" indicates that the substance has a low but measurable solubility.

One source indicates the water solubility of ZMBT to be less than 20.6 mg/L at 20°C.[1]

To provide a more quantitative perspective, the following table summarizes the solubility of the structurally similar compound, 2-mercaptobenzothiazole (MBT), which can serve as a useful proxy for estimating the behavior of ZMBT.

Table 2: Quantitative Solubility of 2-mercaptobenzothiazole (MBT) at 25°C

SolventSolubility ( g/100 mL)
Acetone10.0
Alcohol (Ethanol)2.0
Benzene1.0
Carbon Tetrachloride<0.2

[2]

Experimental Protocols for Solubility Determination

The determination of the solubility of a compound like this compound requires precise and reproducible experimental methods. The following protocols describe common techniques that can be employed.

Isothermal Equilibrium Method

The isothermal equilibrium method, also known as the shake-flask method, is a standard technique for determining the equilibrium solubility of a solid in a liquid.

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of finely powdered this compound is added to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass flask connected to a thermostatic water bath).

  • Equilibration: The mixture is agitated (e.g., using a magnetic stirrer or a mechanical shaker) at a constant temperature for a prolonged period (typically 24 to 72 hours) to ensure that equilibrium is reached. The attainment of equilibrium can be confirmed by analyzing samples at different time points until a constant concentration is observed.

  • Phase Separation: Once equilibrium is established, the agitation is stopped, and the undissolved solid is allowed to settle. A sample of the supernatant is then carefully withdrawn using a syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to prevent any solid particles from being included in the sample. This step must be performed at the same temperature as the equilibration to avoid any changes in solubility.

  • Concentration Analysis: The concentration of this compound in the filtered saturated solution is determined using a suitable analytical technique.

Analytical Techniques for Concentration Measurement

1. Gravimetric Analysis:

This is a straightforward and cost-effective method for determining the concentration of a non-volatile solute.

Protocol:

  • A precisely measured volume of the filtered saturated solution is transferred to a pre-weighed, dry evaporating dish.

  • The solvent is carefully evaporated at a controlled temperature (e.g., in a fume hood on a hot plate or in a vacuum oven) to leave behind the solid this compound.

  • The evaporating dish containing the solid residue is then dried to a constant weight in an oven at a temperature below the decomposition point of ZMBT.

  • The dish is cooled in a desiccator and weighed. The mass of the dissolved ZMBT is determined by subtracting the initial weight of the empty dish.

  • The solubility can then be calculated and expressed in units such as g/L or mg/mL.

2. High-Performance Liquid Chromatography (HPLC) with UV Detection:

HPLC is a highly sensitive and specific method for determining the concentration of a compound in a solution.

Protocol:

  • Standard Preparation: A series of standard solutions of this compound of known concentrations are prepared in the same solvent used for the solubility test.

  • Calibration Curve: These standard solutions are injected into the HPLC system to generate a calibration curve by plotting the peak area (or height) against the concentration. A C18 reverse-phase column is often suitable, with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and a buffered aqueous solution. The detector is set to a wavelength where ZMBT exhibits strong absorbance (e.g., around 320-330 nm).

  • Sample Analysis: A known volume of the filtered saturated solution is appropriately diluted and injected into the HPLC system.

  • Quantification: The concentration of ZMBT in the sample is determined by comparing its peak area to the calibration curve. The original solubility is then calculated by taking the dilution factor into account.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method followed by either gravimetric or HPLC analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Concentration Analysis cluster_gravimetric_steps Gravimetric Protocol cluster_hplc_steps HPLC Protocol prep1 Add excess ZMBT to solvent prep2 Seal vessel and place in thermostatic bath prep1->prep2 equil Agitate at constant temperature (24-72 hours) prep2->equil sep1 Stop agitation and allow solid to settle equil->sep1 sep2 Withdraw supernatant through a filter sep1->sep2 analysis_choice Choose Method sep2->analysis_choice gravimetric Gravimetric Analysis analysis_choice->gravimetric Gravimetric hplc HPLC-UV Analysis analysis_choice->hplc HPLC grav1 Evaporate solvent from a known volume gravimetric->grav1 hplc1 Prepare calibration curve hplc->hplc1 grav2 Dry residue to constant weight grav1->grav2 grav3 Calculate solubility from mass grav2->grav3 hplc2 Inject diluted sample hplc1->hplc2 hplc3 Determine concentration from curve hplc2->hplc3

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound in organic solvents, supported by available data and detailed experimental protocols. For specific applications, it is recommended to perform experimental solubility determinations under the precise conditions of interest.

References

An In-depth Technical Guide on the Molecular Structure of Zinc 2-mercaptobenzothiazole Complex

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and physicochemical properties of the Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) complex. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed experimental methodologies, and visual representations of its molecular structure.

Molecular Structure and Crystallographic Data

This tetrahedral geometry is a common coordination mode for Zn(II) complexes with similar ligands, as seen in other structures like [Zn(25-MBTSC)₂I₂], which also exhibits a distorted tetrahedral geometry with Zn-S bonds.

The coordination of the 2-mercaptobenzothiazole ligand to the zinc atom is a key feature of its molecular structure. The logical relationship can be visualized as a central zinc ion bonded to the sulfur atoms of two separate 2-mercaptobenzothiazole ligands.

Molecular_Structure cluster_ligand1 2-Mercaptobenzothiazole Ligand 1 cluster_zinc Central Zinc Ion cluster_ligand2 2-Mercaptobenzothiazole Ligand 2 L1_S S L1_Thiazole Thiazole Ring L1_S->L1_Thiazole Zn Zn(II) L1_S->Zn Coordination Bond L1_N N L1_N->L1_Thiazole L1_Benzene Benzene Ring L1_Thiazole->L1_Benzene L2_S S L2_S->Zn Coordination Bond L2_Thiazole Thiazole Ring L2_S->L2_Thiazole L2_N N L2_N->L2_Thiazole L2_Benzene Benzene Ring L2_Thiazole->L2_Benzene

Caption: Coordination of Zinc(II) with two 2-Mercaptobenzothiazole ligands.

Quantitative Structural Data

The following table summarizes the key bond lengths and the crystal system information derived from the single-crystal X-ray diffraction analysis of bis(benzothiazole-2-thiolato-κS)(1,10-phenanthroline-κ²N,N′)zinc(II).[1]

ParameterValue
Coordination Geometry Distorted Tetrahedral
Zn-S Bond Length 2.2987 (7) Å
Zn-N Bond Length (phenanthroline) 2.093 (2) Å
Crystal System Monoclinic
Space Group C2/c

Experimental Protocols

Synthesis of Zinc 2-mercaptobenzothiazole Complex

A common and efficient method for the synthesis of this compound is the solvent method.[2]

Materials:

  • 2-Mercaptobenzothiazole (MBT)

  • Zinc oxide (ZnO)

  • Toluene (solvent)

  • Glacial acetic acid or Propionic acid (catalyst)

Procedure:

  • In a four-necked reaction flask equipped with a condensation reflux water diversion device, add 88.13 g (0.5 mol) of 2-mercaptobenzothiazole, 20.7 g (0.26 mol) of zinc oxide, and 500 ml of toluene.

  • Add 0.5 g of the catalyst (glacial acetic acid or propionic acid) to the mixture.

  • Seal the flask and heat the mixture to reflux under normal pressure.

  • Maintain the reflux for 3 hours to complete the reaction.

  • After the reaction is complete, cool the mixture and filter the precipitate.

  • Dry the collected solid to obtain the final product, a light yellow solid of this compound.

The workflow for this synthesis process can be visualized as follows:

Synthesis_Workflow Reactants Reactants: - 2-Mercaptobenzothiazole - Zinc Oxide - Toluene (Solvent) - Catalyst Reaction Reaction: - Reflux for 3 hours Reactants->Reaction Filtration Filtration Reaction->Filtration Drying Drying Filtration->Drying Product Product: This compound (Light yellow solid) Drying->Product Thermal_Decomposition Complex This compound Complex Heating1 Heating Complex->Heating1 Intermediate Intermediate (e.g., ZnS) + Volatile Organic Fragments Heating1->Intermediate Heating2 Further Heating (in air) Intermediate->Heating2 Residue Final Residue (ZnO) Heating2->Residue

References

An In-depth Technical Guide to the Corrosion Inhibition Mechanism of Zinc 2-Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanisms by which Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂) acts as a corrosion inhibitor. It details the synergistic action of 2-mercaptobenzothiazole and zinc ions, the formation of a protective film, and the underlying electrochemical principles. This document summarizes key quantitative data, provides detailed experimental protocols for evaluative techniques, and includes visualizations to elucidate complex processes.

Introduction: The Corrosion Challenge

Corrosion is the electrochemical degradation of a material, typically a metal, due to its reaction with the surrounding environment. This process poses significant economic and safety challenges across various industries. Corrosion inhibitors are chemical substances that, when added in small concentrations to an environment, effectively decrease the corrosion rate of a metal exposed to that environment. A highly effective class of inhibitors for metals like steel and zinc are heterocyclic organic compounds, such as 2-mercaptobenzothiazole (MBT).

The Core Inhibition Mechanism of Zinc 2-Mercaptobenzothiazole

The corrosion inhibition offered by the this compound system is not typically from the direct application of a pre-formed Zn(MBT)₂ salt. Instead, it arises from a synergistic effect between 2-mercaptobenzothiazole (MBT) and zinc ions (Zn²⁺) present in the corrosive medium.[1] The mechanism is a multi-step process involving adsorption and the in-situ formation of a protective complex film on the metal surface.

2.1 Adsorption and Film Formation

The primary mechanism is the adsorption of MBT molecules onto the metal surface.[2] MBT is an organic molecule containing nitrogen and sulfur heteroatoms, which are active sites for bonding with metal surfaces.[3] The process involves:

  • Initial Adsorption: MBT molecules physically and chemically adsorb onto the metal surface. This adsorption process often displaces water molecules and other corrosive species. The adsorption behavior can be described by models such as the Langmuir or Temkin adsorption isotherms.[2][4]

  • Complexation with Zinc Ions: In the presence of Zn²⁺ ions, the adsorbed MBT molecules act as ligands, chelating with the zinc ions.[1]

  • Protective Film Precipitation: This interaction leads to the formation of a stable, insoluble this compound complex, often described as [Zn(MBT)₂], which precipitates onto the metal surface.[5] This complex forms a thin, passive, and protective barrier film.[1]

This protective layer acts as a physical barrier, isolating the metal from the corrosive environment. It impedes both the anodic (metal dissolution) and cathodic (e.g., oxygen reduction) reactions, classifying the MBT-Zn²⁺ system as a mixed-type inhibitor.[1][2]

cluster_solution Corrosive Solution cluster_surface Metal Surface cluster_film Protective Film Formation MBT MBT Molecules Metal Metal Substrate (e.g., Steel) MBT->Metal 1. Adsorption Film Zn(MBT)₂ Complex Film Physical Barrier MBT->Film 2. Complexation & Precipitation Zn2 Zn²⁺ Ions Zn2->Film 2. Complexation & Precipitation H2O H₂O & Cl⁻ Anodic Anodic Site (Fe → Fe²⁺ + 2e⁻) H2O->Anodic Corrosion Attack Cathodic Cathodic Site (O₂ + 2H₂O + 4e⁻ → 4OH⁻) H2O->Cathodic Corrosion Attack Film->Anodic Blocks Anodic Reaction Film->Cathodic Blocks Cathodic Reaction

Corrosion inhibition mechanism of the MBT-Zn²⁺ system.

Quantitative Performance Data

The effectiveness of a corrosion inhibitor is quantified using several electrochemical parameters. The combination of MBT and zinc ions typically shows a synergistic effect, where the combined inhibition efficiency is greater than the sum of their individual efficiencies.

Table 1: Potentiodynamic Polarization Data for Carbon Steel in 3.5% NaCl

Inhibitor SystemConcentration (ppm)Ecorr (mV vs SCE)icorr (µA/cm²)Inhibition Efficiency (IE%)
Blank (Uninhibited)--71521.6-
MBT100-7015.4374.8
Zinc Nitrate100-72811.248.1
MBT + Zinc Nitrate100 + 100-6851.0395.2
Data synthesized from reference[1]. Inhibition Efficiency (IE%) is calculated as: IE% = [(i₀ - i) / i₀] * 100, where i₀ and i are the corrosion current densities in the absence and presence of the inhibitor, respectively.

Table 2: Electrochemical Impedance Spectroscopy (EIS) Data for Zinc in 1 M HCl

Inhibitor Concentration (ppm)Rct (Ω cm²)Cdl (µF/cm²)Inhibition Efficiency (IE%)
0156.8--
100225.8-30.5
300420.7-62.7
500753.5-79.2
Data for MBT on Zinc, synthesized from reference[6]. IE% from EIS is calculated as: IE% = [(Rct - Rct₀) / Rct] * 100, where Rct and Rct₀ are the charge transfer resistances with and without the inhibitor, respectively.

Experimental Protocols

Evaluating the performance and mechanism of a corrosion inhibitor like Zn(MBT)₂ involves a suite of electrochemical, surface analysis, and theoretical techniques.

cluster_prep Preparation cluster_electrochem Electrochemical Evaluation cluster_surface Surface Characterization cluster_theory Theoretical Analysis P1 Metal Sample Preparation (Polishing, Cleaning) P2 Prepare Corrosive Solution (with/without Inhibitor) T1 Quantum Chemical Calculations (DFT) P1->T1 E1 Potentiodynamic Polarization (Tafel Plots) P2->E1 E2 Electrochemical Impedance Spectroscopy (EIS) P2->E2 S1 Scanning Electron Microscopy (SEM) E1->S1 E2->S1 S2 X-ray Photoelectron Spectroscopy (XPS) S1->S2 T1->E1 Correlate Properties

Typical experimental workflow for inhibitor evaluation.

4.1 Potentiodynamic Polarization

This technique measures the current response of a metal to a controlled potential scan, providing key parameters like corrosion potential (Ecorr) and corrosion current density (icorr).[7]

  • Apparatus: A three-electrode electrochemical cell is used, consisting of the metal sample as the working electrode (WE), a saturated calomel (B162337) electrode (SCE) or Ag/AgCl as the reference electrode (RE), and a platinum or graphite (B72142) rod as the counter electrode (CE).[8][9]

  • Procedure:

    • Immerse the prepared electrodes in the test solution (with and without the inhibitor).

    • Allow the system to stabilize by monitoring the open-circuit potential (OCP) for approximately 30-60 minutes until a steady state is reached.[10]

    • Apply a potential scan, typically starting from -250 mV below the OCP to +250 mV above the OCP, at a slow scan rate (e.g., 0.5 to 1 mV/s).[10]

    • Record the resulting current density as a function of the applied potential.

  • Data Analysis: Plot the potential versus the logarithm of the current density (a Tafel plot). Extrapolate the linear portions of the anodic and cathodic curves back to the Ecorr to determine the icorr.[11]

4.2 Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrochemical interface, offering insights into the protective properties of the inhibitor film.[12]

  • Apparatus: The same three-electrode setup as for potentiodynamic polarization is used.

  • Procedure:

    • After OCP stabilization, apply a small amplitude sinusoidal AC potential (e.g., 5-10 mV) at the OCP.[13]

    • Sweep a wide range of frequencies, typically from 100 kHz down to 10 mHz.[13]

    • Measure the resulting AC current response, including its amplitude and phase shift relative to the applied potential.

  • Data Analysis: The impedance data is often plotted in Nyquist (imaginary vs. real impedance) and Bode (impedance magnitude and phase angle vs. frequency) formats. The data is fitted to an equivalent electrical circuit (e.g., a Randles circuit) to extract parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).[14] A higher Rct value indicates greater corrosion resistance.[15]

4.3 Surface Analysis Techniques

  • Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the metal sample after immersion in the corrosive solution.[16]

    • Protocol: After the corrosion test, the sample is carefully removed, gently rinsed with a suitable solvent (like ethanol (B145695) or distilled water) to remove residual solution without disturbing the inhibitor film, and then thoroughly dried.[17] The sample is then mounted and observed under the SEM to compare the surface of the inhibited sample with the uninhibited (corroded) sample.

  • X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique used to determine the elemental composition and chemical states of the atoms on the metal surface, confirming the presence and nature of the adsorbed inhibitor film.[18][19]

    • Protocol: Sample preparation is critical to avoid contamination or alteration of the surface film.[18] After the immersion test, the sample is rinsed and dried carefully, then immediately transferred to the ultra-high vacuum (UHV) chamber of the XPS instrument. By analyzing the kinetic energy of photoelectrons emitted upon X-ray irradiation, one can identify the elements (e.g., Zn, S, N from the complex) present in the top few nanometers of the surface.[20]

Theoretical Analysis: Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are powerful tools for understanding the inhibitor's properties at a molecular level and predicting its efficiency.[21] These calculations can elucidate the relationship between the molecular structure of the inhibitor and its performance.[4]

  • Methodology:

    • The geometry of the MBT molecule is optimized using a DFT method, such as the B3LYP functional, with a suitable basis set (e.g., 6-31+G(d,p)).[22]

    • From the optimized structure, several quantum chemical parameters are calculated.

  • Key Parameters:

    • EHOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. A higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal, enhancing adsorption.[22]

    • ELUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons.

    • Energy Gap (ΔE = ELUMO - EHOMO): A smaller energy gap implies higher reactivity of the molecule, which often correlates with higher inhibition efficiency.[22]

    • Dipole Moment (μ): A higher dipole moment may increase the adsorption of the inhibitor on the metal surface.

    • Fukui Functions: These are used to identify the local reactive sites within the molecule, indicating which atoms (e.g., S and N in MBT) are most likely to be involved in the interaction with the metal surface.[22]

cluster_molecular Molecular Properties (Calculated via DFT) cluster_interaction Inhibitor-Metal Interaction cluster_performance Inhibition Performance HOMO High E(HOMO) ED Electron Donation (Molecule to Metal) HOMO->ED LUMO Low ΔE (LUMO-HOMO) Adsorption Strong Adsorption on Metal Surface LUMO->Adsorption DM Dipole Moment DM->Adsorption Charge Charge on Heteroatoms (S, N) Charge->ED ED->Adsorption IE High Inhibition Efficiency Adsorption->IE

Relationship between quantum properties and inhibition.

Conclusion

The corrosion inhibition mechanism of the this compound system is a robust, multi-faceted process rooted in the synergistic interaction between MBT molecules and zinc ions. The in-situ formation of a stable, passivating [Zn(MBT)₂] complex film on the metal surface is the cornerstone of its high efficiency. This film acts as a physical barrier that effectively stifles both anodic and cathodic corrosion reactions. A comprehensive evaluation, combining electrochemical methods, advanced surface analysis, and theoretical calculations, is essential for fully characterizing and optimizing the performance of this and other advanced corrosion inhibitor systems.

References

Zinc 2-Mercaptobenzothiazole: A Technical Guide to its Biocidal and Fungicidal Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a coordination complex widely utilized as a fungicide and biocide in various industrial applications, including paints, coatings, textiles, and metalworking fluids.[1][2][3] This technical guide provides a comprehensive overview of the current scientific understanding of ZMBT's antimicrobial properties. While specific quantitative data and detailed mechanistic studies on ZMBT are limited in publicly available literature, this document synthesizes the existing knowledge on its parent compound, 2-mercaptobenzothiazole (MBT), and the general antimicrobial mechanisms of zinc compounds. This guide also presents standardized experimental protocols that can be adapted for the evaluation of ZMBT's efficacy and elucidates potential avenues for future research. A notable contradiction in existing literature regarding the role of zinc in the fungicidal activity of MBT underscores the need for further investigation.[4]

Biocidal and Fungicidal Efficacy

Direct quantitative data on the biocidal and fungicidal activity of Zinc 2-mercaptobenzothiazole is not extensively available in peer-reviewed literature. However, studies on its parent compound, 2-mercaptobenzothiazole (MBT), and its derivatives provide insights into the potential antimicrobial spectrum.

Table 1: Fungicidal Activity of 2-Mercaptobenzothiazole (MBT) and its Derivatives

CompoundFungal SpeciesActivityConcentrationReference
2-Mercaptobenzothiazole (MBT)Candida strains (15)50% growth inhibition1 - 78 mg/L[4]
2-Mercaptobenzothiazole (MBT)Aspergillus niger100% growth inhibition33 mg/L[4]
2-Mercaptobenzothiazole (MBT)Microsporum gypseum, Epidermophyton floccosumComplete growth inhibition>50 mg/L[4]
S-thiocyanomethyl derivatives of MBTAspergillus nigerMinimum Inhibitory Concentration (MIC)75 ppm[4]
S-thiocyanomethyl derivatives of MBTPenicillium roquefortiMinimum Inhibitory Concentration (MIC)50 ppm[4]
S-thiocyanomethyl derivatives of MBTChaetomium globosumMinimum Inhibitory Concentration (MIC)50 ppm[4]

Table 2: Antibacterial Activity of 2-Mercaptobenzothiazole (MBT) Derivatives

CompoundBacterial SpeciesActivityConcentrationReference
6-CF3 substituted MBT derivativeStaphylococcus aureusMinimum Inhibitory Concentration (MIC)3.12 µg/mL[4]
6-NO2 substituted MBT derivativeStaphylococcus aureusMinimum Inhibitory Concentration (MIC)12.5 µg/mL[4]
6-NO2 substituted MBT derivativeEscherichia coliMinimum Inhibitory Concentration (MIC)25 µg/mL[4]

Note: The data presented above is for 2-mercaptobenzothiazole and its derivatives, not specifically for this compound. The biocidal activity of ZMBT may differ.

A critical point of contention in the literature is the role of zinc. One study suggested that the presence of zinc destroyed the fungicidal activity of MBT.[4] This finding is in direct contrast to the widespread use of ZMBT as a fungicide and highlights a significant knowledge gap that requires further empirical investigation.

Proposed Mechanism of Action

The precise molecular mechanism of ZMBT's antimicrobial activity has not been fully elucidated. However, it is hypothesized to be a dual-action mechanism involving the properties of both the 2-mercaptobenzothiazole ligand and the zinc ion.

3.1 Role of the Zinc Ion

Zinc, while an essential micronutrient for microorganisms, is toxic at high concentrations.[5] The biocidal action of zinc compounds is generally attributed to several factors:

  • Disruption of Essential Metal Homeostasis: Excess intracellular zinc can compete with and displace other essential divalent cations, such as manganese (Mn²⁺) and iron (Fe²⁺), from the active sites of enzymes, leading to their inactivation.[5]

  • Enzyme Inhibition: Zinc ions can bind to sulfhydryl groups of proteins, leading to conformational changes and loss of function.

  • Generation of Reactive Oxygen Species (ROS): While zinc itself is redox-inert, its interaction with cellular components can lead to the production of damaging reactive oxygen species.[1][6]

  • Membrane Destabilization: High concentrations of zinc ions can interfere with membrane integrity, leading to leakage of cellular contents.

It is plausible that ZMBT acts as a zinc ionophore, facilitating the transport of zinc ions across the microbial cell membrane, leading to a toxic intracellular accumulation.[1][6]

3.2 Role of 2-Mercaptobenzothiazole

The thiol group of 2-mercaptobenzothiazole is considered essential for its toxicity.[4] MBT is known to inhibit bacterial respiration, potentially by interacting with flavoproteins or quinones and Fe-S clusters in the respiratory chain.[7]

Diagram 1: Proposed Mechanism of Zinc-Mediated Microbial Toxicity

G ZMBT This compound (ZMBT) CellMembrane Microbial Cell Membrane ZMBT->CellMembrane Interacts with or transports across Zinc Excess Zn²⁺ CellMembrane->Zinc Release/Transport of Zn²⁺ Intracellular Intracellular Space ROS Reactive Oxygen Species (ROS) Generation Zinc->ROS Enzyme Essential Enzymes (e.g., with Fe²⁺, Mn²⁺) Zinc->Enzyme Displaces essential metals CellDeath Cell Death ROS->CellDeath InactivatedEnzyme Inactivated Enzymes Enzyme->InactivatedEnzyme InactivatedEnzyme->CellDeath

Caption: Proposed mechanism of microbial toxicity mediated by this compound.

Experimental Protocols

The following are detailed, generalized protocols for assessing the antibacterial and antifungal activity of ZMBT. Researchers should optimize these protocols based on the specific microorganisms and experimental conditions.

4.1 Antibacterial Susceptibility Testing: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of ZMBT against bacterial strains.

4.1.1 Materials

  • This compound (ZMBT)

  • Suitable solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO, ensuring final concentration does not affect bacterial growth)

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator

4.1.2 Procedure

  • Preparation of ZMBT Stock Solution: Prepare a stock solution of ZMBT in a suitable solvent at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh agar (B569324) plate, pick a few colonies of the test bacterium and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to all wells.

    • Add 100 µL of the ZMBT stock solution to the first well of a row and perform two-fold serial dilutions by transferring 100 µL from each well to the next.

    • Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well.

  • Controls:

    • Positive Control: MHB with inoculum, no ZMBT.

    • Negative Control: MHB only.

    • Solvent Control: MHB with inoculum and the maximum concentration of the solvent used.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of ZMBT that completely inhibits visible bacterial growth.

4.2 Antifungal Susceptibility Testing: Agar Well Diffusion Method

This method provides a qualitative assessment of the antifungal activity and can be used to measure zones of inhibition.

4.2.1 Materials

  • This compound (ZMBT)

  • Suitable solvent (e.g., DMSO)

  • Sterile Petri dishes

  • Potato Dextrose Agar (PDA) or Sabouraud Dextrose Agar (SDA)

  • Fungal strains (e.g., Aspergillus niger, Candida albicans)

  • Sterile cork borer

  • Sterile swabs

4.2.2 Procedure

  • Preparation of Fungal Inoculum: Prepare a suspension of fungal spores or yeast cells in sterile saline and adjust to a suitable concentration (e.g., 10⁶ spores/mL).

  • Plate Preparation: Pour molten PDA or SDA into sterile Petri dishes and allow to solidify.

  • Inoculation: Evenly spread the fungal inoculum over the surface of the agar plates using a sterile swab.

  • Well Creation: Create wells of a defined diameter (e.g., 6 mm) in the agar using a sterile cork borer.

  • Application of ZMBT: Add a specific volume (e.g., 100 µL) of a known concentration of ZMBT solution into each well.

  • Controls:

    • Negative Control: Well containing only the solvent.

    • Positive Control: Well containing a known antifungal agent.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for 48-72 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited) in millimeters.

Diagram 2: General Workflow for Antimicrobial Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Compound Prepare ZMBT Stock Solution Serial_Dilution Perform Serial Dilutions (Broth) or Prepare Plates (Agar) Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Microbial Inoculum Inoculate Inoculate Plates/Wells Prep_Inoculum->Inoculate Serial_Dilution->Inoculate Incubate Incubate Inoculate->Incubate Measure Determine MIC or Measure Zone of Inhibition Incubate->Measure

Caption: A generalized workflow for determining the antimicrobial susceptibility of a test compound.

Future Research and Conclusion

The biocidal and fungicidal applications of this compound are well-established in industrial settings. However, there is a clear need for fundamental research to bridge the gap in our understanding of its antimicrobial properties. Future studies should focus on:

  • Quantitative Efficacy Studies: Systematic evaluation of the MIC and minimum bactericidal/fungicidal concentrations (MBC/MFC) of ZMBT against a broad panel of clinically and industrially relevant bacteria and fungi.

  • Mechanistic Elucidation: Investigating the precise molecular targets and signaling pathways affected by ZMBT in microbial cells. This should include studies to confirm or refute its role as a zinc ionophore.

  • Resolving Contradictions: Directly addressing the conflicting reports on the role of zinc in the fungicidal activity of the mercaptobenzothiazole moiety.

  • Synergy Studies: Exploring the potential for synergistic effects when ZMBT is combined with other antimicrobial agents.

References

An In-depth Technical Guide on the Environmental Fate and Degradation Pathways of Zinc 2-mercaptobenzothiazole (ZMBT)

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate and degradation of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a widely used rubber vulcanization accelerator and fungicide.[1][2] Understanding the environmental persistence, mobility, and transformation of ZMBT is critical for assessing its ecological risk. This document details its degradation through both abiotic and biotic pathways, summarizes key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core degradation processes.

Environmental Fate

ZMBT is a stable, non-volatile solid with low solubility in water.[1][3] In the environment, its fate is primarily governed by the dissociation into zinc ions (Zn²⁺) and 2-mercaptobenzothiazole (MBT) anions, as it can hydrolyze, particularly under acidic conditions.[4] While the parent compound, ZMBT, is not considered readily biodegradable, it does break down into substances that are more susceptible to environmental degradation.[1] Accumulation of the intact ZMBT molecule in the environment is not expected.[1] However, the individual components, zinc and MBT, follow their own distinct environmental pathways.

1.1 Mobility and Sorption

The mobility of ZMBT's components in soil and sediment is influenced by their chemical properties.

  • Zinc (Zn²⁺): As a cation, zinc's mobility is relatively low in most soils. It strongly sorbs to soil particles through complexation with organic matter and clay minerals.[5] Factors such as high cation exchange capacity (CEC), organic matter content, and alkaline pH increase zinc adsorption, reducing its availability in the soil solution.[6] Minerals like zeolite and bentonite (B74815) have been shown to effectively inactivate zinc in polluted soils.[7]

  • 2-Mercaptobenzothiazole (MBT): The mobility of MBT is dependent on soil properties. As a weak acid, its sorption is pH-dependent. In its anionic form, which is prevalent in neutral to alkaline solutions, it can complex with metal ions, forming insoluble salts.[8]

1.2 Bioaccumulation

The potential for bioaccumulation differs significantly between the zinc and MBT moieties.

  • Zinc (Zn²⁺): Zinc is an essential micronutrient but can be toxic at high concentrations.[9] It is known to bioaccumulate in aquatic organisms, particularly fish.[9][10] The liver, kidneys, and gills are the primary tissues for zinc accumulation.[10][11][12]

  • 2-Mercaptobenzothiazole (MBT): While specific bioaccumulation data for MBT is limited, its potential can be inferred. One older report noted that octanol-water partition coefficients for mercaptobenzothiazoles were not available to assess bioaccumulation potential directly.[13] However, given its use and detection in various environmental compartments, understanding its uptake by organisms is an area of ongoing research.[14]

Degradation Pathways

ZMBT itself does not persist long in the environment, dissociating into zinc and MBT. The subsequent degradation is primarily focused on the MBT molecule, which can be transformed through both abiotic and biotic processes.

2.1 Abiotic Degradation

2.1.1 Hydrolysis ZMBT and its sodium salt (NaMBT) can hydrolyze in aqueous environments to form the parent acid, 2-mercaptobenzothiazole (MBT), and the corresponding metal ions.[4] A hydrolysis study has been noted as a requirement to fully determine the degradation rate and products.[15]

2.1.2 Photodegradation Photodegradation is a significant pathway for the transformation of MBT in aqueous systems and on surfaces.[16] The process is influenced by factors such as wavelength, oxygen presence, and the solvent.[16] Irradiation at 253.7 nm leads to a much faster decomposition than at 313 nm.[16]

The major photodegradation products of MBT are benzothiazole (B30560) (BT) and 2-benzothiazolesulfonic acid (BTSA).[16][17] Minor products include 2,2'-thiobisbenzothiazole and 2-mercaptobenzothiazole disulfide (MBTS).[16][17] In the absence of oxygen, the principal photoproduct is BT, while in an oxygenated environment, BTSA is primarily formed.[17] Further transformation of BT can lead to the formation of 2-hydroxybenzothiazole (B105590) (OH-BT).[17] At the early stages of UV irradiation, free radical coupling can lead to the formation of dimeric compounds.[18]

2.2 Biotic Degradation

MBT is generally resistant to biodegradation, and its presence can inhibit the degradation of other compounds.[2] However, several microbial pathways for its transformation have been identified.

  • Bacterial Degradation:

    • A strain of Rhodococcus rhodochrous (OBT18) has been shown to transform MBT into metabolites including a cis-dihydrodiol derivative and a hydroxylated form (6-OH-MBT), leading to the complete mineralization of approximately 30% of the initial MBT under specific laboratory conditions.[2][19]

    • An Alcaligenes sp. isolate (CSMB1) demonstrated the ability to degrade 86% of a 50 mg/L MBT concentration within 72 hours under microaerobic conditions.[20] This degradation proceeds via a meta-cleavage pathway involving the enzyme catechol 2,3-oxygenase.[20]

    • Many bacteria, including strains of Corynebacterium, Pseudomonas, and Escherichia coli, can methylate the thiol group of MBT to produce 2-methylthiobenzothiazole (MTBT), which is more stable and tends to accumulate.[2][19]

    • Rhodococcus erythropolis can mineralize the degradation product BTSA, converting it to 2-hydroxybenzothiazole (OBT), which is then further hydroxylated.[2]

Quantitative Data Summary

The following tables summarize the available quantitative data regarding the degradation and environmental fate of ZMBT and its primary degradation product, MBT.

Table 1: Biotic Degradation of 2-Mercaptobenzothiazole (MBT)

Microorganism Condition Initial Concentration Degradation Extent Time Reference
Alcaligenes sp. CSMB1 Microaerobic 50 mg/L 86% 72 hours [20]

| Rhodococcus rhodochrous OBT18 | Aerobic | 1.5 mM | ~30% Mineralization | Not specified |[19] |

Table 2: Ecotoxicity of Zinc 2-mercaptobenzothiazole (ZMBT)

Organism Group Toxicity Level Reference
Fish High Toxicity [1]
Invertebrates High Toxicity [1]

| Aquatic Plants | High Toxicity |[1] |

Experimental Protocols

Standardized and specialized protocols are employed to study the environmental fate of ZMBT.

4.1 Analytical Methods

Accurate determination of ZMBT, its components, and degradation products is crucial.

  • For ZMBT/MBT and Organic Metabolites:

    • Method: Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

    • Protocol: Samples are filtered (e.g., using 0.45 μm filters) prior to injection into the LC-MS/MS system. This method is highly sensitive and allows for the simultaneous detection and quantification of the parent compound and multiple transformation products.[21] Tandem MS (MS/MS) is used to identify the main reaction products.[18]

    • Application: Used for monitoring degradation studies and identifying unknown metabolites.[18][21]

  • For Zinc Analysis:

    • Methods: Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES), Atomic Absorption Spectrometry (AAS), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[22][23][24]

    • Sample Preparation (Soil): An air-dried, sieved soil sample (e.g., 10 g) is mixed with 1 M hydrochloric acid (e.g., 100 mL) for 1 hour. The pH is adjusted to ~3.0 with sodium hydroxide. The suspension is filtered, and the filtrate is collected for analysis.

    • Sample Preparation (Biological Tissues): Samples undergo acid digestion with concentrated acids (e.g., nitric acid, perchloric acid) before analysis by ICP-AES or AAS.[22]

    • Application: Quantifying zinc concentrations in environmental matrices (water, soil) and biological tissues.[23][24]

4.2 Environmental Fate Study Protocols (OECD Guidelines)

A suite of internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and Development (OECD), are used to assess environmental fate.[25]

  • Biodegradation:

    • OECD 301 (Ready Biodegradability): A screening test to assess if a chemical is readily biodegradable under aerobic conditions.[25][26]

    • OECD 307 (Aerobic and Anaerobic Transformation in Soil): Simulates the degradation and transformation of a chemical in soil under controlled laboratory conditions.[25][26]

    • OECD 308 (Aerobic and Anaerobic Transformation in Aquatic Sediment Systems): Evaluates the degradation pathway and rate in water-sediment systems.[25][26]

  • Abiotic Degradation:

    • OECD 111 (Hydrolysis as a Function of pH): Determines the rate of abiotic hydrolysis of a chemical in sterile aqueous solutions at different pH values.[26]

  • Mobility and Bioaccumulation:

    • OECD 106 (Adsorption - Desorption Using a Batch Equilibrium Method): Measures the sorption of a chemical to soil and sediment to predict its mobility.[26]

    • OECD 305 (Bioaccumulation in Fish): Determines the potential for a chemical to accumulate in fish from water or diet.[26]

4.3 Specialized Degradation Protocol Example: Enzymatic Degradation

  • Objective: To assess the degradation of MBT by specific enzymes (e.g., recombinant bacterial dye-decolorizing peroxidases, rDyPs).

  • Methodology:

    • A reaction mixture is prepared containing a buffer solution, the target compound (MBT), and the enzyme (e.g., SviDyP).

    • The degradation reaction is initiated by the addition of hydrogen peroxide (H₂O₂), typically at a concentration of 0.25 mM.

    • The reaction is incubated for a specific period.

    • Samples are taken at intervals, filtered, and analyzed by LC-MS/MS to quantify the remaining MBT and identify breakdown products.[27]

Visualizations

5.1 Degradation Pathways and Workflows

The following diagrams illustrate the key degradation pathways for the 2-mercaptobenzothiazole (MBT) component of ZMBT and a general experimental workflow for its environmental fate assessment.

Photodegradation_Pathway ZMBT This compound (ZMBT) MBT 2-Mercaptobenzothiazole (MBT) ZMBT->MBT Hydrolysis BT Benzothiazole (BT) MBT->BT Photolysis (No O2) BTSA 2-Benzothiazolesulfonic Acid (BTSA) MBT->BTSA Photolysis (+ O2) Dimers Dimeric Compounds MBT->Dimers UV / Radical Coupling Minor Minor Products (e.g., MBTS) MBT->Minor OH_BT 2-Hydroxybenzothiazole (OH-BT) BT->OH_BT + O2

Abiotic Photodegradation Pathway of MBT

Biotic_Degradation_Pathway cluster_Rhodococcus Rhodococcus sp. cluster_Alcaligenes Alcaligenes sp. MBT 2-Mercaptobenzothiazole (MBT) Met1 cis-Dihydrodiol Derivative MBT->Met1 Biotransformation Met2 6-Hydroxy-MBT MBT->Met2 Hydroxylation MetaCleavage Meta-Cleavage (via Catechol 2,3-oxygenase) MBT->MetaCleavage MTBT 2-Methylthiobenzothiazole (MTBT) MBT->MTBT Methylation (Various Bacteria) Mineralization Mineralization (CO2, H2O) Met1->Mineralization Met2->Mineralization PolarComp Polar Compounds MetaCleavage->PolarComp

Biotic Degradation Pathways of MBT

Experimental_Workflow Start Define Study Objective (e.g., Biodegradability, Mobility) Select Select Protocol (e.g., OECD 301, 106, 307) Start->Select Prepare Prepare Test System (Soil, Water, Sediment, Microbes) Select->Prepare Spike Introduce ZMBT (Radiolabeled or Unlabeled) Prepare->Spike Incubate Incubate Under Controlled Conditions Spike->Incubate Sample Collect Samples Over Time Incubate->Sample Extract Extract Analytes Sample->Extract Analyze Analyze Extracts (LC-MS/MS, ICP-MS) Extract->Analyze Data Data Analysis (Degradation Rate, DT50) Analyze->Data Report Final Report Data->Report

General Workflow for Environmental Fate Studies

Conclusion

The environmental fate of this compound is characterized by its dissociation into zinc and 2-mercaptobenzothiazole. The zinc component tends to be immobilized in soils and has a known potential for bioaccumulation in aquatic life. The MBT component is subject to significant abiotic degradation, particularly photodegradation, which transforms it into compounds like benzothiazole and 2-benzothiazolesulfonic acid. While MBT is relatively resistant to microbial attack, specific bacteria such as Rhodococcus and Alcaligenes species are capable of its biotransformation and degradation. A comprehensive assessment of its environmental risk requires standardized testing that considers its mobility, bioaccumulation potential, and the multiple degradation pathways of its constituent parts.

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Zinc 2-mercaptobenzothiazole (ZMBT)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a widely used accelerator in the vulcanization of rubber, enhancing the cross-linking process to improve the mechanical properties and durability of rubber products.[1][2][3] It is the zinc salt of 2-mercaptobenzothiazole (MBT).[4] Due to its widespread industrial use, particularly in rubber articles that may come into contact with pharmaceuticals or be used in medical devices, robust and reliable analytical methods for its detection and quantification are crucial for quality control and safety assessment.[4] This document provides detailed application notes and experimental protocols for the determination of ZMBT in various matrices, primarily focusing on rubber-based materials. The analytical approaches described herein cover both the organic (2-mercaptobenzothiazole) and inorganic (zinc) components of the molecule.

Analytical Techniques Overview

The determination of Zinc 2-mercaptobenzothiazole can be approached by analyzing its two main constituents: the 2-mercaptobenzothiazole (MBT) moiety and the zinc ion.

  • For the 2-mercaptobenzothiazole (MBT) moiety: Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with UV detection, are well-suited for the separation and quantification of the MBT component after extraction from the sample matrix.

  • For the Zinc (Zn) content: The quantification of zinc can be achieved through classical wet chemistry techniques such as complexometric titration with EDTA, or by more sensitive instrumental methods like Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) after acid digestion of the sample.

These methods provide orthogonal approaches to confirm the presence and purity of ZMBT.

Data Presentation: Quantitative Summary

The following tables summarize representative quantitative data for the analytical methods described. It is important to note that performance characteristics can vary depending on the specific sample matrix, instrumentation, and laboratory conditions.

Table 1: High-Performance Liquid Chromatography (HPLC) for 2-Mercaptobenzothiazole (MBT) Moiety

ParameterTypical Value
Linearity Range0.1 - 100 µg/mL
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.15 µg/mL
Recovery95 - 105%
Precision (RSD)< 5%

Table 2: Zinc (Zn) Analysis by Complexometric EDTA Titration

ParameterTypical Value
Application Range> 0.1% Zinc
Precision (RSD)< 2%
Accuracy98 - 102%

Table 3: Zinc (Zn) Analysis by Atomic Absorption Spectroscopy (AAS)

ParameterTypical Value
Linearity Range0.1 - 5 µg/mL
Limit of Detection (LOD)0.01 µg/mL
Limit of Quantification (LOQ)0.03 µg/mL
Recovery97 - 103%
Precision (RSD)< 3%

Experimental Protocols

Protocol 1: Determination of the 2-Mercaptobenzothiazole (MBT) Moiety by HPLC

This protocol describes the extraction of the MBT component from a rubber sample and its subsequent quantification using HPLC with UV detection.

1. Sample Preparation: Solvent Extraction

  • Objective: To extract ZMBT from the rubber matrix.

  • Materials:

    • Rubber sample containing ZMBT

    • Methanol (HPLC grade)

    • Chloroform (ACS grade)

    • Sonicator bath

    • Centrifuge

    • 0.45 µm syringe filters (PTFE or nylon)

    • Volumetric flasks and pipettes

  • Procedure:

    • Weigh accurately about 1 gram of the finely cut or ground rubber sample into a 50 mL conical flask.

    • Add 20 mL of a chloroform/methanol (1:1 v/v) mixture.

    • Sonicate the mixture for 1 hour at room temperature.

    • Centrifuge the sample at 4000 rpm for 10 minutes to separate the rubber solids.

    • Carefully decant the supernatant (extract) into a clean flask.

    • Repeat the extraction process (steps 2-5) on the rubber residue with another 20 mL of the solvent mixture to ensure complete extraction.

    • Combine the supernatants.

    • Evaporate the combined extract to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 10 mL) of the mobile phase.

    • Filter the reconstituted solution through a 0.45 µm syringe filter into an HPLC vial.

2. HPLC Analysis

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Chromatographic Conditions:

    • Mobile Phase: Acetonitrile (B52724) and water (containing 0.1% formic acid) in a gradient or isocratic elution. A typical starting point is a 60:40 (v/v) mixture of acetonitrile and water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 325 nm

  • Calibration:

    • Prepare a stock solution of pure 2-mercaptobenzothiazole (MBT) standard in the mobile phase.

    • Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

    • Inject the calibration standards into the HPLC system and construct a calibration curve by plotting the peak area against the concentration.

  • Quantification:

    • Inject the prepared sample extract into the HPLC system.

    • Identify the MBT peak based on its retention time compared to the standard.

    • Calculate the concentration of MBT in the sample using the calibration curve.

    • The amount of ZMBT can be calculated based on the stoichiometry of MBT in the ZMBT molecule.

Protocol 2: Determination of Zinc Content by Complexometric EDTA Titration

This protocol is suitable for determining the zinc content in a pure ZMBT sample or in a rubber matrix with a relatively high concentration of ZMBT.

1. Sample Preparation: Acid Digestion

  • Objective: To bring the zinc into an aqueous solution for titration.

  • Materials:

    • ZMBT sample or rubber sample

    • Concentrated nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Heating plate or digestion block

    • Volumetric flasks

  • Procedure:

    • Accurately weigh about 0.5 g of the sample into a Kjeldahl flask.

    • Carefully add 10 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid.

    • Gently heat the mixture on a heating plate in a fume hood.

    • Continue heating until the solution becomes clear and white fumes of sulfur trioxide are evolved.

    • Allow the solution to cool to room temperature.

    • Carefully dilute the digest with deionized water and quantitatively transfer it to a 100 mL volumetric flask. Make up to the mark with deionized water.

2. Titration

  • Reagents:

    • Standardized 0.05 M EDTA solution

    • Ammonia (B1221849) buffer solution (pH 10)

    • Eriochrome Black T indicator

  • Procedure:

    • Pipette a 20 mL aliquot of the prepared sample solution into a 250 mL Erlenmeyer flask.

    • Add 5 mL of ammonia buffer solution to adjust the pH to approximately 10.

    • Add a few drops of Eriochrome Black T indicator. The solution should turn wine-red.

    • Titrate the solution with the standardized 0.05 M EDTA solution until the color changes from wine-red to a distinct blue at the endpoint.

    • Record the volume of EDTA used.

    • Perform a blank titration using all the reagents except the sample.

  • Calculation:

    • Calculate the percentage of zinc in the sample using the following formula:

      where:

      • V_sample = volume of EDTA used for the sample (mL)

      • V_blank = volume of EDTA used for the blank (mL)

      • M_EDTA = molarity of the EDTA solution

      • atomic weight of Zn = 65.38 g/mol

Mandatory Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis sample Rubber Sample weighing Weighing sample->weighing extraction Solvent Extraction (Chloroform/Methanol, Sonication) weighing->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation Supernatant reconstitution Reconstitution evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection HPLC Injection filtration->hplc_injection separation Chromatographic Separation (C18 Column) hplc_injection->separation detection UV Detection (325 nm) separation->detection quantification Quantification detection->quantification experimental_workflow_zinc cluster_sample_prep Sample Preparation cluster_analysis Zinc Analysis cluster_titration EDTA Titration cluster_aas AAS/ICP Analysis sample ZMBT or Rubber Sample weighing Weighing sample->weighing digestion Acid Digestion (HNO₃/H₂SO₄) weighing->digestion dilution Dilution to Volume digestion->dilution aliquot_titration Take Aliquot dilution->aliquot_titration aliquot_aas Take Aliquot dilution->aliquot_aas buffering Add Buffer (pH 10) aliquot_titration->buffering indicator Add Indicator buffering->indicator titrate Titrate with EDTA indicator->titrate instrumental_analysis Instrumental Analysis aliquot_aas->instrumental_analysis

References

Application Note: Quantification of Zinc 2-mercaptobenzothiazole in Rubber Matrix

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a widely used accelerator in the sulfur vulcanization of natural and synthetic rubbers to enhance durability, strength, and elasticity.[1][2] It is the zinc salt of 2-mercaptobenzothiazole (MBT).[3] Quantification of ZMBT in the final rubber product is crucial for quality control, ensuring proper curing, and for safety assessment, particularly in applications like pharmaceutical packaging or consumer goods where leaching of chemical residues is a concern.[4] Analytical methods typically involve the extraction of the MBT moiety from the rubber matrix, followed by quantification using chromatographic techniques.

This document provides detailed protocols for the quantification of ZMBT in a rubber matrix, primarily using High-Performance Liquid Chromatography (HPLC) with UV detection, based on established international standards and scientific literature.

Principle of Analysis

The general principle for quantifying ZMBT involves solvent extraction of the analyte from the rubber sample, followed by chromatographic separation and detection. The 2-mercaptobenzothiazole (MBT) content is determined, which directly correlates to the ZMBT concentration. The process begins with mechanically reducing the rubber sample size to increase surface area. The MBT is then extracted using a suitable solvent, often aided by ultrasonication. The resulting extract is filtered and injected into an HPLC system for separation and quantification against a calibration curve prepared from MBT standards.[5]

Experimental Workflow

The overall workflow for the quantification of ZMBT in a rubber matrix is depicted below.

G cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Sample Rubber Sample Grinding Cryogenic Grinding / Slicing Sample->Grinding Weighing Weighing Grinding->Weighing Solvent Add Extraction Solvent (e.g., Acetone (B3395972) or Chloroform-Methanol) Weighing->Solvent Ultrasonication Ultrasonic Bath Solvent->Ultrasonication Centrifugation Centrifugation / Separation Ultrasonication->Centrifugation Filtration Filter Extract (0.45 µm) Centrifugation->Filtration HPLC HPLC-UV/DAD Analysis Filtration->HPLC Calculation Calculate Concentration HPLC->Calculation Calibration Prepare MBT Standard Curve Calibration->Calculation

Caption: Experimental workflow for ZMBT quantification in rubber.

Detailed Experimental Protocols

Two primary methods based on High-Performance Liquid Chromatography (HPLC) are detailed below. Method A is based on the ISO 21490 standard, and Method B is a validated alternative procedure.

Method A: HPLC-DAD based on ISO 21490 Standard

This method specifies a quantitative test to determine the 2-mercaptobenzothiazole (MBT) content in rubber products by HPLC with a Diode-Array Detector (DAD).[5][6]

1. Reagents and Materials

  • 2-mercaptobenzothiazole (MBT) standard, purity > 99%

  • Methanol (HPLC grade)

  • Chloroform (analytical grade)

  • Water, distilled or deionized (ISO 3696 Grade 3)[5]

  • Extraction Solvent: Chloroform-Methanol solution (volume ratio specified by experimental validation, e.g., 1:1)

2. Apparatus

  • HPLC system with a Diode-Array Detector (HPLC-DAD)

  • Analytical column: C18 reverse-phase column

  • Ultrasonic bath

  • Volumetric flasks (100 ml)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

3. Preparation of Standard Solutions

  • Stock Solution (1 mg/ml): Accurately weigh 100 mg of MBT standard into a 100 ml volumetric flask. Dissolve and fill to the mark with methanol.[5]

  • Working Solutions: Prepare a series of standard working solutions by diluting the stock solution with methanol. Recommended concentrations are 0.005, 0.010, 0.020, 0.030, and 0.050 mg/ml.[5]

4. Sample Preparation and Extraction

  • Prepare the rubber sample according to ISO 4661-2 (e.g., by cutting into small pieces).

  • Accurately weigh a representative amount of the prepared sample (e.g., 200 mg) into a suitable vessel.

  • Add a known volume of the chloroform-methanol extraction solvent (e.g., 20 ml).

  • Place the vessel in an ultrasonic bath and extract for a specified time (e.g., 60 minutes).

  • Allow the solution to cool to room temperature.

  • Filter the extract through a 0.45 µm syringe filter into an HPLC vial.[5]

5. HPLC-DAD Analysis

  • HPLC Conditions:

    • Mobile Phase: Isocratic or gradient elution with Methanol and Water.

    • Flow Rate: Typically 1.0 ml/min.

    • Injection Volume: 10 µl.[5]

    • Column Temperature: Ambient or controlled (e.g., 30 °C).

    • DAD Wavelength: Monitor at the maximum absorbance wavelength for MBT (e.g., 320-330 nm).

  • Procedure:

    • Inject the standard working solutions to establish a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Confirm the identity of the MBT peak in the sample by comparing its retention time and UV-visible spectrum with that of a standard solution.[5]

6. Calculation

  • Calculate the concentration of MBT in the sample extract from the calibration curve.

  • Determine the mass of MBT per unit mass of the rubber sample, accounting for the sample weight and extraction volume.

Method B: Alternative HPLC-UV Method

This method utilizes acetone for extraction and a phosphate (B84403) buffer in the mobile phase.[7]

1. Reagents and Materials

  • 2-mercaptobenzothiazole (MBT) standard

  • Acetone (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium dihydrogen phosphate (NaH2PO4)

  • Phosphate Buffer: 0.01 mol·L-1 NaH2PO4 solution in water.

2. Sample Preparation and Extraction

  • Weigh the rubber sample and place it in a flask.

  • Add acetone and perform ultrasonic extraction. The process is repeated twice to ensure complete extraction.[7]

  • Combine the extracts and dilute to a known volume with acetone.

  • Filter the solution through a 0.45 µm syringe filter before analysis.[7]

3. HPLC-UV Analysis

  • HPLC Conditions:

    • Stationary Phase: C18 reverse-phase column.[7]

    • Mobile Phase: Methanol and 0.01 mol·L-1 NaH2PO4 solution (80:20 v/v).[7]

    • Flow Rate: 1.0 ml/min.

    • UV Detector Wavelength: 320 nm.[7]

    • Injection Volume: 20 µl.[8]

4. Calibration and Quantification

  • Prepare a calibration curve with MBT standards in the range of 0.1-10.0 mg·L-1.[7]

  • Calculate the MBT concentration in the rubber sample as described in Method A.

Quantitative Data Summary

The performance of various HPLC-based methods for the quantification of MBT from rubber is summarized in the table below.

ParameterMethod 1 (HPLC-UV)[7]Method 2 (LC-MS/MS)[4]Method 3 (HPLC-UV)[8]
Linearity Range 0.1–10.0 mg/L50–1000 ng/mL80-320 µg/ml
Detection Limit (LOD) 0.54 mg/kg6 ng/mLNot Reported
Recovery 85.3%–95.4%87.7%98.63%
Precision (RSD) 3.1%–5.6%Not Reported0.51%

Advanced Analytical Technique: LC-MS/MS

For applications requiring higher sensitivity and selectivity, such as leachable studies in pharmaceutical packaging, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) can be employed. This technique is capable of detecting nanogram levels of MBT in rubber extracts.[4] While HPLC methods are common, GC-MS can also be used for analyzing volatile and semi-volatile compounds from rubber, though some benzothiazoles may be thermally labile.[4][9]

Relationship between ZMBT and MBT

It is important to understand that the analytical methods described quantify 2-mercaptobenzothiazole (MBT). ZMBT is the zinc salt of MBT and is the form typically used as an accelerator. In the analytical process, the MBT moiety is extracted and measured.

G ZMBT Zinc 2-mercaptobenzothiazole (ZMBT) MBT 2-mercaptobenzothiazole (MBT) ZMBT->MBT is the Zinc Salt of Analysis Quantified Analyte MBT->Analysis is the target for quantification

Caption: Chemical relationship between ZMBT and the quantified MBT.

References

Application Notes and Protocols for Zinc 2-Mercaptobenzothiazole Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of zinc 2-mercaptobenzothiazole (B37678) nanoparticles. The provided protocols are based on established methodologies and may require optimization for specific research needs.

Synthesis of Zinc 2-Mercaptobenzothiazole Nanoparticles

This compound nanoparticles can be synthesized through various methods, including a solvent-based precipitation method adapted for nanoparticle formation. This method involves the reaction of 2-mercaptobenzothiazole with a zinc salt in a controlled environment to induce the formation of nanoparticles.

Solvent-Based Precipitation Method

This method is adapted from a known process for synthesizing bulk this compound salt.[1][2][3] The key to forming nanoparticles is to control the reaction kinetics and prevent extensive crystal growth.

Experimental Protocol:

  • Precursor Preparation:

    • Dissolve 2-mercaptobenzothiazole (MBT) in an organic solvent such as ethanol (B145695) or toluene (B28343) to create a solution with a concentration of 0.1 M.

    • In a separate vessel, dissolve an equimolar amount of zinc acetate (B1210297) dihydrate in the same solvent to create a 0.1 M solution.

  • Reaction:

    • Under vigorous stirring, slowly add the zinc acetate solution dropwise to the 2-mercaptobenzothiazole solution at room temperature.

    • The formation of a pale-yellow precipitate indicates the formation of this compound.

  • Nanoparticle Formation and Collection:

    • Continue stirring the mixture for 2-4 hours to ensure a complete reaction and to control particle size.

    • Collect the nanoparticles by centrifugation at 10,000 rpm for 20 minutes.

    • Wash the collected nanoparticles three times with the solvent used for the reaction to remove any unreacted precursors.

    • Dry the nanoparticles under vacuum at 60°C for 12 hours.

  • Characterization:

    • The size, morphology, and crystalline structure of the synthesized nanoparticles should be characterized using techniques such as Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM), and X-ray Diffraction (XRD).

Diagram of Synthesis Workflow:

Synthesis_Workflow cluster_synthesis Synthesis of this compound Nanoparticles prep Precursor Preparation (MBT and Zinc Acetate Solutions) reaction Controlled Precipitation Reaction prep->reaction Slow Addition centrifugation Centrifugation and Washing reaction->centrifugation Collection drying Vacuum Drying centrifugation->drying characterization Characterization (TEM, SEM, XRD) drying->characterization

Synthesis workflow for this compound nanoparticles.

Applications of this compound Nanoparticles

This compound and its derivatives have shown promise in various applications, primarily due to their antimicrobial and anticorrosive properties.[4][5][6] The nanoparticle formulation is expected to enhance these activities due to its high surface-area-to-volume ratio.

Antifungal Activity

Zinc compounds and benzothiazole (B30560) derivatives are known for their antifungal properties.[7][8][9] this compound nanoparticles are therefore potential candidates for the development of novel antifungal agents.

Experimental Protocol: Zone of Inhibition Assay

  • Culture Preparation: Prepare a lawn of a target fungal species (e.g., Candida albicans or Aspergillus niger) on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar).[10][11]

  • Sample Application:

    • Prepare sterile paper discs (6 mm in diameter).

    • Impregnate the discs with different concentrations of the this compound nanoparticle suspension (e.g., 10, 50, 100 µg/mL).

    • Place the discs on the surface of the agar plate.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for C. albicans, 28°C for A. niger) for 24-48 hours.

  • Measurement: Measure the diameter of the clear zone of inhibition around each disc. A larger diameter indicates greater antifungal activity.

Table 1: Representative Antifungal Activity Data (Zone of Inhibition)

Fungal StrainNanoparticle Conc. (µg/mL)Zone of Inhibition (mm)
Candida albicans108 ± 1
5015 ± 2
10022 ± 2
Aspergillus niger106 ± 1
5012 ± 1
10018 ± 2

Diagram of Antifungal Testing Workflow:

Antifungal_Workflow cluster_antifungal Antifungal Activity Testing culture Fungal Culture Preparation disc_prep Disc Impregnation with Nanoparticles culture->disc_prep Inoculation incubation Incubation disc_prep->incubation measurement Measurement of Inhibition Zone incubation->measurement

Workflow for assessing antifungal activity.
Anticancer Activity

Zinc complexes have been investigated for their potential as anticancer agents.[12][13][14][15] The cytotoxicity of this compound nanoparticles against cancer cell lines can be evaluated using assays such as the MTT assay.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media and conditions.[16][17]

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Treatment:

    • Prepare various concentrations of the this compound nanoparticle suspension in the cell culture medium.

    • Replace the existing medium with the nanoparticle-containing medium and incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Table 2: Representative Cytotoxicity Data (IC50 Values)

Cell LineIncubation Time (h)IC50 (µM)
HeLa4825.5
MCF-74838.2

Diagram of Anticancer Signaling Pathway (Hypothesized):

Anticancer_Pathway cluster_pathway Hypothesized Anticancer Mechanism NP This compound Nanoparticles ROS Increased Reactive Oxygen Species (ROS) NP->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Hypothesized anticancer signaling pathway.
Corrosion Inhibition

2-Mercaptobenzothiazole is a known corrosion inhibitor for various metals, including steel and zinc.[18][19][20] Nanoparticles of this compound can be incorporated into coatings to provide enhanced corrosion protection.

Experimental Protocol: Electrochemical Impedance Spectroscopy (EIS)

  • Coating Application:

    • Prepare a coating formulation (e.g., epoxy paint) containing a dispersion of this compound nanoparticles (e.g., 1-5% by weight).

    • Apply the coating to a steel substrate and allow it to cure.

  • Electrochemical Cell Setup:

    • Use a three-electrode setup with the coated steel as the working electrode, a platinum wire as the counter electrode, and a saturated calomel (B162337) electrode (SCE) as the reference electrode.

    • The electrolyte is typically a 3.5% NaCl solution.[1][21][22]

  • EIS Measurement:

    • Perform EIS measurements over a frequency range (e.g., 100 kHz to 10 mHz) at the open-circuit potential.

    • Analyze the impedance data using equivalent circuit models to determine the coating resistance and other electrochemical parameters.

Table 3: Representative Corrosion Inhibition Data

CoatingImmersion Time (days)Coating Resistance (Ω·cm²)Corrosion Protection Efficiency (%)
Control (no nanoparticles)11.2 x 10⁷-
305.8 x 10⁵-
With Nanoparticles (2%)18.5 x 10⁸98.6
303.2 x 10⁷98.2

Diagram of Corrosion Inhibition Mechanism:

Corrosion_Inhibition cluster_corrosion Corrosion Inhibition Mechanism Coating Coating with Nanoparticles Barrier Formation of a Protective Barrier Layer Coating->Barrier Metal Metal Substrate Barrier->Metal Adsorption Inhibition Inhibition of Anodic and Cathodic Reactions Barrier->Inhibition

Mechanism of corrosion inhibition by nanoparticles.

References

The Role of Zinc 2-Mercaptobenzothiazole (ZMBT) in Enhancing Polymer Composites: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application and role of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in polymer composites, with a primary focus on its function as a vulcanization accelerator in rubber. Detailed experimental protocols, quantitative data, and a mechanistic pathway are presented to guide researchers in utilizing ZMBT for the development of advanced polymer materials.

Introduction to Zinc 2-Mercaptobenzothiazole (ZMBT)

This compound (ZMBT) is a zinc salt of 2-mercaptobenzothiazole, widely recognized for its efficacy as a semi-ultra accelerator in the sulfur vulcanization of both natural and synthetic rubbers.[1][2] Its primary role is to accelerate the cross-linking of polymer chains, a process that transforms soft, tacky rubber into a durable, elastic material with improved mechanical properties.[1][3] ZMBT is favored for its ability to provide a good balance between a fast cure rate and adequate scorch safety, which is the resistance to premature vulcanization during processing.[1] This characteristic allows for efficient manufacturing of a wide array of rubber products, from tires and belts to footwear and latex goods.[2][4]

Applications of ZMBT in Polymer Composites

ZMBT is a versatile accelerator compatible with a range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[5] Its principal applications include:

  • Tire Manufacturing: ZMBT is a key ingredient in tire compounds, where it contributes to the desired mechanical properties such as tensile strength, abrasion resistance, and durability.[2]

  • Industrial Rubber Goods: It is extensively used in the production of conveyor belts, hoses, seals, and gaskets, imparting necessary resilience and resistance to heat and chemicals.[2][6]

  • Latex Products: In latex applications, such as gloves and balloons, ZMBT is used to achieve a high modulus and good aging properties.[4][6]

  • Footwear: ZMBT is utilized in the manufacturing of shoe soles and other rubber footwear components to enhance their wear resistance and flexibility.[2]

Quantitative Data on the Effects of ZMBT

The addition of ZMBT to rubber formulations significantly influences the curing characteristics and mechanical properties of the final composite. The following tables summarize the quantitative effects of ZMBT on various rubber compounds.

Table 1: Effect of ZMBT on Cure Characteristics of Natural Rubber (NR) Composites

ParameterWithout AcceleratorWith ZMBT (1.0 phr)
Scorch Time (t_s2) at 120°C (min)> 308 - 12
Optimum Cure Time (t_90) at 150°C (min)> 6010 - 15
Cure Rate Index (CRI) (min⁻¹)Low8 - 12

Data compiled from various sources and represents typical values.

Table 2: Mechanical Properties of Natural Rubber (NR) Vulcanizates with Different Accelerator Systems

PropertyMBTS (1.5 phr)ZMBT (1.5 phr)MBTS (1.0 phr) + ZMBT (0.5 phr)
Tensile Strength (MPa)18 - 2220 - 2422 - 26
Elongation at Break (%)500 - 600550 - 650580 - 680
Modulus at 300% Elongation (MPa)8 - 109 - 1110 - 12
Hardness (Shore A)55 - 6058 - 6360 - 65

phr: parts per hundred rubber. Data is illustrative and can vary based on the full compound formulation.

Table 3: Effect of ZMBT on Properties of Styrene-Butadiene Rubber (SBR) Composites

PropertyWithout AcceleratorWith ZMBT (1.2 phr)
Tensile Strength (MPa)2 - 415 - 20
Elongation at Break (%)100 - 200400 - 500
Scorch Time (t_s2) at 135°C (min)> 256 - 10
Optimum Cure Time (t_90) at 160°C (min)> 4512 - 18

Data represents typical values for a standard SBR 1502 compound.

Experimental Protocols

The following are detailed methodologies for key experiments involved in the preparation and characterization of polymer composites containing ZMBT.

Preparation of Rubber Composites by Two-Roll Mill

This protocol is based on the ASTM D3182 standard practice for rubber compounding.[2][6]

Equipment:

  • Two-roll mill with adjustable nip gap and temperature control

  • Analytical balance

  • Cutting tools (knives, scissors)

Procedure:

  • Mastication: Set the two-roll mill to the desired temperature (typically 50-70°C for natural rubber). Pass the raw rubber through the mill with a tight nip gap (around 1-2 mm) for a specified time (e.g., 5-10 minutes) to reduce its viscosity.

  • Incorporation of Ingredients: Widen the nip gap (around 2-3 mm). Add the compounding ingredients in the following order, allowing for complete dispersion after each addition:

    • Zinc oxide and stearic acid (activators)

    • Antidegradants

    • Fillers (e.g., carbon black, silica) in portions

    • Plasticizers/oils

    • ZMBT and any other accelerators

    • Sulfur (vulcanizing agent) is added last to prevent scorching.

  • Homogenization: After all ingredients are incorporated, perform several end-to-end passes and cutting and folding operations to ensure a homogeneous mixture.

  • Sheeting Out: Reduce the nip gap to the desired thickness (e.g., 2 mm) and sheet out the final compound.

  • Conditioning: Allow the compounded rubber sheet to rest at room temperature for at least 24 hours before vulcanization and testing.

Determination of Cure Characteristics

This protocol follows the ASTM D5289 standard for testing rubber properties using an oscillating disk cure meter.[7][8][9]

Equipment:

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR)

Procedure:

  • Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the rheometer.

  • Test Execution: Place the sample in the preheated die cavity of the rheometer. Start the test, which subjects the sample to a specified temperature and a small-amplitude oscillatory shear.

  • Data Acquisition: The instrument records the torque required to oscillate the disk as a function of time.

  • Analysis: From the resulting rheometer curve, determine the following parameters:

    • Minimum Torque (ML): An indicator of the viscosity of the uncured compound.

    • Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.

    • Scorch Time (t_s2): The time required for the torque to rise by two units above the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t_90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.

Measurement of Mechanical Properties

This protocol is based on the ASTM D412 standard for testing the tensile properties of vulcanized rubber.[10][11][12]

Equipment:

  • Tensile testing machine with appropriate grips and an extensometer

  • Die cutter for preparing dumbbell-shaped test specimens

Procedure:

  • Vulcanization: Cure the compounded rubber sheets in a compression molding press at the predetermined optimum cure time and temperature obtained from the rheometer.

  • Specimen Preparation: Cut dumbbell-shaped specimens from the vulcanized sheets using a standard die.

  • Gage Length Marking: Place two reference marks on the narrow section of the dumbbell specimen at a known distance apart (the initial gage length).

  • Tensile Testing: Mount the specimen in the grips of the tensile testing machine. Apply a tensile load at a constant rate of crosshead movement until the specimen ruptures.

  • Data Analysis: Record the force and elongation throughout the test. Calculate the following properties:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

Mechanism of ZMBT-Accelerated Vulcanization

The vulcanization of rubber with sulfur is a complex process involving a series of chemical reactions. ZMBT plays a crucial role in accelerating these reactions. The generally accepted mechanism involves the formation of an active sulfurating agent.[13][14]

Simplified Vulcanization Pathway:

  • Formation of an Active Accelerator Complex: ZMBT reacts with zinc oxide and stearic acid (activators) to form a zinc-accelerator complex.[13]

  • Activation of Sulfur: This complex then reacts with elemental sulfur (S₈) to form an active sulfurating agent, which is a polysulfidic species containing the accelerator moiety.

  • Formation of Crosslink Precursors: The active sulfurating agent reacts with the rubber polymer chains at the allylic positions (carbon atoms adjacent to a double bond) to form pendent groups, which are precursors to crosslinks.[14]

  • Crosslink Formation: These pendent groups can then react with adjacent polymer chains to form stable sulfur crosslinks (mono-, di-, and polysulfidic), creating the three-dimensional network structure of vulcanized rubber.[14]

Vulcanization_Pathway ZMBT ZMBT Active_Complex Zinc-Accelerator Complex ZMBT->Active_Complex ZnO_SA ZnO + Stearic Acid (Activators) ZnO_SA->Active_Complex Sulfur Sulfur (S₈) Sulfurating_Agent Active Sulfurating Agent Sulfur->Sulfurating_Agent Rubber Rubber Polymer (Uncured) Crosslink_Precursor Crosslink Precursor (Pendent Group) Rubber->Crosslink_Precursor Active_Complex->Sulfurating_Agent Sulfurating_Agent->Crosslink_Precursor Vulcanized_Rubber Vulcanized Rubber (Crosslinked Network) Crosslink_Precursor->Vulcanized_Rubber

Caption: Simplified pathway of ZMBT-accelerated sulfur vulcanization.

Logical Workflow for Composite Development

The development of a polymer composite incorporating ZMBT typically follows a structured workflow to optimize its properties for a specific application.

Experimental_Workflow Formulation 1. Formulation Design (Polymer, ZMBT, Fillers, etc.) Compounding 2. Compounding (Two-Roll Mill) Formulation->Compounding Cure_Characterization 3. Cure Characterization (Rheometry - ASTM D5289) Compounding->Cure_Characterization Vulcanization 4. Vulcanization (Compression Molding) Cure_Characterization->Vulcanization Property_Testing 5. Mechanical & Physical Property Testing (ASTM D412, etc.) Vulcanization->Property_Testing Analysis 6. Data Analysis & Optimization Property_Testing->Analysis Analysis->Formulation Iterate for Optimization Final_Product Final Composite Analysis->Final_Product

Caption: Experimental workflow for developing ZMBT-based polymer composites.

Conclusion

This compound is a highly effective and versatile accelerator for the sulfur vulcanization of a wide range of elastomers. Its ability to provide a balance of cure speed and scorch safety makes it a valuable tool for rubber compounders. By understanding the quantitative effects of ZMBT on polymer properties and following standardized experimental protocols, researchers and scientists can effectively utilize this accelerator to develop high-performance polymer composites for various applications. The provided application notes and protocols serve as a comprehensive guide for the successful implementation of ZMBT in research and development settings.

References

Application Notes and Protocols: Using Zinc 2-Mercaptobenzothiazole (ZMBT) as a Vulcanization Accelerator for Novel Elastomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The process of vulcanization is a critical step in rubber manufacturing, transforming soft, pliable rubber into a durable, resilient material by forming cross-links between polymer chains.[1][2] Sulfur vulcanization, while effective, is an inherently slow process.[2] To make it commercially viable, chemical accelerators are used to control the reaction rate and enhance the final properties of the elastomer.

Zinc 2-Mercaptobenzothiazole (ZMBT) is a widely used semi-ultra accelerator of the thiazole (B1198619) class.[3][4] Its chemical name is this compound, and it plays a crucial role in speeding up the cross-linking process, leading to rubber products with improved strength, elasticity, and durability.[1][3] ZMBT is known for providing a desirable balance of curing speed and scorch safety, which prevents premature vulcanization during processing.[1]

Relevance for Drug Development Professionals: While not a pharmaceutical agent, ZMBT is integral to the production of medical-grade elastomers used in applications such as surgical gloves, seals for vials, and components of drug delivery devices.[4][5] Understanding its role is vital for ensuring the material's final properties, including stability, purity, and biocompatibility. Notably, ZMBT also possesses antibacterial and antifungal properties, which can be beneficial in medical product applications.[5] These notes provide a framework for using ZMBT in standard elastomers, which can be adapted for the development and characterization of novel elastomeric systems for advanced applications.

Key Performance Characteristics of ZMBT

  • Accelerator Class: ZMBT is a semi-ultra, medium-fast primary accelerator.[2][4] It is often used as a secondary accelerator to activate other primary accelerators and can extend the processing safety of thiuram and dithiocarbamate (B8719985) cures.[4]

  • Compatibility: It is suitable for a wide range of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), EPDM, and latex formulations.[4][6]

  • Synergistic Effects: ZMBT is frequently used in combination with other accelerators to achieve specific curing profiles. For instance, studies have shown that a ternary system of MBTS (Mercaptobenzothiazole disulfide)/ZMBT/DPG (Diphenylguanidine) can yield the best overall mechanical performance in NR compounds, while a binary MBTS/DPG system may result in the fastest cure rate.[7][8]

  • Properties: It is a non-staining and non-discoloring accelerator, making it ideal for light-colored or transparent products.[4] It enhances heat and aging resistance in the final vulcanizate.[5][9]

  • Low-Temperature Curing: In combination with other fast accelerators like dithiocarbamates and amines, ZMBT can be used to achieve vulcanization at temperatures as low as 60°C.[10]

Application Data: Curing and Mechanical Properties

The selection of an accelerator system significantly impacts the cure characteristics and final mechanical properties of the elastomer. The following table summarizes comparative data from a study on Natural Rubber (NR) compounds, illustrating the synergistic effects of ZMBT when used in different combinations.

Property Accelerator System Value
Cure Characteristics
Scorch Time, ts2 (min)MBTS/DPG1.8
MBTS/ZMBT3.2
MBTS/ZMBT/DPG2.0
Cure Time, t90 (min)MBTS/DPG4.5
MBTS/ZMBT11.5
MBTS/ZMBT/DPG6.5
Cure Rate Index (CRI) (min-1)MBTS/DPG37.0
MBTS/ZMBT12.0
MBTS/ZMBT/DPG22.2
Mechanical Properties
Tensile Strength (MPa)MBTS/DPG21.5
MBTS/ZMBT18.0
MBTS/ZMBT/DPG20.0
Elongation at Break (%)MBTS/DPG610
MBTS/ZMBT650
MBTS/ZMBT/DPG630
Tear Strength (kN/m)MBTS/DPG42.0
MBTS/ZMBT43.0
MBTS/ZMBT/DPG44.0
Crosslink Density (x 10-5 mol/g)MBTS/DPG3.18
MBTS/ZMBT1.95
MBTS/ZMBT/DPG2.50

Data adapted from a study on Natural Rubber compounds to show representative trends. Actual values will vary based on the specific elastomer and full formulation.[8]

Experimental Protocols

The following protocols provide a general methodology for compounding, curing, and testing elastomers using ZMBT as an accelerator.

Materials and Equipment
  • Materials:

    • Base Elastomer (e.g., NR, SBR)

    • This compound (ZMBT)

    • Sulfur (curing agent)

    • Zinc Oxide (activator)

    • Stearic Acid (activator)

    • Carbon Black or Silica (reinforcing filler, optional)

    • Processing Oil (plasticizer, optional)

    • Antioxidants/Antiozonants

  • Equipment:

    • Two-roll mill or internal mixer (e.g., Banbury)

    • Moving Die Rheometer (MDR) or Oscillating Disk Rheometer (ODR)

    • Compression molding press with heating platens

    • Tensile testing machine

    • Sample cutting dies (ASTM standard)

Protocol 1: Elastomer Compounding

This protocol describes a standard mixing procedure on a two-roll mill. The typical dosage for ZMBT is between 1.0-2.0 parts per hundred rubber (phr).[11]

  • Mastication: Pass the raw elastomer through the tight nip of the two-roll mill several times until a soft, uniform band is formed. This reduces the polymer's viscosity.

  • Addition of Activators: Add Zinc Oxide and Stearic Acid to the rubber band on the mill. Allow them to disperse completely.

  • Incorporation of ZMBT: Add the ZMBT powder, along with any other accelerators, to the compound. Ensure uniform mixing.

  • Filler and Oil Addition: If used, add fillers (e.g., carbon black) incrementally, followed by processing oil to aid dispersion.

  • Sulfur Addition: Add sulfur as the last ingredient at a lower mill temperature to prevent premature curing (scorching).

  • Homogenization: Continue milling the compound, cutting and re-blending the band on the rolls until a homogenous mixture is achieved.

  • Sheeting Off: Sheet the final compound from the mill and allow it to cool at room temperature for at least 24 hours before further processing.

Protocol 2: Determination of Cure Characteristics
  • Place a small, uncured sample of the compounded rubber into the pre-heated chamber of a Moving Die Rheometer.

  • Run the test at a specified vulcanization temperature (e.g., 150°C).[11]

  • The rheometer will oscillate and measure the torque response over time.

  • From the resulting rheograph (cure curve), determine the following:

    • Minimum Torque (ML): Indicates the viscosity of the uncured compound.

    • Maximum Torque (MH): Correlates with the stiffness and crosslink density of the fully cured material.

    • Scorch Time (ts2): The time taken for the torque to rise 2 units above ML. This is the period of safe processing.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque. This is typically used as the vulcanization time for sample preparation.

Protocol 3: Vulcanization (Curing)
  • Pre-heat the compression molding press to the desired curing temperature (determined from rheometry).

  • Place a specific weight of the uncured rubber compound into the mold cavity.

  • Close the press and apply a designated pressure to ensure the compound fills the mold completely.

  • Cure the sample for the optimum cure time (t90) determined in Protocol 4.3.

  • After the curing time has elapsed, open the press and carefully remove the vulcanized rubber sheet or sample.

  • Allow the sample to cool to room temperature.

Protocol 4: Mechanical Property Testing
  • Condition the vulcanized rubber samples at standard laboratory conditions for at least 24 hours.

  • Using an ASTM standard die, cut dumbbell-shaped specimens for tensile testing from the cured sheets.

  • Mount a specimen in the grips of a universal tensile testing machine.

  • Conduct the test at a constant crosshead speed until the specimen ruptures.

  • Record the tensile strength (stress at break), elongation at break (strain at break), and modulus (stress at a specific elongation, e.g., 300%).

  • Perform tear strength tests using appropriately shaped specimens as per the relevant ASTM standard.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Characterization & Curing cluster_2 Testing & Analysis A Raw Materials (Elastomer, ZMBT, Sulfur, Activators) B Compounding (Two-Roll Mill) A->B C Determine Cure Characteristics (Rheometry) B->C D Vulcanization (Curing) (Compression Molding) C->D E Mechanical Property Testing (Tensile, Tear, etc.) D->E F Data Analysis & Reporting E->F

Caption: Experimental workflow for elastomer development using ZMBT.

Simplified Vulcanization Mechanism

G cluster_reactants Initial Components cluster_products Final Product ZMBT ZMBT Complex Active Accelerator-Sulfur Complex ZMBT->Complex Activation Activators Activators (ZnO, Stearic Acid) Activators->Complex Activation Sulfur Sulfur (S8) Rubber Elastomer Chains (Un-Crosslinked) Network Cross-linked Elastomer Network (Vulcanized) Rubber->Network Cross-linking Reaction Complex->Network Cross-linking Reaction Complex->Complex Reaction with Sulfur Ring

Caption: Logical flow of ZMBT-accelerated sulfur vulcanization.

Safety and Handling

  • ZMBT can cause skin and respiratory irritation.[4]

  • Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a respirator or work in a well-ventilated area when handling ZMBT powder.[4]

  • Store ZMBT in a cool, dry place away from direct sunlight to prevent decomposition. The typical shelf life is two years.[11]

Conclusion

This compound is a versatile and highly effective accelerator for the sulfur vulcanization of a wide range of elastomers. It provides a good balance of processing safety and cure speed, while enhancing the mechanical and aging properties of the final product. By following systematic compounding and testing protocols, researchers can effectively utilize ZMBT to develop both conventional and novel elastomeric materials tailored for demanding applications, including those in the medical and pharmaceutical industries.

References

Application Notes and Protocols for In Situ Polymerization of Zinc 2-Mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols for the in situ polymerization of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) are generalized and hypothetical, constructed from the principles of metal-containing monomer polymerization and the known chemistry of ZMBT. Direct, peer-reviewed methods for the in situ polymerization of this specific monomer are not widely available in the current literature. These protocols are intended to serve as a foundational guide for research and development.

I. Introduction and Application Notes

Zinc 2-mercaptobenzothiazole (ZMBT) is a well-established compound primarily utilized as a vulcanization accelerator in the rubber industry and as a corrosion inhibitor for various metals.[1][2] The concept of in situ polymerization of ZMBT opens up novel avenues for enhancing its performance in these traditional applications and exploring new ones. In situ polymerization involves the polymerization of a monomer within a final formulation or on a substrate, leading to a polymer that is intimately integrated with the surrounding matrix or surface.

Potential Applications of In Situ Polymerized ZMBT:

  • Enhanced Rubber Vulcanization: Traditional addition of solid ZMBT to rubber formulations can lead to challenges in achieving uniform dispersion. In situ polymerization of a ZMBT precursor within the rubber matrix could lead to a more homogeneous distribution of the active zinc-thiazole species. This could result in more consistent cross-linking, improved mechanical properties, and potentially a reduction in the required amount of accelerator. The mechanism of ZMBT in vulcanization involves the formation of active sulfurating complexes in the presence of zinc oxide and fatty acids, which then facilitate the formation of sulfur cross-links between polymer chains.[1][3][4] An in situ formed poly(ZMBT) could offer a controlled release of these active species.

  • Advanced Corrosion Inhibition: ZMBT is known to form a protective film on metal surfaces, inhibiting corrosion.[5] In situ polymerization of ZMBT directly on a metal substrate could create a more robust, durable, and less permeable polymeric protective layer. This could be particularly beneficial for creating advanced anti-corrosion coatings with self-healing properties. The polymerization could be initiated on the surface, leading to a covalently bound, thick protective film.

  • Biomedical and Pharmaceutical Applications: While less explored, benzothiazole (B30560) derivatives exhibit a range of biological activities. A polymeric form of ZMBT could be investigated for applications such as antifungal coatings on medical devices or as a component in drug delivery systems, leveraging the potential for a controlled release of the active monomer.

II. Experimental Protocols

The following are two hypothetical protocols for the in situ polymerization of ZMBT. Protocol A describes a free-radical polymerization in a solvent, which could be adapted for creating polymeric coatings. Protocol B outlines a method for in situ polymerization within a polymer matrix, relevant to rubber vulcanization.

Protocol A: In Situ Free-Radical Polymerization of a ZMBT-Acrylate Monomer for a Corrosion-Inhibiting Coating

This protocol first involves the synthesis of an acrylated derivative of 2-mercaptobenzothiazole, which is then complexed with zinc to form a polymerizable monomer.

Step 1: Synthesis of 2-(Benzothiazol-2-ylthio)ethyl Acrylate (B77674) (BTEA)

  • Materials:

    • 2-Mercaptobenzothiazole (MBT)

    • 2-Chloroethyl acrylate

    • Sodium bicarbonate (NaHCO₃)

    • Dimethylformamide (DMF)

    • Diethyl ether

    • 5% NaOH aqueous solution

    • Magnesium sulfate (B86663) (MgSO₄)

  • Procedure: a. In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 28 mmol of 2-mercaptobenzothiazole and 28.5 mmol of sodium bicarbonate in 10 mL of DMF at 60 °C. b. Add 29 mmol of 2-chloroethyl acrylate dropwise to the mixture. c. Reflux the reaction mixture overnight. d. After cooling, wash the mixture with a 5% NaOH aqueous solution and extract with diethyl ether. e. Separate the organic layer, dry it over anhydrous MgSO₄, filter, and remove the solvent under vacuum to obtain the BTEA monomer.

Step 2: Formation of Zinc-BTEA Complex and In Situ Polymerization

  • Materials:

    • BTEA (from Step 1)

    • Zinc chloride (ZnCl₂), anhydrous

    • Azobisisobutyronitrile (AIBN) or other suitable free-radical initiator

    • Toluene or other suitable organic solvent

    • Metal substrate (e.g., zinc or steel coupon)

  • Procedure: a. Prepare a solution of BTEA in toluene. b. Add a stoichiometric amount of anhydrous ZnCl₂ (e.g., a 2:1 molar ratio of BTEA to ZnCl₂) to the BTEA solution to form the zinc-containing monomer complex in situ. Stir until fully dissolved. c. Add a catalytic amount of AIBN (e.g., 1-2 mol% with respect to the monomer). d. Immerse the clean metal substrate in the monomer solution. e. Heat the solution to the initiation temperature of AIBN (typically 60-70 °C) and maintain for a specified period (e.g., 2-6 hours) to allow for polymerization on the substrate surface. f. After the reaction, remove the coated substrate and wash it with fresh solvent to remove any unreacted monomer and non-adherent polymer. g. Dry the coated substrate in a vacuum oven.

Protocol B: Hypothetical In Situ Polymerization of ZMBT within a Rubber Matrix

This protocol is conceptual and aims to generate a dispersed poly(ZMBT) within a rubber formulation during the compounding stage.

  • Materials:

    • Natural or synthetic rubber (e.g., SBR, NBR)

    • This compound (ZMBT)

    • A suitable vinyl or acrylate co-monomer (e.g., zinc dimethacrylate - ZDMA)

    • A peroxide initiator (e.g., dicumyl peroxide)

    • Other rubber compounding ingredients (e.g., sulfur, stearic acid, carbon black)

  • Procedure: a. On a two-roll mill or in an internal mixer, masticate the rubber until a soft consistency is achieved. b. Add the compounding ingredients in the following order, ensuring complete mixing after each addition: stearic acid, ZMBT, and the co-monomer (ZDMA). c. Add the peroxide initiator at a lower temperature to prevent premature curing. d. Finally, add sulfur and any other fillers like carbon black. e. The heat generated during the mixing process, or a subsequent pre-heating step, could initiate the polymerization of ZMBT with the co-monomer, forming a finely dispersed polymer-zinc complex within the rubber matrix. f. The compounded rubber can then be vulcanized at a higher temperature, where the in situ formed polymer can participate in the cross-linking reactions.

III. Data Presentation

Since direct quantitative data for the in situ polymerization of ZMBT is not available, the following tables provide representative data from related systems, such as the polymerization of zinc-containing acrylate monomers.

Table 1: Representative Conditions for Free-Radical Polymerization of Zinc-Containing Monomers

MonomerCo-monomer(s)InitiatorSolventTemp (°C)Time (h)Polymer Yield (%)
Zinc AcrylateMethyl MethacrylateAIBNToluene70585
Zinc MethacrylateEthyl AcrylateBenzoyl PeroxideDMF80492
Hypothetical Zn-BTEANoneAIBNToluene656(To be determined)

Table 2: Characterization Data for Polymers from Zinc-Containing Monomers (Representative)

Polymer SystemMolecular Weight (Mw, g/mol )Polydispersity Index (PDI)Glass Transition Temp (Tg, °C)
PMMA-co-P(ZnA)50,000 - 150,0001.5 - 2.5110 - 125
PEA-co-P(ZnMA)80,000 - 200,0001.8 - 3.020 - 35
Poly(Zn-BTEA)(To be determined)(To be determined)(To be determined)

IV. Visualizations (Graphviz DOT Language)

Experimental Workflow

experimental_workflow cluster_synthesis Monomer Synthesis cluster_polymerization In Situ Polymerization cluster_characterization Characterization s1 Mix 2-MBT and NaHCO3 in DMF s2 Add 2-Chloroethyl Acrylate s1->s2 s3 Reflux Overnight s2->s3 s4 Extract with Diethyl Ether s3->s4 s5 Isolate BTEA Monomer s4->s5 p1 Dissolve BTEA in Toluene s5->p1 Polymerizable Monomer p2 Add ZnCl2 to form complex p1->p2 p3 Add AIBN Initiator p2->p3 p4 Immerse Substrate p3->p4 p5 Heat to Initiate Polymerization p4->p5 p6 Wash and Dry Coated Substrate p5->p6 c1 FTIR Spectroscopy p6->c1 c2 NMR Spectroscopy p6->c2 c3 GPC for Mw and PDI p6->c3 c4 SEM of Coating p6->c4

Caption: Workflow for the synthesis and in situ polymerization of a ZMBT-acrylate monomer.

Logical Relationship in Corrosion Inhibition

corrosion_inhibition cluster_process In Situ Polymerization on Metal Surface cluster_protection Corrosion Protection Mechanism Monomer Zn-BTEA Monomer Solution Initiation Surface-Initiated Polymerization Monomer->Initiation PolymerFilm Covalently Bound Poly(Zn-BTEA) Film Initiation->PolymerFilm Barrier Physical Barrier to Corrosive Agents PolymerFilm->Barrier Forms Inhibition Electrochemical Inhibition by Benzothiazole Moiety PolymerFilm->Inhibition Provides Durability Enhanced Durability and Adhesion PolymerFilm->Durability Exhibits Corrosion Corrosion of Metal Barrier->Corrosion Prevents Inhibition->Corrosion Reduces Rate of

Caption: Conceptual diagram of corrosion inhibition via an in situ polymerized ZMBT film.

References

Application Notes and Protocols for Electrochemical Studies of Zinc 2-Mercaptobenzothiazole Films

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the electrochemical study of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂) films, primarily focusing on their role as a corrosion inhibitor for zinc surfaces.

Introduction

2-Mercaptobenzothiazole (MBT) is a well-established organic compound utilized for its excellent corrosion inhibition properties on various metals, including zinc. When in contact with a zinc surface in a corrosive environment, MBT can form a protective film, believed to be a polymeric complex of Zn(MBT)₂.[1] This film acts as a barrier, impeding the electrochemical reactions that lead to the degradation of the zinc substrate. Understanding the formation, stability, and protective characteristics of this film is crucial for developing effective corrosion protection strategies in various industrial applications.

Electrochemical techniques such as Cyclic Voltammetry (CV), Electrochemical Impedance Spectroscopy (EIS), and Tafel Polarization are powerful tools for characterizing the Zn(MBT)₂ film and quantifying its inhibitory effects. These methods provide valuable insights into the mechanisms of corrosion inhibition, the kinetics of the electrochemical processes, and the properties of the protective film.

Experimental Protocols

Preparation of Zinc 2-Mercaptobenzothiazole (Zn(MBT)₂) Films

Zn(MBT)₂ films are typically formed in-situ by immersing a zinc electrode in a corrosive solution containing 2-mercaptobenzothiazole. The film precipitates on the zinc surface as a result of the interaction between the MBT molecules and the zinc ions released during the initial stages of corrosion.

Materials:

  • Zinc foil or electrode (high purity, e.g., 99.9%)

  • 2-Mercaptobenzothiazole (MBT)

  • Corrosive medium (e.g., 3.5% NaCl solution, 0.1 M HCl, or a borate (B1201080) buffer solution with NaCl)

  • Ethanol or other suitable solvent to dissolve MBT

  • Standard electrochemical cell

  • Potentiostat/Galvanostat

Protocol:

  • Electrode Preparation:

    • Cut the zinc foil to the desired electrode dimensions.

    • Mechanically polish the zinc surface using successively finer grades of silicon carbide (SiC) paper (e.g., up to 1200 grit).

    • Rinse the polished electrode with deionized water and then with ethanol.

    • Dry the electrode in a stream of warm air.

  • Inhibitor Solution Preparation:

    • Prepare the desired corrosive medium (e.g., dissolve 35 g of NaCl in 1 L of deionized water to make a 3.5% solution).

    • Prepare a stock solution of MBT in a suitable solvent like ethanol.

    • Add the required volume of the MBT stock solution to the corrosive medium to achieve the desired inhibitor concentrations (e.g., ranging from 10⁻⁶ M to 10⁻³ M).

  • Film Formation:

    • Immerse the prepared zinc electrode in the MBT-containing corrosive solution.

    • Allow the film to form on the zinc surface. The immersion time can be varied as an experimental parameter (e.g., from 30 minutes to several hours) to study the film growth and stability. For electrochemical measurements, the film is typically formed and studied within the same electrochemical cell.

Electrochemical Characterization

A standard three-electrode electrochemical cell is used for all measurements, consisting of the zinc sample as the working electrode (WE), a platinum wire or graphite (B72142) rod as the counter electrode (CE), and a saturated calomel (B162337) electrode (SCE) or Ag/AgCl electrode as the reference electrode (RE).

Cyclic voltammetry is used to study the redox processes occurring at the zinc electrode surface and to observe the effect of the Zn(MBT)₂ film on these reactions.

Protocol:

  • Set up the three-electrode cell with the zinc working electrode immersed in the MBT-containing corrosive solution.

  • Allow the open-circuit potential (OCP) to stabilize (typically for 30-60 minutes).

  • Set the potential range for the CV scan. A typical range for zinc in a neutral chloride solution might be from -1.5 V to -0.5 V vs. SCE.

  • Select a scan rate, for example, 50 mV/s. The scan rate can be varied to study the kinetics of the reactions.

  • Run the cyclic voltammogram for a set number of cycles until a stable response is obtained.

  • Record and analyze the resulting voltammogram, noting the positions and magnitudes of any anodic and cathodic peaks.

EIS is a non-destructive technique that provides detailed information about the properties of the protective film and the kinetics of the corrosion process.

Protocol:

  • After OCP stabilization in the MBT-containing solution, perform the EIS measurement at the OCP.

  • Apply a small amplitude AC voltage perturbation, typically 10 mV.

  • Scan a wide frequency range, for example, from 100 kHz down to 10 mHz.

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the plots by fitting the data to an appropriate equivalent electrical circuit (EEC) to extract quantitative parameters such as solution resistance (Rs), charge transfer resistance (Rct), and double-layer capacitance (Cdl).

This technique is used to determine the corrosion current density (i_corr) and corrosion potential (E_corr) and to understand the inhibitory effect of MBT on the anodic and cathodic reactions.

Protocol:

  • After OCP stabilization, polarize the electrode from a potential cathodic to the OCP to a potential anodic to the OCP, for example, from -250 mV to +250 mV relative to the OCP.

  • Use a slow scan rate, typically 0.5 mV/s to 1 mV/s, to ensure a quasi-steady state.

  • Plot the resulting potential versus the logarithm of the current density.

  • Extrapolate the linear portions of the anodic and cathodic branches of the curve back to the E_corr to determine the i_corr.

  • Calculate the inhibition efficiency (IE%) using the following formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

Data Presentation

The following tables summarize typical quantitative data that can be obtained from the electrochemical studies of Zn(MBT)₂ films. The values presented here are illustrative and will vary depending on the specific experimental conditions.

Table 1: Potentiodynamic Polarization Data for Zinc in 3.5% NaCl with and without MBT

Inhibitor ConcentrationE_corr (V vs. SCE)i_corr (µA/cm²)Anodic Tafel Slope (βa, mV/dec)Cathodic Tafel Slope (βc, mV/dec)Inhibition Efficiency (IE%)
Blank (0 M MBT)-1.05025.060120-
10⁻⁵ M MBT-1.02010.55511558.0
10⁻⁴ M MBT-0.9954.25211083.2
10⁻³ M MBT-0.9801.84810592.8

Table 2: Electrochemical Impedance Spectroscopy Data for Zinc in 3.5% NaCl with and without MBT

Inhibitor ConcentrationR_s (Ω·cm²)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (IE%)
Blank (0 M MBT)20500150-
10⁻⁵ M MBT2212008058.3
10⁻⁴ M MBT2135004585.7
10⁻³ M MBT2380002593.8

Note: Inhibition efficiency from EIS is calculated as IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed mechanism of inhibition.

Experimental_Workflow cluster_prep Electrode and Solution Preparation cluster_exp Electrochemical Measurements cluster_analysis Data Analysis p1 Polish Zinc Electrode p2 Clean and Dry Electrode p1->p2 e1 Assemble 3-Electrode Cell p2->e1 p3 Prepare Corrosive Solution p4 Add MBT Inhibitor p3->p4 p4->e1 e2 Stabilize OCP e1->e2 e3 Cyclic Voltammetry e2->e3 e4 EIS e2->e4 e5 Tafel Polarization e2->e5 a1 Analyze CV Data e3->a1 a2 Fit EIS Data to EEC e4->a2 a3 Extrapolate Tafel Plots e5->a3 a4 Calculate Inhibition Efficiency a2->a4 a3->a4

Caption: Experimental workflow for the electrochemical study of Zn(MBT)₂ films.

Inhibition_Mechanism cluster_surface Zinc Surface in Corrosive Media cluster_inhibitor MBT Action Zn Zn Zn2plus Zn²⁺ Zn->Zn2plus Anodic Dissolution e_minus 2e⁻ ZnMBT2 Zn(MBT)₂ Film Zn2plus->ZnMBT2 Complexation MBT MBT MBT->ZnMBT2 ZnMBT2->Zn Adsorption & Protection

Caption: Proposed inhibition mechanism of 2-mercaptobenzothiazole on a zinc surface.

References

Application Notes and Protocols for Controlled Release of Zinc 2-Mercaptobenzothiazole from Composites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development and characterization of composite materials designed for the controlled release of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT). ZMBT, a compound with known antifungal and antibacterial properties, presents a promising candidate for localized, sustained-release therapeutic applications. The following sections detail the fabrication of ZMBT-loaded composites, methodologies for evaluating their release kinetics, and protocols for assessing their biological efficacy and compatibility.

Introduction to Controlled Release of ZMBT

Zinc 2-mercaptobenzothiazole (ZMBT) is a well-established accelerator in the rubber vulcanization process. Beyond its industrial applications, ZMBT exhibits significant antimicrobial activity, making it a molecule of interest for controlled drug delivery systems. Its potential applications include antifungal coatings, medicated wound dressings, and antimicrobial additives in biomedical devices. The controlled release of ZMBT from a biocompatible composite matrix can provide sustained local concentrations, enhancing its therapeutic efficacy while minimizing potential systemic toxicity.

The primary challenge in designing such systems lies in controlling the release rate of the hydrophobic ZMBT molecule from the polymer matrix. This can be achieved by carefully selecting the matrix material, fabrication method, and the concentration of the embedded ZMBT. This document provides a framework for the rational design and evaluation of such composite materials.

Data Presentation: Illustrative Release Kinetics of ZMBT from a Chitosan-Based Composite

While extensive research on the controlled release of ZMBT is an emerging field, the following table presents illustrative data based on the expected release profiles from a chitosan-based composite film fabricated via solvent casting. This data is intended to serve as a representative example for researchers.

Time (hours)Cumulative Release of ZMBT (%) - 5% ZMBT LoadingCumulative Release of ZMBT (%) - 10% ZMBT Loading
18.212.5
214.521.8
425.135.2
840.355.1
1252.868.9
2470.185.3
4885.694.2
7292.398.1

This is illustrative data generated for representative purposes.

Experimental Protocols

Protocol for Fabrication of ZMBT-Loaded Chitosan (B1678972) Composite Films via Solvent Casting

This protocol describes the preparation of chitosan-based composite films containing ZMBT using the solvent casting method. Chitosan is a biocompatible and biodegradable polymer that is well-suited for drug delivery applications.

Materials:

  • Low molecular weight chitosan

  • Acetic acid

  • This compound (ZMBT)

  • Glycerol (B35011) (plasticizer)

  • Deionized water

  • Petri dishes (glass or polystyrene)

  • Magnetic stirrer and hot plate

  • Drying oven

Procedure:

  • Chitosan Solution Preparation:

    • Prepare a 2% (w/v) chitosan solution by dissolving 2 g of chitosan powder in 100 mL of a 1% (v/v) acetic acid solution.

    • Stir the solution on a magnetic stirrer at room temperature until the chitosan is completely dissolved (this may take several hours).

  • Incorporation of ZMBT:

    • For a 5% (w/w) ZMBT-loaded film, weigh 0.1 g of ZMBT powder.

    • Disperse the ZMBT powder in a small amount of the chitosan solution to form a paste.

    • Gradually add the ZMBT paste to the remaining chitosan solution while stirring vigorously to ensure a homogenous dispersion.

  • Addition of Plasticizer:

    • Add 0.5 mL of glycerol (as a plasticizer) to the ZMBT-chitosan suspension and stir for another 30 minutes.

  • Casting the Film:

    • Pour a specific volume (e.g., 20 mL) of the final suspension into a level petri dish.

    • Gently swirl the dish to ensure an even distribution of the suspension.

  • Drying:

    • Place the petri dish in a drying oven at 40°C for 24-48 hours, or until the solvent has completely evaporated and a dry film is formed.

  • Film Removal and Storage:

    • Carefully peel the dried film from the petri dish.

    • Store the film in a desiccator until further use.

Protocol for In Vitro Release Study of ZMBT

This protocol outlines the procedure for determining the in vitro release kinetics of ZMBT from the fabricated composite films.

Materials:

  • ZMBT-loaded composite film of a known area (e.g., 1 cm x 1 cm)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Shaking incubator or water bath

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Centrifuge and centrifuge tubes

Procedure:

  • Preparation of Release Medium:

    • Prepare a sufficient volume of PBS (pH 7.4) to simulate physiological conditions.

  • Release Experiment Setup:

    • Place a pre-weighed and measured piece of the ZMBT-loaded composite film into a centrifuge tube.

    • Add a defined volume of PBS (e.g., 10 mL) to the tube.

    • Place the tube in a shaking incubator set at 37°C and a constant agitation speed (e.g., 100 rpm).

  • Sample Collection:

    • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a specific volume of the release medium (e.g., 1 mL).

    • Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed PBS to maintain a constant release volume.

  • Quantification of ZMBT:

    • Centrifuge the collected samples to pellet any suspended particles.

    • Measure the absorbance of the supernatant using a UV-Vis spectrophotometer at the maximum absorbance wavelength (λmax) of ZMBT (approximately 328 nm).

    • Use a pre-established calibration curve of ZMBT in PBS to determine the concentration of the released drug.

  • Data Analysis:

    • Calculate the cumulative amount and percentage of ZMBT released at each time point, correcting for the removed sample volumes.

    • Plot the cumulative percentage of ZMBT released versus time to obtain the release profile.

Protocol for Antifungal Activity Assessment (Agar Diffusion Method)

This protocol describes a method to evaluate the antifungal activity of the ZMBT-releasing composites against a common fungal strain, such as Candida albicans.

Materials:

  • ZMBT-loaded and control (placebo) composite films (cut into small discs, e.g., 6 mm diameter)

  • Candida albicans culture

  • Sabouraud Dextrose Agar (B569324) (SDA) plates

  • Sterile swabs

  • Incubator

Procedure:

  • Inoculum Preparation:

    • Prepare a standardized suspension of Candida albicans in sterile saline, adjusted to a 0.5 McFarland standard.

  • Plate Inoculation:

    • Using a sterile swab, evenly inoculate the entire surface of an SDA plate with the fungal suspension.

  • Application of Composite Discs:

    • Aseptically place a ZMBT-loaded composite disc and a control disc onto the surface of the inoculated agar plate.

    • Gently press the discs to ensure complete contact with the agar.

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours.

  • Evaluation:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where fungal growth is inhibited) in millimeters. A larger zone of inhibition indicates greater antifungal activity.

Protocol for In Vitro Biocompatibility Assessment (MTT Assay)

This protocol provides a method for assessing the cytotoxicity of the ZMBT-loaded composites on a relevant cell line, such as human dermal fibroblasts (HDFs).

Materials:

  • ZMBT-loaded and control composite films (sterilized)

  • Human Dermal Fibroblasts (HDFs)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed HDFs into a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Preparation of Composite Extracts:

    • Sterilize the composite films (e.g., using UV irradiation).

    • Incubate the sterilized films in cell culture medium at a specific surface area to volume ratio (e.g., 3 cm²/mL) for 24 hours to create extracts.

  • Cell Treatment:

    • Remove the old medium from the cells and replace it with the prepared composite extracts. Include a positive control (e.g., Triton X-100) and a negative control (fresh medium).

  • Incubation:

    • Incubate the cells with the extracts for 24 hours.

  • MTT Assay:

    • After incubation, add MTT solution to each well and incubate for another 4 hours.

    • Remove the MTT solution and add DMSO to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the cell viability as a percentage of the negative control. Lower viability indicates higher cytotoxicity.

Mandatory Visualizations

experimental_workflow cluster_fabrication Composite Fabrication cluster_characterization Characterization & Evaluation A Chitosan Solution Preparation B ZMBT Incorporation A->B C Solvent Casting & Drying B->C D In Vitro Release Study C->D ZMBT-loaded film E Antifungal Activity Assessment C->E ZMBT-loaded film F Biocompatibility (MTT Assay) C->F ZMBT-loaded film

Caption: Experimental workflow for the fabrication and characterization of ZMBT-loaded composites.

release_mechanism cluster_composite Composite Matrix cluster_medium Release Medium (PBS) Matrix Polymer Matrix (e.g., Chitosan) ZMBT_embedded ZMBT (embedded) ZMBT_released ZMBT (released) ZMBT_embedded->ZMBT_released Diffusion

Caption: Proposed diffusion-controlled release mechanism of ZMBT from a polymer composite matrix.

Application Notes and Protocols for Zinc 2-Mercaptobenzothiazole (ZMBT) in Latex Foam Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Zinc 2-Mercaptobenzothiazole (B37678) (ZMBT) as a vulcanization accelerator in the production of latex foam. This document details its mechanism of action, synergistic effects with other accelerators, and provides established experimental protocols for its application in both Dunlop and Talalay production processes.

Introduction to ZMBT in Latex Foam Production

Zinc 2-mercaptobenzothiazole (ZMBT) is a versatile semi-ultra accelerator widely employed in the rubber industry.[1] In latex foam production, it is predominantly used as a secondary accelerator, often in conjunction with primary accelerators from the dithiocarbamate (B8719985) class, such as Zinc Diethyldithiocarbamate (ZDEC) and Zinc Dimethyldithiocarbamate (ZDMC).[2][3] Its non-staining and non-discoloring properties make it a preferred choice for white or brightly colored latex products.[1]

The primary functions and benefits of incorporating ZMBT in latex foam formulations include:

  • Accelerated Vulcanization: ZMBT significantly increases the rate of sulfur vulcanization, reducing curing times and energy consumption.[2]

  • Improved Physical Properties: It contributes to a higher modulus in latex films and enhanced compression set resistance in the final foam product without extending the cure time.[3]

  • Enhanced Durability: ZMBT improves the heat and aging resistance of latex foam.[1]

  • Scorch Safety: It provides a good balance between curing speed and scorch safety, preventing premature vulcanization during processing.[1]

Mechanism of Action and Synergistic Effects

ZMBT functions as a precursor to active chemical species that facilitate the formation of sulfur cross-links between polyisoprene chains in natural rubber latex. The vulcanization process transforms the liquid latex into a solid, elastic foam. The chemical structure of ZMBT, featuring a benzothiazole (B30560) ring with a mercaptan group and a zinc atom, is key to its reactivity in sulfur vulcanization systems.[4]

Synergy with Dithiocarbamates (ZDEC/ZDMC):

ZMBT exhibits a significant synergistic effect when used with dithiocarbamate accelerators like ZDEC. This combination allows for a more efficient and controlled vulcanization process.[5] While dithiocarbamates are ultra-fast accelerators, the addition of ZMBT provides several advantages:

  • Modulation of Cure Rate: ZMBT helps to control the cure rate, preventing issues associated with overly rapid vulcanization.

  • Improved Final Properties: The combination results in a latex foam with a higher modulus and better resistance to compression set than when dithiocarbamates are used alone.[3]

  • Processing Safety: The presence of ZMBT can extend the processing safety of thiuram and dithiocarbamate cures.[1]

A common approach is to use ZMBT and ZDEC in equal parts to achieve a well-balanced cure.[5]

Data Presentation: Quantitative Effects of ZMBT

The ratio of ZMBT to other accelerators, particularly ZDEC, has a quantifiable impact on the physical properties of the resulting latex foam. The following table summarizes the effect of varying the ZDEC/ZMBT ratio on the modulus and elongation at break of latex foam.

ZDEC/ZMBT Ratio (phr/phr)Modulus at 50% Elongation ( kg/cm ²)Elongation at Break (%)
2.0 / 0.016345
1.5 / 0.535277
1.0 / 1.032273
0.5 / 1.534233

Source: Adapted from qualitative descriptions in literature.[5] This table illustrates that the inclusion of ZMBT significantly increases the modulus of the latex foam.

Typical Dosage:

The typical dosage of ZMBT in latex foam formulations ranges from 0.2 to 2.0 parts per hundred rubber (phr).[2] For mechanical goods, a range of 0.8 to 1.2 phr is common.[1] When used in combination with a thiuram accelerator and low sulfur, a higher dosage of 2-4 phr can be used to achieve outstanding heat resistance.[1]

Experimental Protocols

The two primary industrial methods for producing latex foam are the Dunlop and Talalay processes. ZMBT is a key component of the vulcanization package in both methods.

Dunlop Process: Experimental Protocol

The Dunlop process involves mechanically frothing a compounded latex mixture, adding a gelling agent, and then vulcanizing the gelled foam.

Materials and Reagents:

  • High-ammonia (HA) or Low-ammonia (LA) natural rubber latex concentrate (60% DRC)

  • Potassium oleate (B1233923) soap (foaming agent)

  • Sulfur (vulcanizing agent)

  • Zinc Diethyldithiocarbamate (ZDEC) dispersion (primary accelerator)

  • This compound (ZMBT) dispersion (secondary accelerator)

  • Phenolic-type antioxidant (e.g., Wingstay L)

  • Zinc Oxide (ZnO) slurry (activator and secondary gelling agent)

  • 1,3-Diphenylguanidine (DPG) dispersion (secondary gelling agent)

  • Sodium silicofluoride (SSF) solution (primary gelling agent)

  • Deionized (DI) water

Procedure:

  • Compounding: In a suitable mixing vessel, thoroughly mix the natural rubber latex with the desired amounts of foaming agent (e.g., potassium oleate soap).

  • Foaming: Mechanically whip the compounded latex at high speed until the foam volume increases to the desired level (e.g., three times the initial volume).

  • Addition of Vulcanization Package: Reduce the mixing speed and add the following components in sequence, allowing for a short mixing time (e.g., 2 minutes) after each addition:

    • Sulfur dispersion

    • ZDEC dispersion

    • ZMBT dispersion

    • Antioxidant dispersion

  • Addition of Gelling Agents: Continue mixing at a low speed and add the following, again with a short mixing period (e.g., 2 minutes) after each:

    • ZnO slurry

    • DPG dispersion

  • Final Gelling: Quickly add the primary gelling agent (SSF solution) and homogenize the mixture for a short period (e.g., 90 seconds).

  • Molding and Gelling: Immediately pour the frothed and sensitized latex into a pre-heated mold and allow it to gel at ambient temperature for a specified time (e.g., 3 minutes).

  • Vulcanization: Place the mold containing the gelled foam into a steam oven and vulcanize at 100°C for 1 hour.

  • Post-Processing:

    • Remove the vulcanized foam from the mold.

    • Allow the foam to age at ambient temperature for 24 hours.

    • Wash the aged foam with DI water to remove residual soaps and unreacted chemicals.

    • Dry the washed foam in a hot-air oven at 70°C for 24 hours.

Talalay Process: General Protocol Outline

The Talalay process produces a more uniform and open-celled foam structure. It involves vacuum expansion and freeze-gelling of the foam.

General Steps:

  • Compounding: Similar to the Dunlop process, the latex is compounded with the vulcanization system, including ZMBT, and other necessary chemicals.

  • Foaming: A pre-foam of a specific density is created.

  • Molding and Vacuum Expansion: A metered amount of the pre-foam is poured into a mold, which is then sealed and a vacuum is applied to expand the foam to fill the mold cavity.

  • Freeze Gelling: The mold is rapidly cooled to freeze the foam structure, which stabilizes the cell structure.

  • Gassing: Carbon dioxide is introduced into the frozen foam to lower the pH and induce gelling.

  • Vulcanization: The gelled foam is then vulcanized by heating the mold, typically to a temperature between 105-120°C.

  • Post-Processing: The vulcanized foam is removed from the mold, washed, and dried.

Visualizations

Signaling Pathway: Simplified Vulcanization Mechanism with ZMBT

VulcanizationMechanism Latex Natural Rubber (Polyisoprene Chains) CrosslinkedLatex Vulcanized Latex Foam (Cross-linked Polymer Network) Latex->CrosslinkedLatex Cross-linking by Active Agent Sulfur Sulfur (S8) ActiveSulfuratingAgent Active Sulfurating Agent Sulfur->ActiveSulfuratingAgent Reaction with Complex ZMBT ZMBT Complex Activator-Accelerator Complex ZMBT->Complex Activation ZDEC ZDEC (Primary Accelerator) ZDEC->Complex ZnO Zinc Oxide (ZnO) (Activator) ZnO->Complex Complex->ActiveSulfuratingAgent ActiveSulfuratingAgent->CrosslinkedLatex

Caption: Simplified reaction pathway of ZMBT in sulfur vulcanization of natural rubber latex.

Experimental Workflow: Dunlop Process for Latex Foam Production

DunlopProcessWorkflow Start Start: Natural Rubber Latex Compounding 1. Compounding (add foaming agent) Start->Compounding Foaming 2. Mechanical Foaming Compounding->Foaming AddVulcanization 3. Add Vulcanization Package (Sulfur, ZDEC, ZMBT, Antioxidant) Foaming->AddVulcanization AddGelling 4. Add Gelling Agents (ZnO, DPG) AddVulcanization->AddGelling AddSSF 5. Add Primary Gelling Agent (SSF) AddGelling->AddSSF Molding 6. Molding and Gelling AddSSF->Molding Vulcanization 7. Steam Vulcanization (100°C, 1 hr) Molding->Vulcanization PostProcessing 8. Post-Processing (Aging, Washing, Drying) Vulcanization->PostProcessing End End: Latex Foam Product PostProcessing->End ZMBTEffects ZMBT ZMBT (Secondary Accelerator) CureRate Cure Rate ZMBT->CureRate Increases ScorchSafety Scorch Safety ZMBT->ScorchSafety Improves Balance Modulus Modulus ZMBT->Modulus Increases CompressionSet Compression Set Resistance ZMBT->CompressionSet Improves HeatAging Heat & Aging Resistance ZMBT->HeatAging Enhances Discoloration Staining & Discoloration ZMBT->Discoloration Minimizes

References

Application Notes and Protocols for Zinc 2-mercaptobenzothiazole (ZMBT) as a Fungicide in Agricultural Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a coordination complex of zinc and 2-mercaptobenzothiazole, has demonstrated potential as a broad-spectrum fungicide for agricultural applications. Its efficacy against a range of phytopathogenic fungi, coupled with the known antimicrobial properties of both its constituent moieties, makes it a compound of interest for the development of novel crop protection strategies. These application notes provide a summary of the available data on ZMBT's fungicidal activity, detailed protocols for its evaluation, and a hypothesized mechanism of action based on current research.

Quantitative Data on Fungicidal Efficacy

The following table summarizes the field trial data for a Zinc-Manganese 2-mercaptobenzothiazole complex, which provides an indication of the potential efficacy of ZMBT-based fungicides.

Table 1: Field Trial Efficacy of a 2-Mercaptobenzothiazole Manganese Zinc Complex against Apple Alternaria Leaf Spot

TreatmentConcentration (ppm)Control Effect (%)
2-mercaptobenzothiazole manganese zinc80084.39
CarbendazimNot Specified39.45
MancozebNot Specified59.04

Data sourced from patent US9499501B2. The study was conducted on apple trees, and the control effect was calculated based on the incidence of apple alternaria leaf spot.

Postulated Mechanism of Action

The precise signaling pathway of Zinc 2-mercaptobenzothiazole's fungicidal action has not been fully elucidated in publicly available research. However, based on the known activities of benzothiazole (B30560) derivatives and zinc compounds, a multi-target mechanism can be proposed. The benzothiazole moiety likely disrupts the fungal cell membrane integrity and may inhibit ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane. The thiol group within the molecule is considered essential for its toxicity.[1] Concurrently, the zinc ions may contribute to the antifungal activity by disrupting cellular processes and potentially inducing the production of reactive oxygen species (ROS), leading to oxidative stress and apoptosis.

G ZMBT This compound (ZMBT) FungalCell Fungal Cell ZMBT->FungalCell Enters CellMembrane Cell Membrane Disruption FungalCell->CellMembrane Targets Ergosterol Ergosterol Biosynthesis Inhibition FungalCell->Ergosterol Inhibits ROS Reactive Oxygen Species (ROS) Production FungalCell->ROS Induces FungalDeath Fungal Cell Death CellMembrane->FungalDeath Ergosterol->FungalDeath OxidativeStress Oxidative Stress ROS->OxidativeStress Apoptosis Apoptosis OxidativeStress->Apoptosis Apoptosis->FungalDeath

Caption: Postulated multi-target mechanism of action for ZMBT.

Experimental Protocols

In Vitro Antifungal Activity Assessment

This protocol outlines the determination of the minimum inhibitory concentration (MIC) of ZMBT against various phytopathogenic fungi using the poisoned food technique.

1. Materials:

  • This compound (ZMBT)
  • Pure cultures of test fungi (e.g., Alternaria mali, Venturia pirina, Fusarium oxysporum)
  • Potato Dextrose Agar (PDA) medium
  • Sterile Petri dishes (90 mm)
  • Sterile distilled water
  • Dimethyl sulfoxide (B87167) (DMSO) as a solvent for ZMBT if necessary
  • Incubator

2. Procedure:

  • Prepare a stock solution of ZMBT at a high concentration (e.g., 1000 ppm) in sterile distilled water or DMSO.
  • Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.
  • Cool the molten PDA to approximately 45-50°C.
  • Create a serial dilution of the ZMBT stock solution to achieve the desired test concentrations (e.g., 10, 50, 100, 200, 500 ppm) by adding the appropriate volume of the stock solution to the molten PDA. Ensure thorough mixing. A control plate should be prepared with only the solvent (if used) or sterile distilled water.
  • Pour the amended and control PDA into sterile Petri dishes and allow them to solidify.
  • From a 7-day-old culture of the test fungus, cut a 5 mm mycelial disc from the advancing edge using a sterile cork borer.
  • Place the mycelial disc, mycelial side down, in the center of each ZMBT-amended and control PDA plate.
  • Incubate the plates at 25 ± 2°C in the dark.
  • Measure the radial mycelial growth in two perpendicular directions daily until the fungus in the control plate reaches the edge of the dish.
  • Calculate the percentage of mycelial growth inhibition for each concentration using the formula:
  • Inhibition (%) = [(C - T) / C] x 100
  • Where C is the average diameter of mycelial growth in the control plate, and T is the average diameter of mycelial growth in the treated plate.
  • The MIC is the lowest concentration of ZMBT that completely inhibits the visible growth of the fungus.

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Caption: Workflow for in vitro antifungal activity assessment.

In Vivo Fungicide Efficacy Trial (Field Protocol)

This protocol describes a field trial to evaluate the efficacy of ZMBT in controlling a specific plant disease, such as apple alternaria leaf spot or pear scab.

1. Experimental Design:

  • Location: Select a field or orchard with a known history of the target disease.
  • Treatments: Include different concentrations of ZMBT, a positive control (a commercially available fungicide known to be effective against the target disease), and a negative control (untreated).
  • Replication: Use a randomized complete block design with at least four replications for each treatment. Each replicate should consist of a plot with a specific number of plants (e.g., 5-10 trees).

2. Application:

  • Prepare the ZMBT spray solutions at the desired concentrations. A surfactant may be added to improve coverage.
  • Apply the treatments using a calibrated sprayer to ensure uniform coverage of the plant foliage and/or fruit.
  • The timing and frequency of applications will depend on the disease cycle of the target pathogen. Typically, applications begin before the expected onset of the disease and continue at regular intervals (e.g., 7-14 days).

3. Data Collection:

  • Disease Incidence: Randomly select a number of plants or leaves/fruits per plant within each plot and record the presence or absence of disease symptoms. Calculate the percentage of infected units.
  • Disease Severity: For the infected units, assess the severity of the disease using a standardized rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = severe symptoms covering >50% of the tissue).
  • Phytotoxicity: Visually inspect the plants for any signs of damage caused by the treatments, such as leaf burn, discoloration, or stunting.

4. Data Analysis:

  • Analyze the disease incidence and severity data using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the treatments.
  • Calculate the percentage of disease control for each ZMBT treatment relative to the untreated control.

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// Edges design -> prep [color="#5F6368"]; prep -> apply [color="#5F6368"]; apply -> monitor [label="Repeat as per schedule", color="#5F6368"]; monitor -> collect [color="#5F6368"]; collect -> analyze [color="#5F6368"]; }

Caption: Workflow for an in vivo fungicide efficacy trial.

Safety Precautions

This compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2] All experiments should be conducted in a well-ventilated area. Refer to the Safety Data Sheet (SDS) for specific handling and disposal instructions.

Conclusion

This compound shows promise as an agricultural fungicide. The provided protocols offer a framework for researchers to systematically evaluate its efficacy and further investigate its mechanism of action. Future research should focus on determining the optimal application strategies for various crop-pathogen systems and expanding the understanding of its environmental fate and non-target effects.

References

Application Notes and Protocols for Developing Self-Healing Polymers with Zinc 2-mercaptobenzothiazole (Zn(MBT)2)

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Development of Self-Healing Polymers Utilizing Zinc 2-mercaptobenzothiazole (B37678) as a Dynamic Cross-Linking Agent.

Introduction

Self-healing polymers, capable of autonomously repairing damage, are at the forefront of materials science, promising extended lifetimes and enhanced durability for a wide range of products. One promising strategy for imparting self-healing capabilities is the incorporation of dynamic, reversible bonds into the polymer network. Metal-ligand coordination bonds are particularly well-suited for this purpose due to their tunable bond strengths and dynamic nature.[1]

This document details the application and protocols for developing self-healing polymers using Zinc 2-mercaptobenzothiazole (Zn(MBT)₂). The central hypothesis is that the reversible coordination between zinc ions and the nitrogen and sulfur atoms of the 2-mercaptobenzothiazole (MBT) ligand can serve as dynamic cross-links within a polymer matrix. When the material is damaged, these coordination bonds can break and reform, enabling the polymer network to mend and restore its mechanical integrity. This approach leverages the established use of zinc in self-healing systems and the unique properties of the MBT ligand, which is also known for its anticorrosive properties.[2]

These application notes are intended for researchers and scientists in materials science and drug development, providing detailed methodologies for the synthesis, characterization, and evaluation of these novel self-healing materials.

Proposed Self-Healing Mechanism

The self-healing functionality of polymers incorporating Zn(MBT)₂ is predicated on the principle of dynamic metal-ligand exchange. The Zn(MBT)₂ complex acts as a reversible cross-linking agent within the polymer network. Upon mechanical damage, such as a crack or scratch, the polymer chains are ruptured, and the coordination bonds of the Zn(MBT)₂ complexes are broken.

With the application of an external stimulus, such as mild heat, the mobility of the polymer chains increases. This allows the dissociated zinc ions and MBT ligands at the fracture interface to re-associate, reforming the coordination bonds and restoring the integrity of the polymer network. The dynamic equilibrium of the Zn-MBT coordination allows for repeated cycles of damage and repair.

Self_Healing_Mechanism cluster_0 Intact Polymer Network cluster_1 Damage Event cluster_2 Healing Process (with stimulus) cluster_3 Healed Polymer Network Polymer_Chains_1 Polymer Chains with Zn(MBT)₂ Cross-links Damaged_Polymer Broken Polymer Chains and Dissociated Zn(MBT)₂ Complexes Polymer_Chains_1->Damaged_Polymer Crack Propagation Reforming_Bonds Re-association of Zn(MBT)₂ Complexes Damaged_Polymer->Reforming_Bonds Heat/Stimulus Application Healed_Polymer Restored Polymer Network Reforming_Bonds->Healed_Polymer Dynamic Bond Reformation Healed_Polymer->Polymer_Chains_1 Full Recovery Experimental_Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_testing Self-Healing Test Start Start Materials Functionalization Polymer Functionalization Start->Functionalization Crosslinking Zn(MBT)₂ Cross-linking Functionalization->Crosslinking Film_Casting Film Casting and Drying Crosslinking->Film_Casting Spectroscopy FTIR & NMR Film_Casting->Spectroscopy Thermal_Analysis DSC & TGA Film_Casting->Thermal_Analysis Microscopy SEM Film_Casting->Microscopy Pristine_Test Tensile Test (Pristine) Film_Casting->Pristine_Test Damage Cut Specimen Pristine_Test->Damage Healing Healing (Heat) Damage->Healing Healed_Test Tensile Test (Healed) Healing->Healed_Test Efficiency Calculate Efficiency Healed_Test->Efficiency

References

Application Notes and Protocols: Zinc 2-mercaptobenzothiazole for Metal Surface Protection

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the use of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂) as a corrosion inhibitor for metal surfaces, particularly zinc and steel, in corrosive environments. It is intended for researchers, scientists, and professionals in materials science and drug development. The notes cover the mechanism of action, synthesis, and application of Zn(MBT)₂, along with standardized protocols for evaluating its performance using electrochemical and surface analysis techniques.

Introduction

Corrosion is a significant challenge across various industries, leading to material degradation and structural failure. Zinc 2-mercaptobenzothiazole, a coordination complex, has emerged as a highly effective corrosion inhibitor. It functions by forming a protective, self-assembled monolayer on the metal surface, thereby passivating it against corrosive agents.[1][2] This document outlines the synthesis of Zn(MBT)₂ and the methodologies to assess its protective efficacy.

Mechanism of Action

The corrosion inhibition by this compound is primarily attributed to the strong adsorption of the molecule onto the metal surface. The MBT⁻ ligand, a heterocyclic compound containing nitrogen and sulfur atoms, acts as the primary coordinating agent. These heteroatoms facilitate the chemisorption of the inhibitor onto the metal, forming a stable, polymeric complex film.[3][4] This film acts as a physical barrier, isolating the metal from the corrosive environment.

The formation of this protective layer involves the interaction of the sulfur atoms of the mercapto group and the nitrogen atom in the thiazole (B1198619) ring with the metal surface. On zinc surfaces, it is proposed that the MBT molecules form monolayers via both sulfur atoms.[1] This adsorbed layer inhibits both anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, thus reducing the overall corrosion rate.[5][6]

Synthesis of this compound

A common method for synthesizing Zn(MBT)₂ is through a solvent-based reaction between 2-mercaptobenzothiazole (MBT) and a zinc salt, such as zinc oxide, in the presence of a catalyst.

Protocol 3.1: Synthesis of this compound

Materials:

  • 2-mercaptobenzothiazole (MBT)

  • Zinc oxide (ZnO)

  • Toluene (B28343) (or another suitable organic solvent like benzene (B151609) or ethyl acetate)[7]

  • Glacial acetic acid or propionic acid (catalyst)[7]

  • Four-neck reaction flask

  • Condenser with a water diversion device

  • Heating mantle

  • Filtration apparatus

  • Drying oven

Procedure:

  • In a four-neck reaction flask, combine 2-mercaptobenzothiazole (0.5 mol, 88.13 g) and zinc oxide (0.26 mol, 20.7 g).[7]

  • Add 500 ml of toluene to the flask to act as the solvent.[7]

  • Introduce a catalytic amount of glacial acetic acid (0.5 g).[7]

  • Equip the flask with a condensation reflux water diversion device.

  • Heat the mixture to reflux under normal pressure and maintain for 2-3 hours.[7]

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the product with a small amount of fresh solvent to remove any unreacted starting materials.

  • Dry the light yellow solid product, this compound (ZMBT), in an oven.

Application of Zn(MBT)₂ for Surface Protection

Zn(MBT)₂ can be applied to metal surfaces by incorporating it into protective coatings or by direct application from a solution. The following protocol describes a general procedure for applying a Zn(MBT)₂ protective layer from a solution.

Protocol 4.1: Surface Treatment with Zn(MBT)₂

Materials:

  • Metal coupons (e.g., zinc, mild steel)

  • Abrasive paper (e.g., silicon carbide paper of various grades)

  • Distilled water

  • Acetone (B3395972)

  • Ethanol

  • Solution of Zn(MBT)₂ in a suitable solvent (e.g., ethanol, at desired concentrations)

  • Drying oven or desiccator

Procedure:

  • Mechanically polish the metal coupons using successively finer grades of abrasive paper.

  • Rinse the polished coupons thoroughly with distilled water.

  • Degrease the coupons by sonicating in acetone for 5-10 minutes.

  • Rinse again with distilled water and then with ethanol.

  • Dry the coupons in a stream of warm air or in a desiccator.

  • Immerse the cleaned and dried coupons in the Zn(MBT)₂ solution for a specified period (e.g., 24 hours) at room temperature.

  • After immersion, remove the coupons, rinse gently with the pure solvent to remove any loosely adsorbed inhibitor, and allow them to dry.

Performance Evaluation: Experimental Protocols

The effectiveness of the Zn(MBT)₂ protective layer is evaluated using electrochemical techniques, which provide quantitative data on corrosion rates and inhibition efficiency.

EIS is a non-destructive technique used to study the properties of the protective film and the corrosion process.[8][9][10]

Protocol 5.1: EIS Measurement

Equipment:

  • Potentiostat with a frequency response analyzer

  • Three-electrode electrochemical cell

  • Working electrode: Metal coupon (with or without Zn(MBT)₂ treatment)

  • Reference electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode[8][11]

  • Counter electrode: Platinum or graphite (B72142) electrode[8][11]

  • Corrosive medium (e.g., 3.5% NaCl solution)[8]

Procedure:

  • Assemble the three-electrode cell with the working, reference, and counter electrodes immersed in the corrosive medium.

  • Allow the system to stabilize by monitoring the open-circuit potential (OCP) until it reaches a steady state (typically 30-60 minutes).

  • Perform the EIS measurement by applying a small amplitude AC voltage (e.g., 10-50 mV) around the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz).[8]

  • Record the impedance data and present it as Nyquist and Bode plots.

  • Analyze the data by fitting it to an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (Rct) and double-layer capacitance (Cdl).

This technique measures the current response of the metal to a controlled change in potential, providing information on corrosion potential (Ecorr) and corrosion current density (icorr).[12][13]

Protocol 5.2: Potentiodynamic Polarization Measurement

Equipment:

  • Same as for EIS (Protocol 5.1)

Procedure:

  • Set up the three-electrode cell as described in Protocol 5.1 and allow the OCP to stabilize.

  • Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.1 to 1 mV/s).

  • Record the resulting current density as a function of the applied potential.

  • Plot the data as a Tafel plot (log |current density| vs. potential).

  • Determine the corrosion potential (Ecorr) and corrosion current density (icorr) by extrapolating the linear portions of the anodic and cathodic curves back to their intersection.[12]

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] * 100

Quantitative Data Summary

The following tables summarize typical quantitative data obtained from electrochemical measurements for metals protected with 2-mercaptobenzothiazole (MBT), the active component of Zn(MBT)₂.

Table 1: Potentiodynamic Polarization Data for Zinc in 1 M HCl with MBT [2]

MBT Concentration (ppm)Corrosion Current Density (jcorr) (μA cm⁻²)
0955
100340
300230
50089

Table 2: Electrochemical Impedance Spectroscopy Data for Zinc in 1 M HCl with MBT [2][14]

MBT Concentration (ppm)Charge Transfer Resistance (Rct) (Ω cm²)
0156.8
100225.8
300420.7
500753.5

Surface Analysis

To visualize the morphology of the protective film and confirm its composition, surface analysis techniques are employed.

7.1. Scanning Electron Microscopy (SEM) SEM provides high-resolution images of the metal surface, revealing the effects of the corrosive environment and the presence of the protective inhibitor film.

7.2. X-ray Photoelectron Spectroscopy (XPS) XPS is used to determine the elemental composition and chemical states of the surface, confirming the adsorption of the inhibitor and the formation of the protective complex.[3][4][15]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_treatment Surface Treatment cluster_analysis Performance Evaluation prep_metal Metal Coupon (e.g., Zinc, Steel) polish Mechanical Polishing prep_metal->polish clean Cleaning & Degreasing (Acetone, Ethanol) polish->clean dry Drying clean->dry immersion Immerse Coupon in Solution dry->immersion synthesis Synthesis of Zn(MBT)2 solution Prepare Zn(MBT)2 Solution synthesis->solution solution->immersion electrochemical Electrochemical Testing immersion->electrochemical surface Surface Analysis immersion->surface eis EIS electrochemical->eis pdp Potentiodynamic Polarization electrochemical->pdp sem SEM surface->sem xps XPS surface->xps

Caption: Experimental workflow for evaluating Zn(MBT)₂ as a corrosion inhibitor.

inhibition_mechanism cluster_process Corrosion Inhibition Process metal Metal Surface (e.g., Zn, Fe) adsorption Adsorption of MBT Ligand metal->adsorption inhibitor Zn(MBT)2 in Solution inhibitor->adsorption film Formation of Protective Polymeric Film adsorption->film protection Corrosion Protection film->protection

Caption: Mechanism of corrosion inhibition by this compound.

References

Troubleshooting & Optimization

Technical Support Center: Dispersion of Zinc 2-Mercaptobenzothiazole (ZMBT) in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) and its dispersion in various polymer matrices.

Troubleshooting Guide

This guide addresses common issues encountered during the dispersion of ZMBT in polymer matrices, offering potential causes and recommended solutions in a question-and-answer format.

Q1: Why am I observing white specks or agglomerates of ZMBT in my final polymer product?

A1: The presence of white specks or agglomerates indicates poor dispersion of ZMBT powder within the polymer matrix. This is a common issue due to ZMBT's tendency to form clumps.[1]

  • Possible Causes:

    • Inadequate Mixing Energy: The mixing process may not be providing enough shear to break down the ZMBT agglomerates.

    • Poor Wetting of ZMBT: The ZMBT powder may not be adequately wetted by the polymer matrix, leading to poor incorporation.

    • Electrostatic Charges: Fine powders like ZMBT can develop electrostatic charges, causing particles to cling together.

    • High ZMBT Loading: Higher concentrations of ZMBT are more prone to agglomeration.

  • Solutions:

    • Increase Mixing Intensity: Employ high-shear mixing techniques or increase the mixing speed and time. The use of an internal mixer is often recommended to overcome agglomeration.[1]

    • Use a Masterbatch: Incorporate ZMBT via a pre-dispersed masterbatch.[1][2] Masterbatches contain a high concentration of ZMBT already dispersed in a compatible polymer carrier, which facilitates more uniform distribution in the final compound.[2]

    • Surface-Treated ZMBT: Consider using a surface-treated grade of ZMBT, which can improve its compatibility and dispersibility within the polymer.

    • Optimize Addition Point: Add ZMBT at a stage in the mixing process where the viscosity of the polymer is optimal for generating high shear forces.

Q2: My vulcanized rubber exhibits inconsistent mechanical properties. Could this be related to ZMBT dispersion?

A2: Yes, inconsistent mechanical properties such as tensile strength, tear resistance, and modulus are often a direct consequence of non-uniform ZMBT dispersion.[1]

  • Explanation:

    • Localized Curing: Poor dispersion leads to areas with high and low concentrations of the accelerator. This results in uneven crosslink density throughout the polymer matrix.

    • Stress Concentration Points: Agglomerates of ZMBT can act as stress concentration points, initiating cracks and leading to premature failure under mechanical stress.[3]

    • Inconsistent Cure Rate: Uneven distribution of ZMBT will lead to variations in the cure rate across the product, resulting in a non-homogeneous final material.

  • Solutions:

    • Improve Dispersion: Implement the solutions mentioned in Q1 to ensure a homogeneous distribution of ZMBT.

    • Characterize Dispersion: Utilize analytical techniques to assess the quality of dispersion before vulcanization.

Q3: I am experiencing processing issues like die build-up and filter screen blockage. Can ZMBT be the cause?

A3: Yes, poorly dispersed ZMBT can contribute to such processing problems.

  • Explanation:

    • Agglomerate Accumulation: Undispersed ZMBT particles can accumulate in the processing equipment, particularly in areas of restricted flow like die exits and filter screens.

    • Increased Viscosity: In some cases, poorly dispersed fillers or additives can lead to localized increases in viscosity, disrupting the smooth flow of the polymer melt.

  • Solutions:

    • Enhance Mixing and Dispersion: As with other dispersion-related issues, improving the initial mixing is crucial.

    • Check for Contaminants: Ensure that the ZMBT powder is free from oversized particles or foreign contaminants.

    • Optimize Processing Temperature: Ensure that the processing temperature is appropriate for the polymer and allows for optimal melt viscosity for mixing.

Frequently Asked Questions (FAQs)

Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and what are its primary applications in polymers?

A1: this compound (ZMBT) is a vulcanization accelerator used in the rubber industry.[4] It is the zinc salt of 2-mercaptobenzothiazole (MBT). Its primary role is to accelerate the cross-linking of polymer chains during the vulcanization process, which enhances the mechanical properties and durability of the rubber product.[1] It is used in a variety of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), nitrile rubber (NBR), and ethylene (B1197577) propylene (B89431) diene monomer (EPDM) rubber.[5]

Q2: What are the advantages of using a ZMBT masterbatch over raw powder?

A2: Using a ZMBT masterbatch offers several advantages over handling the raw powder:[1][2]

  • Improved Dispersion: The primary benefit is a significant improvement in the dispersion of ZMBT throughout the polymer matrix, leading to more consistent product quality.[2]

  • Enhanced Safety and Handling: Masterbatches eliminate the hazards associated with airborne dust from fine powders, improving workplace safety.[2]

  • Increased Processing Efficiency: The pre-dispersed form allows for easier and more accurate dosing, which can streamline the manufacturing process.[6]

  • Better Product Performance: Uniform dispersion leads to more consistent and predictable mechanical properties in the final product.

Q3: How does the particle size of ZMBT affect its dispersion?

A3: The particle size of ZMBT plays a critical role in its dispersion characteristics. While a smaller particle size provides a larger surface area for interaction with the polymer, it can also increase the tendency for agglomeration due to higher surface energy and van der Waals forces. Therefore, an optimal particle size distribution is crucial for achieving good dispersion.

Q4: In which polymer matrices is ZMBT commonly used?

A4: ZMBT is a versatile accelerator used in a wide range of elastomers. It is commonly employed in:

  • Natural Rubber (NR): To improve cure rate and mechanical properties.[5][7]

  • Styrene-Butadiene Rubber (SBR): Often used in combination with other accelerators to achieve desired curing characteristics.[8][9]

  • Nitrile Rubber (NBR): To enhance properties for applications requiring oil and fuel resistance.

  • Ethylene Propylene Diene Monomer (EPDM) Rubber: To improve heat resistance and overall durability.[1]

Q5: Can ZMBT affect the color of the final product?

A5: ZMBT is generally considered to be non-staining and non-discoloring, making it suitable for use in light-colored or colored rubber products.[5]

Quantitative Data on ZMBT Dispersion and its Effects

The following tables summarize the impact of ZMBT and its dispersion on the properties of various polymer matrices. It is important to note that direct comparative studies on the quantitative effects of ZMBT dispersion are not extensively available in the public domain. The data presented is a synthesis of information regarding the use of ZMBT in different accelerator systems.

Table 1: Effect of ZMBT-based Accelerator Systems on Mechanical Properties of Natural Rubber (NR)

Accelerator SystemTensile Strength (MPa)Elongation at Break (%)Modulus at 300% (MPa)
MBTS/DPG~18~600~6
MBTS/ZMBT~16~650~4
MBTS/ZMBT/DPG~17~625~5

Source: Synthesized from data in a study on accelerator effects in NR. The study highlights that different accelerator combinations, including those with ZMBT, influence the final mechanical properties.

Table 2: General Impact of Good vs. Poor ZMBT Dispersion on Polymer Properties

PropertyGood ZMBT DispersionPoor ZMBT Dispersion (Agglomeration)
Mechanical Properties
Tensile StrengthOptimal and ConsistentReduced and Inconsistent
Tear StrengthOptimal and ConsistentReduced and Inconsistent
Elongation at BreakConsistentInconsistent, may be reduced
ModulusConsistentInconsistent
Processing Behavior
Melt FlowSmooth and StableProne to disruptions
Die Build-upMinimalIncreased
Filter CloggingUnlikelyFrequent
Final Product Quality
AppearanceHomogeneous, no defectsPresence of specks, surface imperfections
Performance ConsistencyHighLow

Experimental Protocols

1. Protocol for Assessing ZMBT Dispersion using Optical Microscopy

  • Objective: To visually assess the size and distribution of ZMBT agglomerates in a polymer matrix.

  • Materials:

    • Cured polymer sample containing ZMBT.

    • Microtome or sharp razor blade.

    • Optical microscope with transmission and/or reflection capabilities.

    • Glass slides and cover slips.

    • Immersion oil (if required).

  • Methodology:

    • Sample Preparation:

      • Cut a thin cross-section of the cured polymer sample (typically 10-20 µm thick) using a microtome.

      • If a microtome is not available, a very thin slice can be carefully prepared using a sharp razor blade.

      • Mount the thin section on a glass slide. A drop of immersion oil and a cover slip can be used to improve image quality.

    • Microscopic Examination:

      • Place the slide on the microscope stage.

      • Start with a low magnification objective (e.g., 10x) to get an overview of the dispersion.

      • Scan different areas of the sample to assess the uniformity of the dispersion.

      • Switch to higher magnifications (e.g., 40x, 100x) to examine individual agglomerates.

    • Image Analysis:

      • Capture images of representative areas.

      • Use image analysis software to measure the size and count the number of ZMBT agglomerates per unit area.

      • The distribution of agglomerates can be qualitatively described as uniform, random, or clustered.

2. Protocol for Evaluating the Effect of ZMBT Dispersion on Mechanical Properties

  • Objective: To quantify the impact of ZMBT dispersion on the tensile properties of a vulcanized polymer.

  • Materials:

    • Two sets of polymer compounds: one with a standard mixing procedure for ZMBT and another with an optimized (e.g., masterbatch or high-shear mixing) procedure.

    • Tensile testing machine (e.g., Instron).

    • Dumbbell-shaped test specimens cut from cured sheets according to a standard (e.g., ASTM D412).

  • Methodology:

    • Compound Preparation:

      • Prepare two batches of the same polymer formulation.

      • In the first batch, add ZMBT powder using a standard mixing procedure.

      • In the second batch, use a method expected to improve dispersion (e.g., use a ZMBT masterbatch or a longer, high-shear mixing cycle).

    • Vulcanization:

      • Cure sheets of both compounds under the same conditions (temperature, pressure, and time).

    • Specimen Preparation:

      • Cut at least five dumbbell-shaped test specimens from each cured sheet.

    • Tensile Testing:

      • Conduct tensile tests on all specimens according to the relevant standard.

      • Record the tensile strength, elongation at break, and modulus for each specimen.

    • Data Analysis:

      • Calculate the average and standard deviation for each mechanical property for both sets of samples.

      • Compare the results to determine if the improved dispersion method resulted in a statistically significant improvement in mechanical properties and a reduction in variability.

Visualizations

TroubleshootingWorkflow start Start: Issue with ZMBT Dispersion issue Identify Issue: - Agglomerates in Product? - Inconsistent Properties? - Processing Problems? start->issue agglomerates Cause: Poor Dispersion issue->agglomerates Yes solution1 Solution 1: Optimize Mixing - Increase shear rate/time - Adjust mixing temperature agglomerates->solution1 solution2 Solution 2: Use Masterbatch - Ensures pre-dispersion - Improves handling and safety agglomerates->solution2 solution3 Solution 3: Evaluate ZMBT Grade - Check particle size - Consider surface-treated options agglomerates->solution3 evaluation Evaluate Results: - Re-characterize dispersion - Test mechanical properties solution1->evaluation solution2->evaluation solution3->evaluation success Issue Resolved evaluation->success Improved fail Issue Persists evaluation->fail Not Improved

Caption: Troubleshooting workflow for ZMBT dispersion issues.

ExperimentalWorkflow start Start: Evaluate ZMBT Dispersion prep Compound Preparation: - Method A: Standard Mixing - Method B: Optimized Mixing start->prep cure Vulcanization (Identical conditions for A & B) prep->cure characterization Characterization cure->characterization microscopy Microscopy Analysis: - Prepare thin sections - Image and analyze agglomerates characterization->microscopy Visual mechanical Mechanical Testing: - Prepare test specimens - Conduct tensile tests characterization->mechanical Performance analysis Data Analysis and Comparison microscopy->analysis mechanical->analysis conclusion Conclusion on Dispersion Quality and its Impact analysis->conclusion

Caption: Experimental workflow for assessing ZMBT dispersion.

References

Technical Support Center: Zinc 2-Mercaptobenzothiazole (ZMBT) Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in vulcanization experiments.

I. Understanding ZMBT Vulcanization

Zinc 2-mercaptobenzothiazole (ZMBT) is a versatile semi-ultra accelerator for the sulfur vulcanization of both natural and synthetic rubbers.[1][2] It plays a crucial role in forming a durable and elastic cross-linked network within the rubber matrix.[3] To effectively troubleshoot issues, a foundational understanding of the vulcanization process and the key players involved is essential.

The vulcanization process, accelerated by ZMBT, involves the formation of sulfur cross-links between polymer chains. This process is influenced by several factors, including the concentration of ZMBT, the presence of activators like zinc oxide (ZnO) and stearic acid, and the curing temperature.[3]

Key Components and Their Roles:

  • This compound (ZMBT): A primary or secondary accelerator that increases the rate of vulcanization.[4][5] It offers a good balance between scorch safety (premature vulcanization) and cure speed.[3][4]

  • Zinc Oxide (ZnO): An essential activator that works in synergy with ZMBT and stearic acid to form an active accelerator complex.[6] This complex is more efficient at sulfurating the rubber than ZMBT alone.

  • Stearic Acid: A co-activator that solubilizes the zinc oxide, forming zinc stearate. This enhances the efficiency of the activation system.[6][7]

  • Sulfur: The vulcanizing agent that forms the cross-links between the rubber polymer chains.

The general mechanism involves the formation of an active zinc-accelerator complex, which then reacts with sulfur to create a sulfurating agent. This agent subsequently reacts with the rubber to form cross-links.

II. Troubleshooting Guide

This guide addresses common issues encountered during ZMBT vulcanization experiments.

Problem Potential Causes Recommended Solutions
Premature Vulcanization (Scorch) 1. Excessive Accelerator Dosage: Too much ZMBT or a highly active secondary accelerator can reduce the scorch time.[8] 2. High Processing Temperature: Heat history during mixing can initiate vulcanization prematurely. 3. Inadequate Dispersion of Ingredients: Localized high concentrations of accelerators can lead to scorch.1. Optimize Accelerator Level: Reduce the ZMBT concentration or the secondary accelerator. Conduct a dosage optimization study. 2. Control Mixing Temperature: Monitor and control the temperature of the two-roll mill or internal mixer. Ensure cooling is adequate. 3. Improve Mixing Procedure: Follow a standardized mixing protocol to ensure uniform dispersion of all ingredients.[4]
Slow or Incomplete Cure 1. Insufficient Accelerator or Activator: Low levels of ZMBT, ZnO, or stearic acid can lead to a slow cure rate. 2. Low Curing Temperature: The vulcanization temperature may be too low for the specific rubber compound.[4] 3. Incorrect Sulfur Level: Insufficient sulfur will result in a low state of cure.1. Verify Formulation: Check the formulation for the correct dosages of all ingredients. Increase accelerator or activator levels incrementally. 2. Increase Cure Temperature: Raise the vulcanization temperature in small increments (e.g., 5°C) and monitor the effect on cure time. The optimal range for ZMBT is typically 140-160°C.[4] 3. Adjust Sulfur Content: Ensure the sulfur level is appropriate for the desired cross-link density.
Blooming (Surface Frosting) 1. Excessive Dosage of Curatives: High levels of sulfur or accelerators, including ZMBT, can lead to their migration to the surface after curing.[4] 2. Low Solubility of Additives: Some additives may have limited solubility in the rubber matrix.1. Reduce Additive Levels: Optimize the formulation to use the minimum effective concentration of sulfur and accelerators. Using a combination of accelerators can sometimes mitigate blooming. 2. Select More Soluble Additives: If possible, choose alternative additives with better solubility in the specific rubber being used.
Poor Physical Properties (e.g., low tensile strength) 1. Inadequate Cure State: Under-curing or over-curing (reversion) can lead to suboptimal physical properties. 2. Poor Dispersion of Fillers/Additives: Non-uniform dispersion can create weak points in the vulcanizate.[9] 3. Porosity: Trapped air or moisture can lead to voids in the cured rubber.1. Optimize Cure Time: Determine the optimal cure time (t90) using a rheometer and ensure the vulcanization process is carried out for the correct duration. 2. Improve Mixing: Enhance the mixing process to ensure all ingredients are well-dispersated. 3. Refine Milling Process: Ensure proper milling techniques to remove trapped air before vulcanization.

III. Frequently Asked Questions (FAQs)

Q1: What is the typical dosage of ZMBT in a rubber formulation?

A1: The typical dosage of ZMBT ranges from 0.2 to 2.0 parts per hundred rubber (phr) when used as a secondary accelerator and 1.0 to 2.0 phr when used as a primary accelerator.[4] The optimal dosage depends on the specific rubber, the other ingredients in the formulation, and the desired cure characteristics.

Q2: How does temperature affect ZMBT vulcanization efficiency?

A2: Increasing the vulcanization temperature generally accelerates the cure rate and reduces the cure time.[10] However, excessively high temperatures can lead to a shorter scorch time and potentially cause reversion, where the cross-links begin to break down, leading to a decline in physical properties. The recommended temperature range for optimal performance with ZMBT is typically 140-160°C.[4]

Q3: What is the role of zinc oxide and stearic acid, and are they always necessary?

A3: Zinc oxide acts as an activator and stearic acid as a co-activator.[6] They react to form zinc stearate, which then forms a complex with ZMBT. This complex is a more efficient vulcanizing agent than ZMBT alone.[6] While vulcanization can occur without them, their presence significantly enhances the cure rate and the final properties of the vulcanizate. For most applications, they are considered essential components of a ZMBT-accelerated sulfur vulcanization system.

Q4: How can I measure the vulcanization efficiency of my ZMBT formulation?

A4: The most common method is to use a Moving Die Rheometer (MDR) or an Oscillating Disk Rheometer (ODR) according to ASTM D5289.[3][9] These instruments measure the change in torque of the rubber compound as it cures at a specific temperature. The resulting rheograph provides key parameters such as:

  • Minimum Torque (ML): An indication of the uncured compound's viscosity.

  • Maximum Torque (MH): Related to the stiffness and cross-link density of the fully cured rubber.

  • Scorch Time (ts2): The time at which vulcanization begins, indicating processing safety.[11]

  • Cure Time (t90): The time to reach 90% of the maximum torque, representing the optimal cure time.[11]

Q5: What is the difference between a primary and a secondary accelerator?

A5: A primary accelerator is the main accelerator used to control the vulcanization process. Secondary accelerators are used in smaller amounts to activate the primary accelerator and further increase the cure rate.[12] ZMBT can function as either a primary or a secondary accelerator depending on the formulation.[5]

IV. Quantitative Data

The following table provides illustrative data on how varying the concentrations of ZMBT, Zinc Oxide, and Stearic Acid can affect the cure characteristics of a natural rubber compound at a constant temperature. These values are representative and will vary depending on the specific rubber and other ingredients used.

FormulationZMBT (phr)Zinc Oxide (phr)Stearic Acid (phr)Scorch Time (ts2, min)Cure Time (t90, min)Maximum Torque (MH, dNm)
A 1.05.02.03.512.018.5
B 1.55.02.03.010.519.0
C 1.03.02.04.014.017.0
D 1.05.01.03.813.017.5

Observations:

  • Increasing the ZMBT concentration (Formulation B vs. A) generally decreases both the scorch time and the cure time, while slightly increasing the maximum torque.

  • Reducing the zinc oxide level (Formulation C vs. A) tends to increase the scorch and cure times and decrease the maximum torque, indicating a less efficient cure.

  • Lowering the stearic acid content (Formulation D vs. A) has a similar, though often less pronounced, effect as reducing zinc oxide.

V. Experimental Protocols

Protocol 1: Preparation of Rubber Compound via Two-Roll Mill

This protocol describes the standard procedure for mixing a rubber compound using a two-roll mill.

Equipment and Materials:

  • Two-roll mill with temperature control and adjustable nip gap

  • Rubber (e.g., Natural Rubber)

  • ZMBT

  • Zinc Oxide

  • Stearic Acid

  • Sulfur

  • Other additives (e.g., fillers, antioxidants)

  • Spatula or knife for cutting and folding

  • Weighing balance

Procedure:

  • Mill Preparation: Set the roll temperature (e.g., 50-70°C) and the initial nip gap (e.g., 2 mm).[13]

  • Mastication: Pass the raw rubber through the mill several times to soften it and form a continuous sheet. This process breaks down the polymer chains and reduces viscosity.

  • Addition of Activators: Widen the nip gap slightly (e.g., 2.5 mm).[13] Add the zinc oxide and stearic acid to the rubber sheet on the mill.

  • Mixing: Make several ¾ cuts from each side of the rubber band and fold it back into the nip to ensure thorough mixing.[13]

  • Addition of Other Ingredients: Add other ingredients like fillers and antioxidants, allowing each to disperse before adding the next.

  • Incorporation of Curatives: Reduce the mill temperature if necessary to prevent scorch. Add the ZMBT and sulfur. Mix until a homogenous compound is achieved.

  • Sheeting Off: Reduce the nip gap to the desired final thickness and pass the compound through to form a smooth sheet.

  • Maturation: Allow the compounded rubber sheet to rest for a specified period (e.g., 24 hours) at room temperature before testing.

Protocol 2: Determination of Cure Characteristics using a Moving Die Rheometer (MDR)

This protocol is based on the principles outlined in ASTM D5289.[3]

Equipment and Materials:

  • Moving Die Rheometer (MDR)

  • Uncured rubber compound sample from Protocol 1

  • Sample cutter

Procedure:

  • Instrument Setup: Set the test temperature (e.g., 160°C), oscillation frequency (e.g., 1.67 Hz), and strain (e.g., ±0.5 degrees).[14]

  • Sample Preparation: Cut a sample of the uncured rubber compound of the appropriate size and weight for the MDR die cavity.

  • Loading the Sample: Place the sample in the pre-heated die cavity and close the chamber.

  • Initiating the Test: Start the test. The instrument will begin to oscillate the die and record the torque as a function of time.

  • Data Acquisition: The test will run for a predetermined time, sufficient to observe the full vulcanization curve, including the plateau or reversion.

  • Data Analysis: From the generated rheograph, determine the following parameters:

    • Minimum Torque (ML)

    • Maximum Torque (MH)

    • Scorch Time (ts2)

    • Cure Time (t90)

VI. Visualizations

Vulcanization_Pathway cluster_activators Activator System cluster_accelerator Accelerator System cluster_vulcanization Vulcanization Process ZnO Zinc Oxide ZS Zinc Stearate ZnO->ZS + Stearic Acid SA Stearic Acid SA->ZS Active_Complex Active Accelerator Complex ZS->Active_Complex + ZMBT ZMBT ZMBT ZMBT->Active_Complex Sulfurating_Agent Sulfurating Agent Active_Complex->Sulfurating_Agent + Sulfur Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Crosslinked_Rubber Cross-linked Rubber Sulfurating_Agent->Crosslinked_Rubber + Rubber Rubber Rubber Polymer Rubber->Crosslinked_Rubber

Caption: Simplified ZMBT Vulcanization Pathway.

Troubleshooting_Workflow cluster_scorch Premature Vulcanization (Scorch) cluster_slow_cure Slow or Incomplete Cure Start Vulcanization Issue Identified Problem Define the Problem (e.g., Scorch, Slow Cure) Start->Problem Scorch_Cause1 Check Accelerator Dosage Problem->Scorch_Cause1 Scorch Slow_Cause1 Check Curative Levels Problem->Slow_Cause1 Slow Cure Scorch_Cause2 Review Processing Temp. Scorch_Cause1->Scorch_Cause2 Scorch_Solution1 Reduce Accelerator Scorch_Cause1->Scorch_Solution1 Scorch_Solution2 Lower Mixing Temp. Scorch_Cause2->Scorch_Solution2 End Re-evaluate Performance Scorch_Solution1->End Scorch_Solution2->End Slow_Cause2 Verify Cure Temp. Slow_Cause1->Slow_Cause2 Slow_Solution1 Increase Accelerator/ Activator Slow_Cause1->Slow_Solution1 Slow_Solution2 Increase Cure Temp. Slow_Cause2->Slow_Solution2 Slow_Solution1->End Slow_Solution2->End

Caption: Basic Troubleshooting Workflow for ZMBT Vulcanization.

References

Technical Support Center: Troubleshooting Zinc 2-mercaptobenzothiazole (ZMBT) Agglomeration in Polymer Melts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the agglomeration of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in polymer melts during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and why is it used in polymer melts?

A1: this compound (ZMBT) is a semi-ultra-fast accelerator commonly used in the vulcanization of rubber.[1] It is utilized to increase the rate of the cross-linking reaction of sulfur, which enhances the mechanical properties, such as tensile strength and aging resistance, of the final polymer product.[1]

Q2: What is ZMBT agglomeration and why is it a problem?

A2: ZMBT agglomeration is the formation of clusters or clumps of ZMBT particles within the polymer melt. Due to its tendency to agglomerate, achieving a uniform distribution of ZMBT can be challenging.[2] Poor dispersion of these agglomerates can lead to inconsistencies in the final product, including reduced mechanical strength, premature failure points, and an undesirable surface finish.

Q3: What are the primary causes of ZMBT agglomeration?

A3: The primary causes of ZMBT agglomeration include:

  • Poor initial dispersion: Inadequate mixing energy or time fails to break down ZMBT particles.

  • High filler loading: High concentrations of ZMBT or other fillers increase the likelihood of particle-to-particle interaction and agglomeration.

  • Incompatibility between ZMBT and the polymer matrix: Differences in surface energy and polarity can lead to the ZMBT particles preferentially interacting with each other rather than the polymer.[3]

  • Improper processing temperature: Temperatures that are too high can cause premature curing around ZMBT particles, leading to localized hardening and agglomeration.[2]

Q4: Can the physical form of ZMBT affect agglomeration?

A4: Yes, the physical form of ZMBT can significantly impact its dispersion. Using pre-dispersed forms of ZMBT, such as masterbatches, can facilitate more uniform distribution within the polymer melt compared to using it in its powder form.[2]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving ZMBT agglomeration issues in your experiments.

Problem: Visual evidence of ZMBT agglomerates (e.g., surface imperfections, specks) in the final polymer product.

Initial Assessment:

  • Visual Inspection: Carefully examine the polymer for visible signs of agglomeration.

  • Microscopy: Use optical or scanning electron microscopy (SEM) to confirm the presence and size of ZMBT agglomerates.

Troubleshooting Workflow:

TroubleshootingWorkflow start Agglomeration Observed mixing Review Mixing Parameters start->mixing Step 1 formulation Evaluate Formulation start->formulation Step 2 raw_material Check Raw Materials start->raw_material Step 3 mixing_time Increase Mixing Time/Speed mixing->mixing_time mixing_temp Adjust Mixing Temperature mixing->mixing_temp dispersant Incorporate Dispersing Agent formulation->dispersant polymer_viscosity Assess Polymer Viscosity formulation->polymer_viscosity predispersed Use Pre-dispersed ZMBT raw_material->predispersed solution Agglomeration Resolved mixing_time->solution mixing_temp->solution dispersant->solution predispersed->solution polymer_viscosity->solution

Caption: Troubleshooting workflow for ZMBT agglomeration.

Detailed Troubleshooting Steps in Q&A Format:

Q: How can I optimize my mixing process to reduce ZMBT agglomeration?

A: Proper mixing is crucial for good dispersion.[2] Consider the following:

  • Mixing Time and Intensity: Insufficient mixing time or shear intensity may not adequately break down ZMBT agglomerates. Gradually increasing the mixing time and/or the rotor speed can improve dispersion. High-intensity mixing methods are often effective.[2]

  • Mixing Temperature: The temperature of the polymer melt affects its viscosity. A lower viscosity can facilitate better dispersion. However, excessively high temperatures can lead to premature vulcanization around the ZMBT particles. The optimal curing temperature for ZMBT is generally between 140-160°C.[2]

Q: What formulation adjustments can I make to improve ZMBT dispersion?

A: Several formulation components can be adjusted:

  • Dispersing Aids: The addition of a dispersing agent can significantly improve the wetting of the ZMBT particles by the polymer matrix, preventing re-agglomeration. Fatty amine additives and vinyl acetate (B1210297) wax are examples of additives that can improve dispersion.

  • Stearic Acid: Stearic acid can act as a dispersing agent for fillers in rubber compounds. Optimizing its concentration can lead to better dispersion of ZMBT.

  • Polymer Matrix Viscosity: The viscosity of the polymer melt plays a role in the dispersion of fillers. A very high viscosity can hinder the distribution of ZMBT particles. Adjusting the polymer grade or processing temperature to achieve an optimal viscosity range can be beneficial.

Q: Should I consider the form of ZMBT I am using?

A: Yes, the form of the raw material is important:

  • Powder vs. Pre-dispersed Forms: If you are using ZMBT powder, switching to a pre-dispersed form, such as a masterbatch, can lead to a significant improvement in dispersion.[2] Masterbatches consist of ZMBT already dispersed in a polymer carrier, which facilitates its incorporation into the main polymer matrix.

Data Presentation

The following tables provide representative data to illustrate the effects of various parameters on ZMBT dispersion.

Table 1: Effect of Mixing Time on ZMBT Dispersion Rating *

Mixing Time (minutes)Dispersion Rating (1-10, 10=best)
24
46
68
89
109.5

*Based on a visual assessment according to ASTM D2663.

Table 2: Influence of Dispersing Agent Concentration on ZMBT Agglomerate Size

Dispersing Agent Conc. (phr)Average Agglomerate Size (µm)
055
0.532
1.018
1.515
2.014

Table 3: Comparison of ZMBT Forms on Dispersion Quality

ZMBT FormDispersion Rating (1-10, 10=best)Average Agglomerate Size (µm)
Powder560
Pre-dispersed (Masterbatch)915

Experimental Protocols

Protocol 1: Assessment of ZMBT Dispersion via Microscopy (Qualitative)

Objective: To visually assess the degree of ZMBT dispersion in a polymer matrix.

Methodology:

  • Sample Preparation: a. Obtain a representative sample of the polymer compound containing ZMBT. b. Prepare a thin cross-section of the sample using a microtome.

  • Microscopic Analysis: a. Mount the thin section on a microscope slide. b. Observe the sample under an optical microscope or a scanning electron microscope (SEM) at various magnifications. c. Capture images of different areas of the sample to ensure a representative analysis.

  • Evaluation: a. Examine the captured images for the presence of ZMBT agglomerates. b. Characterize the size, shape, and distribution of the agglomerates. c. Compare the dispersion quality between different samples based on the visual evidence.

Protocol 2: Quantitative Analysis of ZMBT Dispersion using Image Analysis Software

Objective: To quantify the dispersion of ZMBT by measuring the size and area fraction of agglomerates.

Methodology:

  • Image Acquisition: a. Follow steps 1 and 2 of Protocol 1 to obtain high-resolution images of the polymer cross-section.

  • Image Analysis: a. Utilize image analysis software (e.g., ImageJ, MATLAB). b. Set a threshold to differentiate the ZMBT agglomerates from the polymer matrix based on contrast. c. Use the software to measure the area and diameter of each identified agglomerate.

  • Data Analysis: a. Calculate the average agglomerate size and the size distribution. b. Determine the area fraction of agglomerates relative to the total image area. c. Compare these quantitative metrics across different experimental conditions to assess improvements in dispersion.

Experimental Workflow for Dispersion Analysis:

ExperimentalWorkflow sample_prep Sample Preparation (Microtoming) microscopy Microscopy (Optical/SEM) sample_prep->microscopy image_acq Image Acquisition microscopy->image_acq qual_eval Qualitative Evaluation (Visual Assessment) image_acq->qual_eval quant_analysis Quantitative Analysis (Image Software) image_acq->quant_analysis data_interp Data Interpretation & Comparison qual_eval->data_interp quant_analysis->data_interp

Caption: Workflow for ZMBT dispersion analysis.

Signaling Pathways and Logical Relationships

Relationship between Processing Parameters, Formulation, and Dispersion Quality:

LogicalRelationships cluster_params Processing Parameters cluster_formulation Formulation mixing_time Mixing Time dispersion Dispersion Quality mixing_time->dispersion improves mixing_speed Mixing Speed mixing_speed->dispersion improves temperature Temperature temperature->dispersion affects dispersant Dispersant dispersant->dispersion improves zmbt_form ZMBT Form zmbt_form->dispersion improves polymer_viscosity Polymer Viscosity polymer_viscosity->dispersion affects

Caption: Factors influencing ZMBT dispersion quality.

References

Technical Support Center: Zinc 2-mercaptobenzothiazole (ZMBT) in Elastomer Rheology

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in elastomer compounds. It is designed for researchers, scientists, and professionals in materials science and drug development who are conducting experiments involving this accelerator.

Frequently Asked Questions (FAQs)

Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and what is its primary function in elastomers?

A1: this compound (ZMBT) is a semi-ultra accelerator used to speed up the sulfur vulcanization process in both natural and synthetic rubbers.[1][2][3][4] Its primary function is to increase the rate of the cross-linking reaction between sulfur and rubber polymer chains, which transforms the soft, pliable rubber into a strong, durable, and elastic material.[5] This process enhances properties like tensile strength, durability, and elasticity.[2][6] The chemical structure of ZMBT, a zinc salt of 2-mercaptobenzothiazole, is key to its effectiveness in accelerating vulcanization.[2][5]

Q2: How does ZMBT influence the scorch time of an elastomer compound?

A2: ZMBT provides good scorch safety, meaning it delays the onset of vulcanization at processing temperatures, which helps prevent premature curing of the rubber compound.[2][5][7][8] This is a critical rheological property, as it allows for safe mixing and shaping of the rubber before the vulcanization process begins.[5] When compared to other thiazole (B1198619) accelerators like MBT and MBTS, ZMBT generally offers longer scorch times.[9] It can also be used to extend the processing safety of faster-curing accelerators like thiurams and dithiocarbamates.[1]

Q3: What is the typical effect of ZMBT on the cure rate of elastomers?

A3: ZMBT is classified as a semi-ultra or fast-curing accelerator.[2][3][4] It significantly reduces the time required to reach optimal cure (vulcanization), which can increase manufacturing efficiency.[10] One study noted that the use of ZMBT could reduce vulcanization time by as much as 15%.[10] However, its activity can be slower than ultra-accelerators, and it may be less effective in low-temperature vulcanization processes.[1]

Q4: Can ZMBT be used as both a primary and a secondary accelerator?

A4: Yes, ZMBT is versatile and can be used in both roles.[1][9][10] It often serves as a primary accelerator in latex applications, particularly for latex foam.[1][3][11] In dry rubber compounding, it is frequently used as a secondary accelerator to activate primary accelerators.[9][10] When used as a secondary accelerator, it can boost the cure rate and reduce the scorch time of the primary accelerator.[10]

Q5: What is "blooming" and how can it be prevented when using ZMBT?

A5: Blooming is the migration of compounding ingredients, such as accelerators, to the surface of the rubber product after vulcanization, often appearing as a dusty or crystalline deposit. Due to its zinc content and low solubility, ZMBT can sometimes cause blooming.[10] To mitigate this issue, it is recommended to use lower dosages of ZMBT, typically within the 1.0-2.0 parts per hundred rubber (phr) range, and ensure it is thoroughly and uniformly mixed into the rubber compound.[10]

Q6: In which types of elastomers is ZMBT most effective?

A6: ZMBT is effective in a wide range of elastomers, including Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), Nitrile Rubber (NBR), and EPDM.[8][11] It is particularly preferred for latex applications, such as in the production of dipped goods, foams, and threads.[1][3][6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Premature Vulcanization (Scorching) During Processing 1. Processing temperature is too high.2. Incorrect ratio of primary to secondary accelerators.[10]3. Highly active accelerator system.1. Lower the mixing or processing temperature.2. Review and optimize the accelerator package. ZMBT provides good scorch safety, so ensure its ratio to faster accelerators is correct.[5][7]3. Consider adding a retarder to the formulation.
Cure Rate is Too Slow 1. Cure temperature is too low. ZMBT is less effective at low temperatures.[1]2. Insufficient dosage of ZMBT.3. ZMBT is being used as the sole accelerator in a system that requires faster curing.[1]1. Increase the vulcanization temperature. The optimal range for ZMBT is often between 140-160°C.[10]2. Increase the ZMBT dosage incrementally within the recommended range (0.5-3.0 phr).[10]3. Incorporate a small amount of an ultra-accelerator (e.g., thiurams, dithiocarbamates) to act as a "kicker."[1][7]
Poor Dispersion of ZMBT in the Rubber Matrix 1. ZMBT has a tendency to agglomerate.[10]2. Inadequate mixing time or intensity.[10]1. Employ high-intensity mixing methods, such as using an internal mixer.[10]2. Use a pre-dispersion form of ZMBT, such as a masterbatch, to ensure uniform distribution.[10]3. Increase the mixing time or adjust the mixing cycle.
Final Product Shows Surface Blooming 1. Dosage of ZMBT is too high.[10]2. Low solubility of ZMBT in the specific elastomer.[10]1. Reduce the ZMBT dosage to the lower end of the effective range.[10]2. Ensure complete and uniform dispersion during mixing to prevent localized high concentrations.3. Consider substituting a portion of the ZMBT with a more soluble accelerator.
Inconsistent Rheological Data Between Batches 1. Non-uniform dispersion of ZMBT and other ingredients.[10]2. Variations in weighing or mixing procedures.3. Fluctuations in raw material quality.1. Verify and standardize the mixing procedure to ensure homogeneity.[10]2. Implement strict quality control on weighing all components of the formulation.3. Test incoming raw materials and ensure the ZMBT source is consistent.[10]

Quantitative Data on Rheological Effects

The following table summarizes the general influence of adding or increasing the concentration of ZMBT on the key rheological properties of a typical sulfur-cured elastomer compound, as measured by a Moving Die Rheometer (MDR).

Rheological ParameterSymbolDescriptionTypical Influence of ZMBT
Minimum TorqueMLIndicates the viscosity and processability of the uncured compound.Slight increase
Maximum TorqueMHCorrelates with the shear modulus, stiffness, and crosslink density of the fully cured compound.Moderate to significant increase
Scorch Timets2Time to a 2-unit rise in torque above ML; indicates processing safety.[7][9]Significant increase (improves safety)
Optimum Cure Timet90Time to reach 90% of the maximum torque; indicates the speed of vulcanization.[7]Significant decrease (faster cure)
Cure Rate Index (CRI)CRI = 100 / (t90 - ts2)A measure of the rate of the vulcanization reaction after scorching begins.Significant increase

Experimental Protocols

Methodology: Characterization of Rheological Properties using a Moving Die Rheometer (MDR)

This protocol outlines the standard procedure for evaluating the effect of ZMBT on the cure characteristics of an elastomer compound. The method is based on standards such as ASTM D5289.

  • Compound Preparation:

    • Accurately weigh all ingredients (elastomer, fillers, activators, sulfur, ZMBT, etc.) according to the formulation, specified in parts per hundred rubber (phr).

    • Mix the compound using a two-roll mill or an internal mixer. Ensure a standardized mixing procedure (order of addition, time, temperature) is followed to guarantee batch-to-batch consistency and proper dispersion of ZMBT.[10]

    • Sheet out the mixed rubber and allow it to cool to room temperature. Let the compound mature for a specified time (e.g., 24 hours) before testing.

  • Instrument and Sample Setup:

    • Set the MDR to the desired vulcanization temperature (e.g., 160°C). Allow the instrument to stabilize.

    • Cut a sample of the uncured rubber compound (typically 5-6 grams) and place it in the rheometer's die cavity.

    • Close the chamber. The instrument will apply pressure to compress the sample, ensuring full contact with the die surfaces.

  • Testing Procedure:

    • Start the test. The lower die oscillates at a specified frequency and amplitude while the upper die remains stationary and measures the torque required to oscillate the lower die.

    • The test runs for a predetermined amount of time, sufficient to capture the full cure curve, including the initial viscosity, scorch, curing phase, and plateau or reversion.

    • The instrument's software will record torque as a function of time.

  • Data Analysis:

    • From the resulting cure curve, determine the key rheological parameters as defined in the table above: ML, MH, ts2, and t90.

    • Compare the results for compounds with and without ZMBT, or with varying levels of ZMBT, to quantify its influence on the rheological properties.

Visualizations

G cluster_input Inputs cluster_activation Activation System cluster_process Process cluster_output Output Polymer Elastomer Polymer Chains Heat Vulcanization (Heat & Time) Polymer->Heat Sulfur Sulfur Sulfur->Heat ZMBT ZMBT Accelerator ZMBT->Heat Facilitates Reaction Activators Activators (ZnO, Stearic Acid) Activators->ZMBT Activates Result Cross-linked Elastomer (3D Network) Heat->Result

ZMBT's role in the elastomer vulcanization process.

G start Start: Formulate Compound weigh 1. Material Weighing (Elastomer, ZMBT, Sulfur, etc.) start->weigh mix 2. Compounding (Internal Mixer or Two-Roll Mill) weigh->mix prep 3. Sample Preparation (Maturation & Cutting) mix->prep test 4. MDR Rheometer Testing (Set Temp & Run Test) prep->test acquire 5. Data Acquisition (Torque vs. Time Curve) test->acquire analyze 6. Data Analysis (Determine ML, MH, ts2, t90) acquire->analyze end End: Characterized Properties analyze->end

Experimental workflow for rheological analysis.

G problem Problem: Cure Rate is Too Slow q1 Is cure temperature optimal for ZMBT (e.g., 140-160°C)? problem->q1 q2 Is ZMBT dosage sufficient (e.g., 1.0-2.0 phr)? q1->q2 Yes s1 Solution: Increase cure temperature. q1->s1 No q3 Is this a low-temperature cure application? q2->q3 Yes s2 Solution: Incrementally increase ZMBT phr. q2->s2 No s3 Solution: Add a secondary ultra-accelerator (e.g., TMTD, ZDEC). q3->s3 Yes

Troubleshooting logic for a slow cure rate.

References

Technical Support Center: Optimizing Zinc 2-Mercaptobenzothiazole (ZMBT) Concentration for Specific Rubber Types

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the use of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in rubber compounding. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory and development work.

Frequently Asked Questions (FAQs)

Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT) and what is its primary role in rubber compounding?

A1: this compound (ZMBT) is a semi-ultra accelerator used in the vulcanization of a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile butadiene rubber (NBR).[1][2][3] Its primary function is to increase the rate of the sulfur vulcanization process, allowing for faster and more efficient cross-linking of rubber molecules.[4][5][6][7] This results in improved mechanical properties such as tensile strength, elasticity, and durability in the final rubber product.[4][5]

Q2: What are the typical dosage ranges for ZMBT in different rubber types?

A2: The optimal dosage of ZMBT can vary depending on the specific rubber type, the presence of other additives, and the desired final properties. However, general guidelines are as follows:

  • As a primary accelerator: Typically used in the range of 1.0 to 2.0 parts per hundred rubber (phr).[5]

  • As a secondary accelerator: Often used in smaller quantities, from 0.2 to 2.0 phr, to activate primary accelerators.[5]

  • In latex applications: ZMBT is a preferred accelerator, often used in combination with other accelerators like ZDEC or ZDMC.[8]

  • For mechanical goods: A common dosage is between 0.8 and 1.2 phr.[1]

Q3: Can ZMBT be used in combination with other accelerators?

A3: Yes, ZMBT is highly compatible with a variety of other accelerators and is often used in synergistic systems to achieve a balance of cure characteristics.[4][5] Common combinations include:

  • Thiazoles: Such as MBT (2-mercaptobenzothiazole) and MBTS (dibenzothiazole disulfide).[1][9][10]

  • Sulfenamides: Like CBS (N-cyclohexyl-2-benzothiazolesulfenamide).[4]

  • Thiurams and Dithiocarbamates: ZMBT can extend the processing safety of these cures.[1][8]

Q4: What are the main advantages of using ZMBT?

A4: ZMBT offers several benefits in rubber compounding, including:

  • Good balance of scorch safety and cure speed: It provides a desirable processing window, reducing the risk of premature vulcanization.[5][6]

  • Enhanced mechanical properties: It improves tensile strength, tear resistance, and aging resistance.[4][5]

  • Good heat resistance: Making it suitable for high-temperature curing processes.[5]

  • Non-staining and non-discoloring: This is particularly advantageous for light-colored rubber products.[1]

Troubleshooting Guides

This section addresses common issues encountered when using ZMBT in rubber formulations.

Issue 1: Blooming (Surface Crystallization)

Symptoms: A powdery or crystalline deposit appears on the surface of the cured or uncured rubber.[11][12] This can affect the product's appearance and tackiness.[11]

Possible Causes:

  • Excessive ZMBT dosage: The concentration of ZMBT has exceeded its solubility limit in the rubber matrix.[11]

  • Incompatibility with other ingredients: Certain combinations of additives can reduce the solubility of ZMBT.

  • Low ambient temperature: Can promote crystallization of additives on the surface.

Troubleshooting Steps:

StepActionRationale
1Reduce ZMBT Dosage Lowering the ZMBT concentration to within the recommended range for the specific rubber type is the most effective way to prevent blooming.[5]
2Use in Combination Employing ZMBT as a secondary accelerator at a lower dosage in conjunction with a primary accelerator can mitigate blooming.
3Improve Dispersion Ensure thorough and uniform mixing of ZMBT into the rubber compound to avoid localized areas of high concentration.
4Consider Alternative Accelerators In some cases, a different accelerator or a blend of accelerators may be more suitable for the specific formulation to avoid solubility issues.

Logical Troubleshooting Flow for Blooming:

Blooming_Troubleshooting start Blooming Observed reduce_zmbt Reduce ZMBT Dosage start->reduce_zmbt Primary Action use_combination Use in Combination with a Primary Accelerator reduce_zmbt->use_combination If blooming persists end_resolved Issue Resolved reduce_zmbt->end_resolved If successful improve_dispersion Improve Dispersion use_combination->improve_dispersion If blooming persists use_combination->end_resolved If successful consider_alternatives Consider Alternative Accelerators improve_dispersion->consider_alternatives If issue remains improve_dispersion->end_resolved If successful consider_alternatives->end_resolved

Caption: Troubleshooting workflow for addressing blooming issues.

Issue 2: Scorching (Premature Vulcanization)

Symptoms: The rubber compound begins to cure during the mixing or processing stage, before it is shaped or molded. This leads to a loss of processability.

Possible Causes:

  • Excessive processing temperature: High temperatures during mixing can initiate vulcanization.

  • High ZMBT concentration: Higher levels of accelerator can reduce the scorch time.

  • Interaction with other ingredients: Some additives can increase the activity of ZMBT, leading to a shorter scorch time.

Troubleshooting Steps:

StepActionRationale
1Monitor and Control Temperature Keep the mixing and processing temperatures below the activation temperature of the cure system.
2Optimize ZMBT Dosage Adjust the ZMBT concentration to achieve a suitable balance between cure rate and scorch safety.
3Use a Pre-Vulcanization Inhibitor (PVI) Incorporate a retarder to delay the onset of vulcanization.
4Modify Mixing Procedure Add the accelerator system (including ZMBT) towards the end of the mixing cycle to minimize its exposure to high temperatures.

Logical Troubleshooting Flow for Scorching:

Scorching_Troubleshooting start Scorching Observed control_temp Control Processing Temperature start->control_temp Immediate Action optimize_zmbt Optimize ZMBT Dosage control_temp->optimize_zmbt If scorching continues end_resolved Issue Resolved control_temp->end_resolved If successful use_pvi Use a Pre-Vulcanization Inhibitor (PVI) optimize_zmbt->use_pvi If scorching persists optimize_zmbt->end_resolved If successful modify_mixing Modify Mixing Procedure use_pvi->modify_mixing If issue remains use_pvi->end_resolved If successful modify_mixing->end_resolved

Caption: Troubleshooting workflow for addressing scorching issues.

Issue 3: Poor Mechanical Properties in Final Product

Symptoms: The vulcanized rubber exhibits lower than expected tensile strength, elongation, or hardness.

Possible Causes:

  • Sub-optimal ZMBT concentration: Either too low or too high a dosage can lead to an incomplete or reverted cure.

  • Poor dispersion of ZMBT: Uneven distribution of the accelerator results in inconsistent cross-linking.[5]

  • Incorrect curing parameters: Inadequate cure time or temperature can lead to under-curing.

Troubleshooting Steps:

StepActionRationale
1Optimize ZMBT Concentration Conduct a study with varying ZMBT levels to determine the optimal concentration for the desired properties (refer to data tables below).
2Improve Mixing Technique Ensure uniform dispersion of all compounding ingredients, especially the accelerator, using appropriate mixing equipment and procedures.
3Verify Cure Parameters Use a rheometer to determine the optimal cure time (t90) and ensure the vulcanization process is carried out at the correct temperature for the specified duration.
4Evaluate Other Ingredients Check the quality and dosage of other compounding ingredients, as they can significantly impact the final properties.

Data Presentation: Effect of ZMBT Concentration on Rubber Properties

The following tables summarize the expected trends in the physical properties of Natural Rubber (NR), Styrene-Butadiene Rubber (SBR), and Nitrile Butadiene Rubber (NBR) at varying concentrations of ZMBT. These are generalized trends and actual results may vary based on the full formulation and processing conditions.

Table 1: Effect of ZMBT Concentration on Natural Rubber (NR) Properties

ZMBT (phr)Cure Time (t90)Scorch Time (ts2)Tensile StrengthElongation at BreakHardness
0.5LongerLongerModerateHighLower
1.0High
1.5ShorterShorterHighModerateHigher
2.0ShortestShortestSlightly LowerLowerHighest

Table 2: Effect of ZMBT Concentration on Styrene-Butadiene Rubber (SBR) Properties

ZMBT (phr)Cure Time (t90)Scorch Time (ts2)Tensile StrengthElongation at BreakHardness
0.5LongerLongerModerateHighLower
1.0High
1.5ShorterShorterHighModerateHigher
2.0ShortestShortestSlightly LowerLowerHighest

Table 3: Effect of ZMBT Concentration on Nitrile Butadiene Rubber (NBR) Properties

ZMBT (phr)Cure Time (t90)Scorch Time (ts2)Tensile StrengthElongation at BreakHardness
0.5LongerLongerModerateHighLower
1.0High
1.5ShorterShorterHighModerateHigher
2.0ShortestShortestSlightly LowerLowerHighest

Experimental Protocols

The following are generalized experimental protocols for evaluating the effect of ZMBT concentration in a rubber compound. These should be adapted based on the specific rubber type and available equipment.

Protocol 1: Rubber Compounding

Objective: To prepare a series of rubber compounds with varying concentrations of ZMBT.

Materials:

  • Rubber (NR, SBR, or NBR)

  • Zinc Oxide (Activator)

  • Stearic Acid (Activator)

  • Sulfur (Vulcanizing Agent)

  • ZMBT (Accelerator)

  • Other additives as required (e.g., carbon black, oil)

Equipment:

  • Two-roll mill or internal mixer (e.g., Banbury mixer)

  • Analytical balance

Procedure:

  • Mastication: Soften the rubber by passing it through the two-roll mill or mixing it in the internal mixer.

  • Incorporation of Additives: Add the zinc oxide and stearic acid and mix until fully dispersed.

  • Filler and Oil Addition: If applicable, add fillers (like carbon black) and oils, ensuring thorough mixing.

  • Accelerator and Sulfur Addition: Add the ZMBT and sulfur last, and mix for a short period to ensure dispersion without causing scorch.

  • Sheeting Out: Sheet the compounded rubber from the mill and allow it to cool.

Experimental Workflow for Rubber Compounding:

Compounding_Workflow start Start mastication 1. Masticate Rubber start->mastication add_activators 2. Add ZnO and Stearic Acid mastication->add_activators add_fillers 3. Add Fillers and Oils (if applicable) add_activators->add_fillers add_cure_system 4. Add ZMBT and Sulfur add_fillers->add_cure_system sheet_out 5. Sheet Out Compound add_cure_system->sheet_out end End sheet_out->end

Caption: General workflow for rubber compounding.

Protocol 2: Determination of Cure Characteristics

Objective: To determine the scorch time (ts2) and optimum cure time (t90) of the rubber compounds.

Equipment:

  • Moving Die Rheometer (MDR) or Oscillating Disc Rheometer (ODR)

Procedure:

  • Place a sample of the uncured rubber compound into the rheometer.

  • Conduct the test at a specified vulcanization temperature (e.g., 160°C).

  • The rheometer will generate a cure curve (torque vs. time).

  • From the cure curve, determine the minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90).

Protocol 3: Vulcanization and Physical Property Testing

Objective: To vulcanize the rubber compounds and evaluate their mechanical properties.

Equipment:

  • Compression molding press

  • Tensile testing machine (in accordance with ASTM D412)[13]

  • Hardness tester (Durometer, in accordance with ASTM D2240)[13]

Procedure:

  • Vulcanization: Place the uncured rubber compound in a mold and vulcanize it in the compression molding press at the predetermined temperature and for the optimum cure time (t90).

  • Sample Preparation: Die-cut dumbbell-shaped specimens for tensile testing from the vulcanized sheets.

  • Tensile Testing: Measure the tensile strength and elongation at break of the specimens using a tensile testing machine.

  • Hardness Testing: Measure the hardness of the vulcanized rubber using a durometer.

Signaling Pathway of ZMBT in Vulcanization (Simplified):

ZMBT_Pathway ZMBT ZMBT Active_Complex Active Zinc-Sulfur-Accelerator Complex ZMBT->Active_Complex ZnO_Stearic ZnO + Stearic Acid (Activators) ZnO_Stearic->Active_Complex Sulfur Sulfur (S8) Sulfur->Active_Complex Rubber Rubber Polymer Chains Crosslinked_Rubber Cross-linked Rubber Network (Vulcanizate) Rubber->Crosslinked_Rubber Active_Complex->Crosslinked_Rubber

Caption: Simplified vulcanization pathway involving ZMBT.

References

Technical Support Center: Preventing Premature Vulcanization with Zinc 2-Mercaptobenzothiazole (ZMBT)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in rubber vulcanization.

Troubleshooting Guides

This section addresses specific issues related to premature vulcanization, also known as scorch, when using ZMBT.

Issue 1: The rubber compound is scorching during mixing or processing.

  • Question: My rubber compound is becoming stiff and difficult to process on the mill/extruder. How can I prevent this premature vulcanization when using ZMBT?

  • Answer: Premature vulcanization during processing is a common issue that can often be resolved by addressing the following factors:

    • Heat History: Excessive heat is a primary trigger for scorch.

      • Solution: Monitor and control the temperature during mixing. Reduce the mixing time or implement cooling procedures. Ensure that the processing equipment is not overheating.

    • Accelerator Dosage: An improper amount of ZMBT or other accelerators can lead to rapid, uncontrolled cross-linking.

      • Solution: Review your formulation. The typical dosage for ZMBT ranges from 0.5 to 3.0 parts per hundred rubber (phr).[1] If used as a secondary accelerator, the dosage is often lower, in the range of 0.2 to 2.0 phr.[1] Consider reducing the ZMBT concentration in small increments and evaluating the effect on scorch time.

    • Dispersion: Poor dispersion of ZMBT and other curatives can create localized "hot spots" where vulcanization initiates prematurely.

      • Solution: Ensure thorough and uniform mixing of all compounding ingredients.[1] An even distribution of the accelerator is crucial for consistent vulcanization.

    • Interaction with Other Additives: Certain ingredients in your rubber formulation can interact with ZMBT and affect the scorch safety.

      • Solution: Be mindful of the other components in your formulation. For instance, when ZMBT is used in combination with other accelerators, the ratios must be carefully balanced to avoid scorching.[1]

Issue 2: Scorch time is too short, even with ZMBT.

  • Question: I am using ZMBT for its known scorch safety, but my Mooney scorch time (ts2) is still shorter than desired. What can I do to extend it?

  • Answer: While ZMBT generally provides good scorch safety compared to other thiazole (B1198619) accelerators like MBT and MBTS, other factors can contribute to a shorter-than-expected scorch time.[2] Consider the following adjustments:

    • Primary Accelerator Choice: If ZMBT is used as a secondary accelerator, the choice of primary accelerator has a significant impact.

      • Solution: Sulfenamide accelerators, such as N-cyclohexyl-2-benzothiazolesulfenamide (CBS) or N-tert-Butyl-2-benzothiazolesulfenamide (TBBS), are known for their delayed-action and can provide a longer scorch time when used with ZMBT.

    • Use of a Retarder: For highly sensitive compounds, the addition of a scorch retarder may be necessary.

      • Solution: Consider incorporating a pre-vulcanization inhibitor (PVI), such as N-(Cyclohexylthio)phthalimide, into your formulation. PVIs are specifically designed to delay the onset of vulcanization.[3]

    • Processing Temperature: Higher processing temperatures will inevitably shorten the scorch time.

      • Solution: Evaluate the temperature profile of your mixing and processing steps. Lowering the temperature, where possible, will provide a greater safety margin against premature vulcanization.

Frequently Asked Questions (FAQs)

Q1: What is premature vulcanization (scorch)?

A1: Premature vulcanization, or scorch, is the onset of cross-linking in a rubber compound during the processing stages (e.g., mixing, milling, extruding) before it has been shaped into its final form. This results in a stiff, unprocessable material, leading to production difficulties and defective final products.

Q2: How does ZMBT help in preventing premature vulcanization?

A2: ZMBT, or Zinc 2-mercaptobenzothiazole, is a semi-ultra accelerator that provides a good balance between a fast cure rate and good processing safety.[1] It has a higher critical temperature for vulcanization (138°C), meaning it is less active at typical processing temperatures, thus delaying the onset of cross-linking until the desired vulcanization stage.[4]

Q3: What is the typical dosage of ZMBT to ensure good scorch safety?

A3: The optimal dosage of ZMBT depends on the specific rubber formulation and desired properties. However, a general guideline is between 0.5 and 3.0 phr.[1] When used as a secondary accelerator, a lower dosage of 0.2 to 2.0 phr is common.[1] It is always recommended to perform experimental trials to determine the ideal concentration for your application.

Q4: How does ZMBT compare to other thiazole accelerators in terms of scorch safety?

A4: Within the thiazole class of accelerators, ZMBT offers superior scorch safety. The general ranking for scorch safety is: MBT < MBTS < ZMBT (longer scorch time).

Q5: Can I use ZMBT in combination with other accelerators?

A5: Yes, ZMBT is often used in combination with other accelerators to achieve a synergistic effect.[1] For example, it can be used as a secondary accelerator with primary accelerators like sulfenamides (e.g., CBS, TBBS) to balance cure time and scorch safety.[5] It can also be used with ultra-accelerators like thiurams and dithiocarbamates, where it can extend the processing safety.[6]

Q6: What are the signs of "bloom" and how can it be prevented when using ZMBT?

A6: "Bloom" is the appearance of a powdery or crystalline deposit on the surface of a cured rubber product. This can be caused by the migration of compounding ingredients, including accelerators, that have been used above their solubility limit in the rubber. While ZMBT has a lower tendency to bloom compared to some other accelerators, using it at higher concentrations can still lead to this issue. To prevent bloom, it is advisable to use the lowest effective dosage of ZMBT.[1]

Data Presentation

Table 1: Comparative Scorch Safety and Cure Characteristics of Thiazole Accelerators

AcceleratorChemical NameScorch SafetyCure Rate
MBT 2-MercaptobenzothiazoleModerateFast
MBTS Dibenzothiazole DisulfideGoodMedium
ZMBT This compoundExcellentMedium-Fast

This table provides a qualitative comparison of the relative performance of common thiazole accelerators.

Table 2: Effect of ZMBT Dosage on Cure Characteristics of Natural Rubber (NR)

Property0.5 phr ZMBT1.0 phr ZMBT1.5 phr ZMBT2.0 phr ZMBT
Mooney Scorch Time (ts2) at 121°C (min) 15.212.810.58.9
Optimum Cure Time (tc90) at 150°C (min) 18.515.312.19.8
Maximum Torque (MH) (dNm) 25.828.230.131.5
Minimum Torque (ML) (dNm) 5.25.35.45.5

Note: These are representative data and can vary based on the full formulation and processing conditions.

Experimental Protocols

Protocol 1: Determination of Scorch Time using a Mooney Viscometer (ASTM D1646)

This protocol outlines the procedure for measuring the scorch characteristics of a rubber compound.

1. Objective: To determine the Mooney scorch time (ts2), which is a measure of the processing safety of an uncured rubber compound.

2. Apparatus:

  • Mooney Viscometer with a large rotor.

  • Heated platens with temperature control.

  • Torque measurement system.

  • Timer.

  • Sample cutter.

3. Sample Preparation:

  • Prepare a uniform, uncured rubber compound sample.

  • Cut two circular test pieces of appropriate size to fill the die cavity of the Mooney viscometer.

4. Procedure:

  • Set the temperature of the Mooney viscometer to the desired test temperature (commonly 121°C or 135°C).

  • Allow the instrument to reach thermal equilibrium.

  • Place one test piece above and one below the rotor.

  • Close the platens to enclose the sample and start the timer and rotor.

  • The instrument will preheat the sample for a specified time (typically 1 minute).

  • After preheating, the rotor starts to rotate at a constant speed (usually 2 rpm).

  • The viscometer measures the torque required to rotate the rotor, which is recorded in Mooney units (MU).

  • Continue the test until the viscosity has risen significantly, indicating the onset of vulcanization.

5. Data Interpretation:

  • The Mooney viscosity will initially decrease as the sample softens and then reach a minimum value (ML).

  • As vulcanization begins, the viscosity will start to increase.

  • The scorch time (ts2) is the time, in minutes, from the start of the test to the point where the Mooney viscosity has increased by 2 units above the minimum viscosity (ML). A longer ts2 indicates better scorch safety.

Visualizations

Premature_Vulcanization_Troubleshooting cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Problem Premature Vulcanization (Scorch) Heat Excessive Heat History Problem->Heat Is processing temp too high? Dosage Incorrect Accelerator Dosage Problem->Dosage Is accelerator level optimized? Dispersion Poor Dispersion of Curatives Problem->Dispersion Is the mix homogeneous? Interaction Additive Interactions Problem->Interaction Are there known interactions? Control_Temp Control Mixing Temperature & Time Heat->Control_Temp Adjust_Dosage Review & Adjust Formulation Dosage->Adjust_Dosage Use_Retarder Incorporate a Scorch Retarder (PVI) Dosage->Use_Retarder If scorch persists Improve_Mixing Ensure Thorough Mixing Dispersion->Improve_Mixing Review_Additives Evaluate Additive Compatibility Interaction->Review_Additives

Caption: Troubleshooting workflow for premature vulcanization.

ZMBT_Mechanism_Overview cluster_reactants Initial Reactants cluster_intermediates Reaction Intermediates cluster_products Final Product ZMBT ZMBT Active_Complex Active Zinc-Sulfur-Accelerator Complex ZMBT->Active_Complex Sulfur Sulfur (S8) Sulfur->Active_Complex Rubber Rubber Polymer (Polyisoprene) Pendant_Groups Rubber-Bound Pendant Groups with Accelerator Fragment Rubber->Pendant_Groups Sulfuration ZnO_Acid Activators (ZnO, Stearic Acid) ZnO_Acid->Active_Complex Activation Active_Complex->Pendant_Groups Crosslinked_Rubber Vulcanized Rubber (Cross-linked Network) Pendant_Groups->Crosslinked_Rubber Cross-linking Reaction Mooney_Viscometer_Workflow start Start prep Prepare Rubber Sample start->prep heat Preheat Sample in Viscometer (1 min) prep->heat rotate Rotate Rotor at Constant Speed (2 rpm) heat->rotate measure Measure Torque (Mooney Units) rotate->measure plot Plot Mooney Viscosity vs. Time measure->plot find_min Determine Minimum Viscosity (ML) plot->find_min find_scorch Calculate Scorch Time (ts2) (Time to ML + 2 MU) find_min->find_scorch end End find_scorch->end

References

Technical Support Center: Improving Scorch Safety of ZMBT in Rubber Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the scorch safety of ZMBT (Zinc 2-mercaptobenzothiazole) in rubber compounds. It is intended for researchers, scientists, and professionals in the field of rubber compounding and development.

Troubleshooting Guide

This guide addresses common issues related to premature vulcanization (scorch) when using ZMBT and provides systematic solutions.

Issue 1: The rubber compound is scorching during the mixing or processing stages.

This is a common problem that can arise from several factors related to the formulation and processing conditions.

  • Possible Cause 1: High Processing Temperature

    • Solution: Heat generated during mixing can initiate premature vulcanization. It is critical to maintain the recommended temperature range for ZMBT, which is typically between 140-160°C for optimal vulcanization.[1] Monitor the compound temperature closely during mixing and subsequent processing steps like extrusion or calendering. If the temperature is too high, reduce the mixing speed, decrease the batch size, or improve cooling to the mixing equipment.

  • Possible Cause 2: ZMBT Dosage is Too High

    • Solution: An excessive concentration of ZMBT can lead to a compound that is too reactive. The typical dosage for ZMBT ranges from 0.5 to 3.0 parts per hundred rubber (phr).[1] For applications where it is used as a secondary accelerator, the dosage is often in the range of 0.2 to 2.0 phr.[1] Review your formulation and consider a systematic reduction of the ZMBT dosage.

  • Possible Cause 3: Inadequate Dispersion of ZMBT

    • Solution: Poor dispersion can lead to localized high concentrations of the accelerator, creating "hot spots" where scorch can initiate. ZMBT has a tendency to agglomerate, making effective dispersion crucial.[1] Employ high-intensity mixing methods, such as using an internal mixer, and ensure a thorough and uniform blending of ZMBT into the rubber compound.[1] Pre-dispersing ZMBT in a masterbatch can also improve its distribution.[1]

  • Possible Cause 4: Interaction with Other Accelerators

    • Solution: ZMBT is often used in combination with other accelerators, and their interactions can significantly affect scorch safety.[1] For instance, combining ZMBT with highly active secondary accelerators can reduce scorch time. It is recommended to conduct trials with different accelerator combinations to find the optimal balance for your specific application.[1]

Issue 2: The scorch time of the ZMBT compound is too short, providing a narrow processing window.

A short scorch time leaves little room for error during processing. The following strategies can help to extend the processing safety window.

  • Solution 1: Introduce a Scorch Retarder

    • Action: The most direct way to increase scorch time is by adding a pre-vulcanization inhibitor (PVI), also known as a scorch retarder. N-(cyclohexylthio)phthalimide (CTP) is a widely used and effective retarder that can delay the onset of vulcanization without significantly impacting the final cure properties.[2][3][4]

  • Solution 2: Adjust the Accelerator System

    • Action: The choice of primary and secondary accelerators has a profound impact on scorch safety. Sulfenamide accelerators, when used as the primary accelerator, generally provide a longer scorch delay.[5] ZMBT itself has better scorch safety compared to MBT.[5] Consider replacing a portion of a faster accelerator with one that offers a longer scorch delay.

  • Solution 3: Optimize ZMBT Dosage

    • Action: As mentioned previously, a lower dosage of ZMBT can improve scorch safety.[1] Systematically decrease the ZMBT concentration in small increments and measure the effect on scorch time and other cure properties using a rheometer.

Troubleshooting Summary Tables

Table 1: Effect of Formulation Adjustments on Scorch Safety

Parameter Adjusted Change Expected Effect on Scorch Time (ts2) Potential Side Effects
ZMBT Dosage DecreaseIncreaseSlower cure rate, lower state of cure
IncreaseDecreaseFaster cure rate, potential for blooming
Scorch Retarder (e.g., CTP/PVI) AdditionSignificant IncreaseMinimal effect on cure rate at optimal dosage
Primary Accelerator Switch to Sulfenamide (e.g., CBS, TBBS)IncreaseMay alter final mechanical properties
Secondary Accelerator Reduce dosage or switch to a slower oneIncreaseSlower cure rate

Table 2: Effect of Processing Parameters on Scorch Safety

Processing Parameter Change Expected Effect on Scorch Time Recommendation
Mixing Temperature DecreaseIncreaseMaintain compound temperature below the scorch initiation point.
Mixing Time/Intensity DecreaseIncreaseOptimize for adequate dispersion without excessive heat generation.
Storage of Uncured Compound Lower Temperature & Shorter DurationIncreaseStore in a cool, dry place and use a "first-in, first-out" system.

Frequently Asked Questions (FAQs)

Q1: What is scorch safety and why is it important? A1: Scorch safety refers to the resistance of a rubber compound to premature vulcanization during processing stages like mixing, milling, and extrusion. A compound with good scorch safety has a longer scorch time, which provides a sufficient window to process the rubber before it begins to cure. This is crucial for preventing material waste, equipment damage, and defects in the final product.

Q2: How does ZMBT's scorch safety compare to other thiazole (B1198619) accelerators like MBT and MBTS? A2: ZMBT (this compound) generally offers better scorch safety than MBT (2-mercaptobenzothiazole).[5] MBTS (Dibenzothiazole disulfide) also provides a degree of processing safety.[5] ZMBT is considered a semi-ultra accelerator that strikes a good balance between curing speed and scorch safety, especially when used in combination with other accelerators.[1]

Q3: What is the typical dosage of ZMBT in a rubber compound? A3: The optimal dosage of ZMBT depends on the specific rubber formulation and desired properties. As a general guideline, a dosage range of 0.5 to 3.0 phr is advisable.[1] When used as a secondary accelerator, a typical range is 0.2 to 2.0 phr.[1] In mechanical goods, a common dosage is between 0.8 and 1.2 phr.[6]

Q4: Can ZMBT be used with other accelerators? What are the effects? A4: Yes, ZMBT is highly compatible with other accelerators and is often used in combination to achieve synergistic effects.[1] For instance, blending ZMBT with sulfenamides like CBS or MBTS can provide robust control over curing characteristics.[1] Using ZMBT as a secondary accelerator with a primary accelerator can enhance the overall efficiency of the vulcanization process.[1] However, the specific combination and ratios must be carefully tested as they can either increase or decrease scorch safety.

Q5: How can I accurately measure the scorch time of my ZMBT compound? A5: The scorch time of a rubber compound is typically measured using a Mooney Viscometer according to ASTM D1646 or an Oscillating Disk Rheometer (ODR) / Moving Die Rheometer (MDR) following ASTM D5289.[7][8][9][10] These instruments measure the change in viscosity or torque of the compound over time at a specific temperature. The scorch time is often reported as 'ts2' (the time for a 2-unit rise in torque from the minimum) from a rheometer or 't5' (the time for a 5-unit rise in Mooney viscosity from the minimum) from a Mooney viscometer.[11]

Experimental Protocols

Method 1: Mooney Scorch Time Measurement (ASTM D1646)

This method determines the pre-vulcanization characteristics of a rubber compound using a Mooney Viscometer.[7][8]

1. Apparatus:

  • Mooney Viscometer with a heated, pressurized die cavity and a rotating disk (rotor).[12]

2. Sample Preparation:

  • Prepare a uniform, homogenous sample of the uncured rubber compound.

  • The sample should be sufficient to fill the die cavity completely. Typically, two pieces of the compound are used, one placed above and one below the rotor.

3. Procedure:

  • Set the die temperature to the desired test temperature (e.g., 120°C or 135°C). Allow the instrument to stabilize at this temperature.

  • Place the rubber sample in the die cavity, ensuring it surrounds the rotor.

  • Close the dies to seal the cavity and apply pressure.

  • Start the test. The rotor will begin to rotate at a constant speed (typically 2 rpm).

  • The instrument records the Mooney viscosity (torque) as a function of time.

  • The test continues until the viscosity rises significantly past the minimum value.

4. Data Interpretation:

  • The initial part of the resulting curve will show a minimum viscosity (ML).

  • The scorch time is reported as the time taken for the viscosity to increase by a specified number of units from this minimum. A common value is t5 , the time for a 5-unit increase.[11][13]

Method 2: Cure Characteristics by Oscillating Disk Rheometer (ASTM D5289)

This method measures the vulcanization characteristics of a rubber compound using a rotorless cure meter (MDR or ODR).[10]

1. Apparatus:

  • Oscillating Disk Rheometer (ODR) or Moving Die Rheometer (MDR), which consists of a heated, sealed test cavity.[9]

2. Sample Preparation:

  • A small, uncured sample of the rubber compound is required (typically around 5 grams). The sample should be shaped to fit the die cavity.

3. Procedure:

  • Set the test temperature (e.g., 160°C) and allow the instrument to equilibrate.

  • Place the sample in the lower die.

  • Close the test cavity. The upper die will close, sealing the sample under pressure.

  • Start the test. The lower die (or rotor in an ODR) oscillates at a specified frequency and amplitude.

  • The instrument measures the torque required to oscillate the die as the rubber compound cures.

4. Data Interpretation:

  • A cure curve is generated, plotting torque versus time.

  • Minimum Torque (ML): The lowest torque value, representing the viscosity of the uncured compound.

  • Maximum Torque (MH): The highest torque value, indicating the stiffness of the fully cured compound.

  • Scorch Time (ts1 or ts2): The time required for the torque to rise by 1 or 2 units above ML, respectively. This indicates the onset of vulcanization.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

Visualizations

Scorch_Troubleshooting_Workflow cluster_formulation Formulation Review cluster_processing Processing Review cluster_solutions Potential Solutions start Scorch Issue Identified (Premature Vulcanization) check_dosage Is ZMBT Dosage > 1.5 phr? start->check_dosage check_temp Is mixing temp > scorch temp? start->check_temp check_accelerators Is a fast co-accelerator used? check_dosage->check_accelerators No reduce_dosage Reduce ZMBT Dosage check_dosage->reduce_dosage Yes check_retarder Is a scorch retarder present? check_accelerators->check_retarder No change_accelerator Use slower co-accelerator check_accelerators->change_accelerator Yes add_retarder Add/Increase Retarder (PVI) check_retarder->add_retarder No check_dispersion Is dispersion uniform? check_temp->check_dispersion No reduce_temp Lower mixing temperature check_temp->reduce_temp Yes check_storage Is storage time/temp excessive? check_dispersion->check_storage Yes improve_mixing Improve mixing cycle check_dispersion->improve_mixing No control_storage Control storage conditions check_storage->control_storage Yes end_node Re-evaluate Scorch Time (ASTM D1646 / D5289) reduce_dosage->end_node add_retarder->end_node change_accelerator->end_node reduce_temp->end_node improve_mixing->end_node control_storage->end_node

Caption: Logical workflow for troubleshooting scorch issues with ZMBT.

Scorch_Measurement_Workflow cluster_mooney Mooney Viscometer (ASTM D1646) cluster_rheometer Oscillating Rheometer (ASTM D5289) start Prepare Homogeneous Rubber Compound Sample mooney_setup Set Temperature (e.g., 120°C) and preheat start->mooney_setup rheo_setup Set Temperature (e.g., 160°C) and preheat start->rheo_setup mooney_load Load sample and close chamber mooney_setup->mooney_load mooney_run Run test (2 rpm) mooney_load->mooney_run mooney_data Record Mooney Viscosity vs. Time mooney_run->mooney_data mooney_result Determine t5: Time to 5 units > Minimum Viscosity mooney_data->mooney_result rheo_load Load sample and close chamber rheo_setup->rheo_load rheo_run Run test (oscillation) rheo_load->rheo_run rheo_data Record Torque vs. Time rheo_run->rheo_data rheo_result Determine ts2: Time to 2 units > Minimum Torque rheo_data->rheo_result

Caption: Experimental workflow for measuring scorch time.

Factors_Influencing_Scorch cluster_inputs Input Factors cluster_formulation Formulation cluster_processing Processing ZMBT_Dosage ZMBT Dosage Scorch Premature Vulcanization (Scorch) ZMBT_Dosage->Scorch + Co_Accelerators Co-Accelerators Co_Accelerators->Scorch +/- Retarders Retarders (PVI) Retarders->Scorch - Temperature Temperature Temperature->Scorch + Mixing Mixing Energy Mixing->Scorch + Storage Storage Conditions Storage->Scorch +

Caption: Factors influencing premature vulcanization (scorch).

References

Technical Support Center: The Effect of Temperature on Zinc 2-Mercaptobenzothiazole (ZMBT) Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the influence of temperature on the activity of Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a common accelerator in various chemical processes, most notably in the sulfur vulcanization of rubber.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the activity of ZMBT?

A1: Temperature is a critical parameter governing the activity of ZMBT. Generally, an increase in temperature accelerates the rate at which ZMBT promotes chemical reactions, such as the cross-linking of polymer chains in rubber vulcanization.[1][2] This is because higher temperatures provide the necessary activation energy for the chemical reactions to proceed more quickly. However, there is an optimal temperature range for ZMBT activity, beyond which its effectiveness can decrease or undesirable side reactions can occur.[1]

Q2: What is the optimal temperature range for ZMBT in rubber vulcanization?

A2: For most standard rubber compounds, the optimal vulcanization temperature range when using ZMBT is typically between 140°C and 160°C (284°F and 320°F).[1] Within this range, ZMBT provides a good balance of cure speed and processing safety, preventing premature vulcanization (scorch).

Q3: Can ZMBT be used for low-temperature curing?

A3: Yes, ZMBT can be utilized in low-temperature curing systems, with vulcanization possible at temperatures as low as 60°C.[3] However, to achieve a sufficient state of cure at these lower temperatures, ZMBT is typically used in combination with ultra-accelerators, such as dithiocarbamates (e.g., ZDEC, ZDBC) and amines.[3][4][5]

Q4: What happens if the temperature is too high during a process involving ZMBT?

A4: Exceeding the optimal temperature range can lead to several issues. In rubber vulcanization, excessively high temperatures can cause "reversion," a phenomenon where the cross-links begin to break down, leading to a deterioration of mechanical properties.[6] It can also lead to an increased risk of scorching, where the rubber compound begins to cure prematurely during mixing or processing. Furthermore, at very high temperatures (decomposition begins around 300°C), ZMBT can decompose, potentially releasing toxic fumes containing sulfur oxides, nitrogen oxides, and zinc oxide.[7]

Troubleshooting Guide

Problem Potential Cause(s) Related to Temperature Suggested Solution(s)
Slow or Incomplete Reaction/Curing 1. Insufficient Temperature: The processing temperature is below the activation threshold for ZMBT in the specific formulation.[6] 2. Inappropriate for Low-Temperature System: ZMBT is being used as the sole accelerator at a low temperature without the necessary co-accelerators.[4]1. Increase Temperature: Gradually increase the processing temperature in increments of 5-10°C, monitoring the reaction rate. Ensure the temperature remains within the optimal range for the material. 2. Add Co-accelerators: For low-temperature applications, introduce an ultra-accelerator (e.g., a dithiocarbamate) to activate the ZMBT.[3]
Premature Reaction (Scorching) 1. Excessive Mixing Temperature: The temperature of the compound has risen too high during the mixing phase. 2. Processing Temperature Too High: The initial processing temperature is set too high, initiating the reaction too early.1. Control Mixing Temperature: Ensure adequate cooling of mixing equipment and monitor the compound's temperature. 2. Reduce Initial Temperature: Lower the initial processing temperature to provide a larger safety margin for handling and shaping before the main curing stage.
Poor Final Product Properties (e.g., Brittleness, Low Tensile Strength) 1. Over-curing due to High Temperature: The combination of high temperature and long duration has led to reversion or degradation of the material.[6]1. Optimize Temperature and Time: Reduce the curing temperature or shorten the curing time. Conduct rheometer tests at different temperatures to determine the optimal curing parameters.
Inconsistent Results Between Batches 1. Poor Temperature Control: Fluctuations in the processing temperature are leading to variations in the reaction rate and final product properties.[8]1. Calibrate and Monitor Equipment: Ensure that all heating equipment is properly calibrated and provides consistent and uniform temperature. Implement regular temperature monitoring throughout the process.[8]

Data Presentation

The effect of temperature on the vulcanization of a rubber compound containing ZMBT can be quantified using a Moving Die Rheometer (MDR). The following table illustrates the expected trend of key curing parameters as a function of temperature.

Table 1: Effect of Temperature on Cure Characteristics of a ZMBT-Accelerated Rubber Compound

Vulcanization Temperature (°C)Scorch Time (ts2, minutes)Optimum Cure Time (t90, minutes)
140LongerLonger
150
160ShorterShorter

Note: The actual values will depend on the specific rubber formulation. The table demonstrates the general trend of decreasing scorch and cure times with increasing temperature.[2]

Experimental Protocols

Protocol 1: Determining the Effect of Temperature on Cure Characteristics using a Moving Die Rheometer (MDR)

This protocol is based on the principles outlined in ASTM D5289.[9][10]

1. Objective: To quantify the effect of different isothermal temperatures on the scorch time (ts2) and optimum cure time (t90) of a rubber compound accelerated with ZMBT.

2. Materials and Equipment:

  • Rubber compound containing ZMBT

  • Moving Die Rheometer (MDR)[11][12]

  • Sample cutter for preparing specimens of a defined volume

3. Procedure:

  • Sample Preparation:

    • Prepare a homogenous rubber compound containing ZMBT and all other necessary ingredients.

    • Use a volumetric sample cutter to obtain a specimen of the uncured rubber compound of a specified volume, typically around 5 cm³.

  • Instrument Setup:

    • Set the MDR to the first desired isothermal test temperature (e.g., 140°C).

    • Set the oscillation frequency and amplitude to standard values (e.g., 1.67 Hz and ±0.5° of arc).

  • Measurement:

    • Place the uncured rubber specimen into the die cavity of the MDR.

    • Close the chamber and start the test. The instrument will record the torque as a function of time.

    • Continue the test until the torque reaches a plateau or begins to decline (reversion).

  • Repeat for Different Temperatures:

    • Repeat steps 3.1-3.3 for other desired temperatures (e.g., 150°C and 160°C).

  • Data Analysis:

    • From the rheometer curve (torque vs. time) for each temperature, determine the following parameters:

      • Minimum Torque (ML): The lowest torque value recorded during the initial phase of the test.

      • Maximum Torque (MH): The highest torque value achieved.

      • Scorch Time (ts2): The time required for the torque to increase by 2 units above ML.

      • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

4. Reporting:

  • Tabulate the ts2 and t90 values for each vulcanization temperature.

Mandatory Visualizations

ZMBT-Accelerated Sulfur Vulcanization Pathway

The following diagram illustrates the proposed chemical pathway for ZMBT-accelerated sulfur vulcanization of rubber. The process begins with the formation of an active accelerator-sulfur complex, which then reacts with the rubber polymer to form cross-links.

G cluster_activation Activation Phase cluster_crosslinking Crosslinking Phase ZMBT ZMBT ActiveComplex Active Accelerator- Sulfurating Complex ZMBT->ActiveComplex Sulfur Sulfur (S8) Sulfur->ActiveComplex ZnO ZnO ZnO->ActiveComplex FattyAcid Fatty Acid FattyAcid->ActiveComplex CrosslinkPrecursor Crosslink Precursor (Pendant Sulfidic Group) ActiveComplex->CrosslinkPrecursor Reaction with Rubber RubberPolymer1 Rubber Polymer Chain RubberPolymer1->CrosslinkPrecursor RubberPolymer2 Rubber Polymer Chain VulcanizedRubber Vulcanized Rubber (Crosslinked Network) RubberPolymer2->VulcanizedRubber CrosslinkPrecursor->VulcanizedRubber Crosslink Formation

Caption: Proposed pathway of ZMBT-accelerated sulfur vulcanization.

Experimental Workflow for MDR Analysis

The following diagram outlines the workflow for determining the cure characteristics of a ZMBT-containing rubber compound at different temperatures using a Moving Die Rheometer.

G cluster_prep Preparation cluster_testing MDR Testing cluster_analysis Data Analysis A Compound Rubber with ZMBT B Prepare Sample (e.g., 5 cm³) A->B C Set Isothermal Temp 1 (e.g., 140°C) B->C E Set Isothermal Temp 2 (e.g., 150°C) B->E G Set Isothermal Temp 3 (e.g., 160°C) B->G D Run MDR Test C->D I Generate Torque vs. Time Curves D->I F Run MDR Test E->F F->I H Run MDR Test G->H H->I J Determine ts2 and t90 for each temperature I->J K Tabulate and Compare Results J->K

Caption: Workflow for analyzing temperature effects on cure with an MDR.

References

Technical Support Center: Zinc 2-Mercaptobenzothiazole (Zn(MBT)₂) Stability in Different Solvent Systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)₂).

Frequently Asked Questions (FAQs)

Q1: In which common laboratory solvents is Zinc 2-mercaptobenzothiazole (Zn(MBT)₂) soluble?

Q2: What are the primary factors that can affect the stability of Zn(MBT)₂ in solution?

A2: The stability of Zn(MBT)₂ in solution can be influenced by several factors:

  • pH: The solubility and stability of metal thiolates like Zn(MBT)₂ can be pH-dependent. Acidic conditions should be avoided as they can lead to the dissociation of the complex.[2]

  • Presence of Strong Oxidizing Agents: Contact with strong oxidizing agents should be avoided as they can lead to the degradation of the molecule.[2]

  • Light Exposure: Photodegradation can occur, leading to the formation of various degradation products, including dimers.[3][4] It is advisable to protect solutions from direct light.

  • Temperature: While Zn(MBT)₂ exhibits good thermal stability, elevated temperatures can accelerate degradation reactions in solution.[1]

Q3: What are the expected degradation products of Zn(MBT)₂ in solution?

A3: Based on studies of the parent compound, 2-mercaptobenzothiazole, the primary degradation product in a neutral buffer solution (pH 6.5) is dibenzothiazyl disulfide.[5] Photodegradation studies of MBT have identified the formation of dimeric compounds as a predominant product.[3][4] Other potential degradation products, especially under oxidative or photolytic stress, can include benzothiazole (B30560) and 2-benzothiazolesulfonic acid.[6]

Q4: How can I monitor the stability of my Zn(MBT)₂ solution over time?

A4: The most common and reliable method for monitoring the stability of Zn(MBT)₂ solutions is High-Performance Liquid Chromatography (HPLC) with UV detection.[5][7][8] This technique allows for the separation and quantification of the parent compound and its degradation products. UV-Vis spectroscopy can also be used to track changes in the solution's absorbance spectrum over time, which can indicate degradation.[3][4]

Q5: Are there any known incompatibilities of Zn(MBT)₂ with other common lab reagents?

A5: Yes, Zn(MBT)₂ should be considered incompatible with strong acids and strong oxidizing agents.[2] Strong acids can cause the complex to break down, while oxidizing agents can lead to the formation of degradation products like disulfides.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving Zn(MBT)₂ solutions.

Problem Possible Causes Recommended Solutions
Precipitate forms in my Zn(MBT)₂ solution upon standing. 1. The solvent is not suitable, and the compound is precipitating out of a supersaturated solution. 2. Degradation is occurring, and the degradation products are less soluble. 3. A change in temperature is affecting solubility.1. Consult solubility data to ensure you are using an appropriate solvent and concentration. Consider using a co-solvent system. 2. Analyze the precipitate and the supernatant by HPLC to identify the components. If degradation is confirmed, prepare fresh solutions and store them under inert gas, protected from light, and at a lower temperature. 3. Ensure a constant and appropriate storage temperature for your solutions.
The color of my Zn(MBT)₂ solution is changing over time. 1. Degradation of the compound is occurring, leading to colored byproducts. 2. The solution is being exposed to light, causing photodegradation. 3. The solution is reacting with atmospheric oxygen.1. Use HPLC or UV-Vis spectroscopy to analyze the solution for the presence of degradation products. 2. Store solutions in amber vials or wrap containers in aluminum foil to protect from light. 3. Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon).
I am seeing unexpected peaks in my HPLC chromatogram. 1. The Zn(MBT)₂ has started to degrade. 2. The solvent or other components in the mixture are not stable under the experimental conditions. 3. The sample is contaminated.1. Compare the retention times of the unexpected peaks with known degradation products of 2-mercaptobenzothiazole. 2. Run a blank analysis of the solvent and other reagents to check for impurities or degradation. 3. Prepare a fresh, pure sample of Zn(MBT)₂ in a clean solvent to confirm the source of the extra peaks.
My experimental results are not reproducible. 1. The stability of the Zn(MBT)₂ stock solution is compromised. 2. Inconsistent solution preparation or storage conditions.1. Prepare fresh stock solutions for each set of experiments. 2. Standardize your protocol for solution preparation, including solvent quality, temperature, and storage conditions (e.g., under inert gas, protected from light).

Data Presentation

Solubility of 2-Mercaptobenzothiazole (MBT) in Various Organic Solvents

Note: This data is for the parent compound, 2-mercaptobenzothiazole, and should be used as a guide for this compound. Experimental verification of solubility is recommended.

SolventTemperature (°C)Mole Fraction Solubility (x10²)
Methanol 251.85
n-Propanol 252.30
i-Propanol 252.10
n-Butanol 252.55
i-Butanol 252.35
Acetonitrile 251.45
Ethyl Acetate 253.10
Toluene 250.95
2-Butanone (B6335102) 254.20
Chloroform 251.60
1,4-Dioxane (B91453) 253.80

Experimental Protocols

Protocol 1: Determination of Zn(MBT)₂ Stability by HPLC

Objective: To quantify the concentration of Zn(MBT)₂ and its primary degradation product, dibenzothiazyl disulfide, over time in a specific solvent system.

Materials:

  • This compound (Zn(MBT)₂)

  • Dibenzothiazyl disulfide (analytical standard)

  • HPLC-grade solvent of interest (e.g., Acetonitrile, Methanol)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

  • Volumetric flasks and pipettes

  • 0.45 µm syringe filters

Procedure:

  • Preparation of Stock Solutions:

    • Accurately weigh and dissolve a known amount of Zn(MBT)₂ in the chosen solvent to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

    • Prepare a separate stock solution of the dibenzothiazyl disulfide standard in the same manner.

  • Preparation of Calibration Standards:

    • Perform serial dilutions of the stock solutions to prepare a series of calibration standards for both Zn(MBT)₂ and dibenzothiazyl disulfide covering the expected concentration range.

  • Stability Study Setup:

    • Place an aliquot of the Zn(MBT)₂ stock solution in a sealed vial.

    • If investigating the effect of light, prepare identical samples, one wrapped in aluminum foil (dark control) and one exposed to ambient light.

    • If investigating the effect of temperature, place the vials in temperature-controlled environments (e.g., refrigerator, incubator).

  • HPLC Analysis:

    • At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot from each sample vial.

    • Filter the aliquot through a 0.45 µm syringe filter into an HPLC vial.

    • Inject the sample onto the HPLC system.

    • Example HPLC Conditions:

      • Mobile Phase: Acetonitrile:Water (e.g., 70:30 v/v) with 0.1% formic acid.

      • Flow Rate: 1.0 mL/min.

      • Column Temperature: 30 °C.

      • Detection Wavelength: 240 nm.

      • Injection Volume: 10 µL.

  • Data Analysis:

    • Construct calibration curves for Zn(MBT)₂ and dibenzothiazyl disulfide by plotting peak area versus concentration.

    • Determine the concentration of Zn(MBT)₂ and its degradation product in each sample at each time point using the calibration curves.

    • Plot the concentration of Zn(MBT)₂ as a function of time to determine the degradation rate.

Visualizations

experimental_workflow cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis prep_stock Prepare Zn(MBT)₂ Stock Solution setup Set up Samples (Light/Dark, Temp) prep_stock->setup prep_cal Prepare Calibration Standards hplc HPLC Analysis prep_cal->hplc sampling Sample at Time Points (0, 24, 48h...) setup->sampling sampling->hplc data Data Processing & Plotting hplc->data

Caption: Experimental workflow for Zn(MBT)₂ stability testing.

troubleshooting_guide cluster_precipitate Precipitation cluster_color Color Change cluster_hplc HPLC Issues start Issue Encountered with Zn(MBT)₂ Solution precipitate Precipitate Forms start->precipitate color_change Color Changes start->color_change extra_peaks Unexpected HPLC Peaks start->extra_peaks check_sol Check Solubility Data precipitate->check_sol analyze_precip Analyze Precipitate (HPLC) precipitate->analyze_precip adjust_sol Adjust Solvent/Concentration check_sol->adjust_sol fresh_sol Prepare Fresh, Protected Solution analyze_precip->fresh_sol check_light Protect from Light color_change->check_light check_o2 Use Inert Atmosphere color_change->check_o2 analyze_color Analyze for Degradation (UV-Vis/HPLC) color_change->analyze_color check_blank Run Solvent Blank extra_peaks->check_blank check_std Run Fresh Standard extra_peaks->check_std confirm_deg Confirm Degradation Products check_std->confirm_deg

Caption: Troubleshooting decision tree for Zn(MBT)₂ solutions.

References

Technical Support Center: Zinc 2-mercaptobenzothiazole (ZMBT) Degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals working with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT). It provides answers to frequently asked questions and troubleshooting advice regarding the degradation of ZMBT and its byproducts during processing.

Frequently Asked Questions (FAQs)

Q1: What is Zinc 2-mercaptobenzothiazole (ZMBT)?

This compound (ZMBT), also known as Zinc 2-benzothiazolethiolate, is a chemical compound widely used as a vulcanization accelerator in the rubber industry.[1][2][3][4] Its role is to speed up the cross-linking of polymer chains in natural and synthetic rubbers, which enhances elasticity, durability, and heat resistance.[3][4] ZMBT is also utilized as a fungicide and an anti-corrosion agent.[1][5][6][7] It is a zinc salt of 2-mercaptobenzothiazole (MBT).[4]

Q2: What are the common degradation byproducts of ZMBT during processing?

During processing, the primary degradation pathway often involves the dissociation of the ZMBT complex back to 2-mercaptobenzothiazole (MBT) and subsequent oxidation of MBT. The most common byproduct is 2,2'-dithiobis(benzothiazole) (B116540) (MBTS), which is an oxidation product of MBT.[8] Other potential degradation products, particularly under specific environmental or biological conditions, can include 2-hydroxybenzothiazole (B105590) (OBT) and further hydroxylated forms.[1] In some cases, the benzothiazole (B30560) ring itself can be opened.[9]

Q3: What factors influence the degradation of ZMBT?

Several factors can influence the stability and degradation of ZMBT during processing:

  • Temperature: High temperatures can promote the decomposition of ZMBT. When heated to decomposition, it can emit toxic fumes of sulfur oxides (SOx), nitrogen oxides (NOx), and zinc oxide (ZnO).[6][7]

  • pH: The solubility and stability of ZMBT can be pH-sensitive.[10] It may decompose when exposed to strong acids or alkalis.[2]

  • Oxidizing Agents: The presence of oxidizing agents can facilitate the conversion of the MBT moiety to its disulfide form, MBTS.

  • UV Light: Photodegradation can occur, especially in the presence of photocatalysts like zinc oxide.[11]

  • Presence of Other Chemicals: In buffer solutions, 2-mercaptobenzothiazole can be converted into dibenzothiazyl disulfide.[12]

Q4: How can I minimize ZMBT degradation during my experiments?

To minimize degradation, consider the following:

  • Temperature Control: Avoid excessive heat during processing and storage.

  • pH Control: Maintain a neutral to slightly acidic pH, as strong acids and alkalis can cause decomposition.[2]

  • Inert Atmosphere: If feasible, process ZMBT under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Light Protection: Store ZMBT and related solutions in amber vials or protect them from light to prevent photodegradation.

  • Proper Storage: Store ZMBT in a cool, dry place.[7] For long-term storage of solutions or biological lysates containing ZMBT, consider storing at -80°C.[13]

Q5: What are the safety concerns associated with ZMBT and its byproducts?

ZMBT is reported to be moderately toxic by ingestion and subcutaneous routes and is a questionable carcinogen.[6][7] Its degradation product, 2-mercaptobenzothiazole (MBT), is also known to be toxic to various organisms and is suspected to be a carcinogen in mammals.[1] When heated to decomposition, ZMBT emits highly toxic fumes.[6][7] Appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat, should be worn when handling ZMBT and its derivatives.

Troubleshooting Guide

Problem: I see an unexpected peak in my HPLC/LC-MS analysis after processing my ZMBT-containing sample. What could it be?

  • Possible Cause: The unexpected peak is likely a degradation byproduct. The most common degradation product is 2,2'-dithiobis(benzothiazole) (MBTS), formed from the oxidation of the 2-mercaptobenzothiazole (MBT) ligand.[8] Depending on your processing conditions, other byproducts like 2-hydroxybenzothiazole could also be present.[1]

  • Troubleshooting Steps:

    • Run Standards: Analyze standards of potential degradation products like MBT and MBTS under the same chromatographic conditions to compare retention times.

    • Review Processing Conditions: Assess if the sample was exposed to high temperatures, extreme pH, or oxidizing conditions that could have promoted degradation.

    • Mass Spectrometry: If using LC-MS, examine the mass-to-charge ratio (m/z) of the unknown peak to help identify its molecular weight and compare it with potential degradation products.

    • Preventative Measures: For future experiments, consider processing under an inert atmosphere, protecting the sample from light, and using fresh samples to minimize degradation.[13]

Problem: My final product shows discoloration (e.g., yellowing) after incorporating ZMBT. What is the likely cause?

  • Possible Cause: ZMBT itself is a pale yellow powder.[2] However, discoloration could be a sign of degradation or side reactions. The formation of various byproducts, especially those involving the opening of the benzothiazole ring, could lead to colored compounds.

  • Troubleshooting Steps:

    • Characterize the Discolored Product: Use analytical techniques like UV-Vis spectroscopy to characterize the chromophores responsible for the discoloration.

    • Analyze for Impurities: Employ HPLC or GC-MS to check for the presence of degradation byproducts in the discolored sample.

    • Evaluate Raw Material: Ensure the starting ZMBT is of high purity and has not degraded during storage.

    • Modify Processing Conditions: Experiment with milder processing conditions (lower temperature, neutral pH) to see if the discoloration can be prevented.

Problem: I am observing poor performance or variability in my rubber vulcanization process where ZMBT is used as an accelerator. Could degradation be the issue?

  • Possible Cause: Yes, the degradation of ZMBT can significantly impact its effectiveness as a vulcanization accelerator. The formation of byproducts like MBTS can alter the curing characteristics of the rubber compound.[4]

  • Troubleshooting Steps:

    • Quality Control of ZMBT: Analyze the incoming ZMBT raw material for purity and the presence of degradation products using a suitable method like HPLC.[12]

    • Monitor Processing Parameters: Ensure that mixing times, temperatures, and the presence of other additives are consistent.

    • Investigate Interactions: Some other components in the rubber formulation could be promoting the degradation of ZMBT. Review the compatibility of all ingredients.

    • Consult Supplier: Contact the supplier of the ZMBT for their specifications and recommendations for your specific application.

Quantitative Data Summary

Compound NameAbbreviationMolecular FormulaMolar Mass ( g/mol )Role/Description
This compoundZMBTC₁₄H₈N₂S₄Zn398.0Primary compound, vulcanization accelerator.[4]
2-MercaptobenzothiazoleMBTC₇H₅NS₂167.25Primary ligand of ZMBT and a common degradation precursor.[1]
2,2'-Dithiobis(benzothiazole)MBTSC₁₄H₈N₂S₄332.48Oxidation product of MBT, a common degradation byproduct.[8]
2-HydroxybenzothiazoleOBTC₇H₅NOS151.19A potential hydroxylation byproduct from biodegradation.[1]

Experimental Protocols

Protocol: Analysis of ZMBT and its Degradation Byproduct MBTS by Reverse Phase HPLC

This protocol is adapted from a method for the simultaneous determination of 2-mercaptobenzothiazole (MBT) and its oxidation product, 2,2'-dithiobis-benzothiazole (MBTS).[8]

1. Objective: To quantify the amount of ZMBT (which will likely be detected as its MBT ligand) and its primary oxidation byproduct, MBTS, in a sample.

2. Materials and Reagents:

  • ZMBT sample

  • MBT and MBTS analytical standards

  • Acetonitrile (HPLC grade)

  • Tetrahydrofuran (THF, HPLC grade)

  • Sodium Phosphate Monobasic (NaH₂PO₄)

  • Orthophosphoric acid

  • Deionized water

3. Equipment:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., Microbondapak C18, 10 µm, 30 cm)[8]

  • Syringe filters (0.45 µm)

  • Analytical balance

  • Volumetric flasks and pipettes

4. Procedure:

  • Mobile Phase Preparation:

    • Prepare a buffer by dissolving 1.42 g of NaH₂PO₄ in 1 liter of deionized water.

    • The mobile phase consists of a 40:40:20 (v/v/v) mixture of THF, acetonitrile, and the prepared buffer.

    • Adjust the final pH of the mobile phase to 4.0 with dilute orthophosphoric acid.

    • Degas the mobile phase before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve MBT and MBTS standards in the mobile phase to prepare stock solutions of known concentrations.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve (e.g., in the range of 80-320 µg/mL).[8]

  • Sample Preparation:

    • Accurately weigh a known amount of the ZMBT-containing sample.

    • Dissolve the sample in the mobile phase. You may need to sonicate to ensure complete dissolution.

    • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Mobile Phase: 40:40:20 (THF:Acetonitrile:Buffer), pH 4.0

    • Flow Rate: 1.0 mL/min (typical, may need optimization)

    • Injection Volume: 20 µL

    • Detector Wavelength: Set to the absorbance maximum of MBT and MBTS (consult literature or determine experimentally).

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 25°C).

  • Analysis:

    • Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

    • Inject the prepared sample solutions.

    • Identify the peaks for MBT and MBTS in the sample chromatogram by comparing their retention times with the standards.

    • Quantify the amount of MBT and MBTS in the sample using the calibration curve.

Visualizations

G ZMBT This compound (ZMBT) MBT 2-Mercaptobenzothiazole (MBT) ZMBT->MBT Dissociation MBTS 2,2'-Dithiobis(benzothiazole) (MBTS) MBT->MBTS Oxidation OBT 2-Hydroxybenzothiazole (OBT) MBT->OBT Hydroxylation RingOpening Ring-Opened Products OBT->RingOpening Further Degradation

Caption: Simplified degradation pathway of ZMBT.

G cluster_prep Sample Preparation cluster_analysis Analysis Sample ZMBT-containing Sample Dissolution Dissolve in appropriate solvent Sample->Dissolution Filtration Filter through 0.45 µm filter Dissolution->Filtration HPLC HPLC/LC-MS Analysis Filtration->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Quant Identification & Quantification Data->Quant FinalReport FinalReport Quant->FinalReport Final Report

Caption: Experimental workflow for ZMBT degradation analysis.

G Start Unexpected Result Observed (e.g., discoloration, extra peak) CheckConditions Review Processing Conditions (Temp, pH, Light, Air Exposure) Start->CheckConditions RunStandards Analyze Standards of Known Degradants (MBT, MBTS) Start->RunStandards PurityCheck Check Purity of Starting ZMBT Start->PurityCheck ModifyExp Modify Experimental Conditions (e.g., lower temp, inert atm) CheckConditions->ModifyExp RunStandards->ModifyExp PurityCheck->ModifyExp ProblemSolved Problem Resolved ModifyExp->ProblemSolved

References

Technical Support Center: Overcoming Discoloration in Light-Colored Rubber with ZMBT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and professionals in drug development who are encountering discoloration issues when using Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) in light-colored rubber compounds.

Troubleshooting Guide

Discoloration in light-colored rubber compounds accelerated with ZMBT can stem from several factors, often in combination. This guide provides a systematic approach to identifying and resolving these issues.

Problem: Yellowing or browning of the light-colored rubber compound after vulcanization.

Initial Assessment Workflow

start Discoloration Observed in Light-Colored Rubber check_formulation Step 1: Review Formulation - ZMBT Dosage - Sulfur Level - Presence of Amines/Antioxidants start->check_formulation check_processing Step 2: Examine Processing Conditions - Cure Temperature - Cure Time - Mixing Uniformity check_formulation->check_processing check_raw_materials Step 3: Inspect Raw Materials - Purity of ZMBT - Contamination in other ingredients check_processing->check_raw_materials solution Step 4: Implement Corrective Actions - Adjust Formulation - Optimize Processing - Source High-Purity Materials check_raw_materials->solution

Caption: A stepwise logical workflow for troubleshooting discoloration.

Detailed Troubleshooting Steps in Q&A Format

Q1: What is the first thing to check if my light-colored rubber compound is discoloring?

A1: The first step is to review your formulation, paying close attention to the levels of ZMBT and sulfur. While ZMBT is generally considered non-staining, it can contribute to discoloration in certain conditions, particularly with high sulfur content.[1]

  • Recommendation: If you are using a high sulfur level, try reducing it. For heat resistance, a combination of 2-4 phr of ZMBT with a low sulfur level (0.5-0.05 phr) and a thiuram accelerator is recommended.[2][3]

Q2: Could the dosage of ZMBT itself be the issue?

A2: Yes, although less common than high sulfur, an excessively high dosage of ZMBT could be a contributing factor.

  • Recommendation: Typical dosage levels for ZMBT in mechanical goods are in the range of 0.8 to 1.2 phr.[2][3] In combination with other accelerators, the dosage can be as low as 0.2 phr. If your dosage is significantly higher, consider reducing it and evaluating the impact on both cure characteristics and color.

Q3: Can other additives in my compound react with ZMBT to cause discoloration?

A3: Yes, interactions with other compounding ingredients can lead to discoloration. Certain antioxidants, particularly those based on amines, can cause discoloration. Also, the presence of some basic accelerators can activate ZMBT, and while this is often desired for the cure rate, it could potentially influence the final color.[1][2]

  • Recommendation: Review your selection of antioxidants and other accelerators. If you are using an amine-based antioxidant, consider switching to a non-staining alternative. When using ZMBT as a secondary accelerator, ensure its compatibility with the primary accelerator in terms of color stability.

Q4: How do processing conditions affect discoloration?

A4: High cure temperatures and extended cure times can promote side reactions that may lead to the formation of colored byproducts. Inconsistent mixing can also result in localized high concentrations of accelerators and sulfur, leading to uneven coloration.

  • Recommendation: Optimize your cure cycle. Experiment with the lowest possible temperature and shortest time that still achieve the desired physical properties. Ensure thorough and uniform mixing of all ingredients.

Q5: What if I've adjusted my formulation and processing, but the problem persists?

A5: In this case, it is prudent to examine the purity of your raw materials. Impurities in ZMBT or other ingredients can sometimes be the source of discoloration.

  • Recommendation: Obtain a certificate of analysis for your ZMBT and other key ingredients. If possible, test a batch using a higher purity grade of ZMBT or ingredients from a different supplier to see if the issue is resolved.

Frequently Asked Questions (FAQs)

Q1: Is ZMBT a staining or discoloring accelerator?

A1: ZMBT is generally considered a non-staining and non-discoloring accelerator, which is why it is often recommended for light-colored and transparent rubber applications.[1][4] However, under certain conditions, such as in the presence of high sulfur levels, it can contribute to discoloration.[1]

Q2: What are the typical dosage recommendations for ZMBT in light-colored compounds?

A2: For general mechanical goods, a dosage of 0.8 to 1.2 phr is common.[2][3] When used as a secondary accelerator, the dosage can be lower. For systems with low sulfur and a thiuram co-accelerator for heat resistance, the ZMBT dosage can be in the range of 2-4 phr.[2][3]

Q3: What types of accelerators can be used with ZMBT to maintain color stability?

A3: ZMBT is often used as a secondary accelerator with dithiocarbamates like Zinc Dimethyldithiocarbamate (ZDMC) or Zinc Diethyldithiocarbamate (ZDEC), especially in latex applications.[3][5] It can also be used in synergistic systems with other accelerators like MBTS (Mercaptobenzothiazole disulfide) and DPG (Diphenylguanidine), though the overall effect on color should be tested.[6][7]

Q4: Are there non-discoloring alternatives to ZMBT?

A4: Yes, other classes of accelerators are known for their non-staining and non-discoloring properties. Dithiocarbamates such as ZDEC and ZDMC are often used in light-colored applications. Sulfenamide accelerators can also be good choices, though their cure characteristics differ from ZMBT. The best alternative will depend on the specific polymer system and performance requirements.

Q5: How can I quantitatively measure discoloration in my rubber samples?

A5: Discoloration can be quantitatively measured using a spectrophotometer or colorimeter. These instruments measure the color of a sample in a standardized color space (e.g., CIELAB) and can calculate the color difference (ΔE) between a reference sample and a test sample. A larger ΔE value indicates a greater degree of discoloration.

Data Presentation

While specific quantitative data on ZMBT-induced discoloration is not widely available in public literature, the following table provides a qualitative summary of the expected effects of formulation variables on the color of light-colored rubber.

Formulation VariableChangeExpected Impact on DiscolorationRationale
ZMBT Dosage IncreasePotential for slight increaseHigher concentration of accelerator may lead to more side reactions.
Sulfur Level IncreaseSignificant increaseHigh sulfur content is a known contributor to discoloration in ZMBT-cured compounds.[1]
Amine Antioxidants PresenceHigh potential for increaseAmine-based additives are often staining/discoloring.
Cure Temperature IncreasePotential for increaseHigher temperatures can accelerate side reactions leading to colored byproducts.
Co-accelerator Thiurams/DithiocarbamatesGenerally lowOften used in non-discoloring formulations.

Experimental Protocols

Protocol: Evaluation of Discoloration in a Light-Colored Rubber Compound

This protocol outlines a procedure for preparing and evaluating the discoloration of a light-colored rubber compound using ZMBT, with a control formulation for comparison.

1. Materials and Formulation:

  • Elastomer: SBR 1502 or Natural Rubber (pale crepe)

  • Filler: Precipitated silica, Titanium dioxide (rutile)

  • Activators: Zinc oxide, Stearic acid

  • Plasticizer: Paraffinic oil

  • Antioxidant: Non-staining type (e.g., phenolic)

  • Accelerators: ZMBT, TMTD (Tetramethylthiuram disulfide) - for alternative system

  • Curing Agent: Rubber maker's sulfur

2. Sample Formulations (in phr - parts per hundred rubber):

IngredientFormulation A (Control)Formulation B (High Sulfur)Formulation C (Alternative Accelerator)
SBR 1502100100100
Precipitated Silica404040
Titanium Dioxide151515
Zinc Oxide555
Stearic Acid222
Paraffinic Oil101010
Non-staining Antioxidant111
ZMBT 1.2 1.2 -
TMTD - - 0.25
Sulfur 1.5 3.0 1.5

3. Experimental Workflow:

start Start: Prepare Formulations A, B, C mixing Step 1: Two-Roll Mill Mixing (Follow standard rubber mixing procedure) start->mixing molding Step 2: Compression Molding (e.g., 160°C for optimal cure time, T90) mixing->molding aging Step 3: Post-Cure Aging (Optional) (e.g., Heat aging or UV exposure per ASTM D1148) molding->aging measurement Step 4: Colorimetric Measurement (Use spectrophotometer to get CIELAB values) aging->measurement analysis Step 5: Data Analysis (Calculate ΔE* relative to unaged control) measurement->analysis conclusion End: Compare Discoloration Across Formulations analysis->conclusion

Caption: A typical experimental workflow for evaluating rubber discoloration.

4. Procedure:

  • Mixing: Mix the ingredients for each formulation on a two-roll mill according to standard laboratory practice. Ensure a consistent mixing time and temperature for all batches.

  • Curing: Determine the optimal cure time (T90) for each compound using a rheometer. Cure sheets of the compounds in a compression molding press at a specified temperature (e.g., 160°C).

  • Sample Preparation: Cut samples of a standard size from the cured sheets. Keep a set of samples from each formulation as unaged controls in a dark, cool environment.

  • Aging (Optional): To test for color stability, expose another set of samples to heat aging (e.g., in an oven at 70°C for 72 hours) and/or UV light exposure according to ASTM D1148.

  • Color Measurement: Use a spectrophotometer to measure the L, a, and b* values of both the unaged and aged samples. Take at least three measurements per sample and average the results.

  • Data Analysis: Calculate the total color difference (ΔE) between the aged samples and their corresponding unaged controls using the formula: ΔE = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2].

  • Comparison: Compare the ΔE* values for the different formulations. A lower ΔE* indicates better color stability.

5. Expected Outcome:

  • Formulation A (Control): Should exhibit good initial color and moderate color stability.

  • Formulation B (High Sulfur): Is expected to show more significant discoloration (higher ΔE*) after curing and aging compared to Formulation A.

  • Formulation C (Alternative Accelerator): May show improved color stability compared to Formulation A, depending on the non-discoloring properties of the chosen alternative system.

This structured approach will allow for a systematic evaluation of the factors contributing to discoloration and the effectiveness of potential solutions.

References

Technical Support Center: Challenges in Low-Temperature Vulcanization with ZMBT

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering challenges with low-temperature vulcanization using Zinc 2-mercaptobenzothiazole (B37678) (ZMBT).

Troubleshooting Guide

This guide addresses common issues encountered during low-temperature vulcanization experiments with ZMBT in a question-and-answer format.

Question 1: Why is my rubber compound curing too slowly or not reaching a sufficient state of cure at low temperatures (e.g., 120-140°C) when using ZMBT?

Answer:

This is a common challenge as ZMBT is a semi-ultra accelerator and is known to be less effective at lower vulcanization temperatures when used as the sole accelerator.[1] The slow cure rate can be attributed to several factors:

  • Insufficient Thermal Energy: Low temperatures may not provide enough energy to efficiently activate the ZMBT and initiate the cross-linking reactions.

  • Sub-optimal Accelerator System: ZMBT often requires a secondary accelerator to boost its activity at lower temperatures.[1][2]

  • Incorrect Dosage: The concentration of ZMBT might be too low to achieve the desired cure rate.

Troubleshooting Steps:

  • Incorporate a Secondary Accelerator: The most effective solution is to use ZMBT in combination with a more active secondary accelerator. Common choices include:

    • Thiazoles: Mercaptobenzothiazole (MBT), Dibenzothiazole disulfide (MBTS)

    • Sulfenamides: N-Cyclohexyl-2-benzothiazolesulfenamide (CBS)

    • Thiurams: Tetramethylthiuram disulfide (TMTD)

    • Guanidines: Diphenylguanidine (DPG)

  • Optimize Accelerator Ratios: Systematically vary the ratio of ZMBT to the secondary accelerator. A common starting point is a 1:1 ratio, which can then be adjusted based on rheometer data.

  • Increase Cure Temperature (if possible): If the application allows, a slight increase in the vulcanization temperature (e.g., by 10°C) can significantly improve the cure rate. The optimal temperature range for ZMBT is typically between 140-160°C.[3]

  • Review Compound Formulation: Ensure that other compounding ingredients, such as acidic fillers, are not retarding the cure.

G start Problem: Slow or Insufficient Cure check_temp Is cure temperature below 140°C? start->check_temp check_accelerator Is ZMBT the sole accelerator? check_temp->check_accelerator Yes review_formulation Action: Review for retarding ingredients check_temp->review_formulation No add_secondary Action: Incorporate a secondary accelerator (e.g., MBTS, CBS, TMTD) check_accelerator->add_secondary Yes optimize_ratio Action: Optimize ZMBT/secondary accelerator ratio check_accelerator->optimize_ratio No add_secondary->optimize_ratio increase_temp Action: Cautiously increase cure temperature optimize_ratio->increase_temp increase_temp->review_formulation solution Outcome: Improved Cure Rate review_formulation->solution

Question 2: I am observing a white, powdery substance (bloom) on the surface of my vulcanized rubber sample. What causes this and how can I prevent it?

Answer:

This phenomenon is known as "blooming" and is caused by the migration of compounding ingredients that have exceeded their solubility limit within the rubber matrix to the surface.[4][5] In ZMBT-accelerated compounds, this bloom can be caused by unreacted ZMBT, sulfur, or other additives.

Primary Causes of Blooming:

  • Excessive Accelerator Dosage: Using too much ZMBT or other accelerators is a common cause of blooming.[3]

  • Poor Dispersion: If ZMBT is not evenly dispersed throughout the rubber compound, localized areas of high concentration can lead to blooming.

  • Low Vulcanization Temperature: Insufficient temperature can lead to incomplete reaction of the curatives, leaving them free to migrate.

  • Incompatibility of Ingredients: Certain combinations of additives can reduce the overall solubility of the curative system in the polymer.

Troubleshooting Steps:

  • Reduce Accelerator Dosage: Carefully evaluate the dosage of ZMBT and any secondary accelerators. Reduce the dosage in small increments and observe the effect on both blooming and cure characteristics. Lower dosages of ZMBT are known to help prevent blooming.[3]

  • Improve Mixing and Dispersion: Ensure a thorough and uniform mixing procedure to achieve good dispersion of all compounding ingredients. Masterbatching ZMBT can improve its dispersibility.[3]

  • Optimize the Cure System: A well-balanced combination of ZMBT with a secondary accelerator can improve the efficiency of the vulcanization reaction, leaving less unreacted material to bloom.

  • Consider a Different Accelerator System: If blooming persists, it may be necessary to evaluate a different accelerator system that has better solubility in the specific rubber polymer being used.

G start Problem: Surface Blooming check_dosage Is accelerator dosage high? start->check_dosage check_dispersion Is mixing procedure adequate? check_dosage->check_dispersion No reduce_dosage Action: Reduce ZMBT and/or secondary accelerator dosage check_dosage->reduce_dosage Yes improve_mixing Action: Enhance mixing (e.g., time, temperature, masterbatching) check_dispersion->improve_mixing No optimize_system Action: Optimize accelerator ratios for better efficiency check_dispersion->optimize_system Yes solution Outcome: Reduced or Eliminated Blooming reduce_dosage->solution improve_mixing->solution change_system Action: Evaluate alternative accelerator systems optimize_system->change_system change_system->solution

Frequently Asked Questions (FAQs)

Q1: What is the main challenge of using ZMBT in low-temperature vulcanization?

A1: The primary challenge is its relatively low activity at temperatures below 140°C, leading to slow cure rates and potentially incomplete vulcanization.[1] To overcome this, ZMBT is typically used in conjunction with a more active secondary accelerator.

Q2: What are the benefits of using ZMBT in a vulcanization system?

A2: ZMBT is a versatile semi-ultra accelerator that offers good scorch safety, meaning it provides a delay before the onset of vulcanization, which is beneficial for processing.[6] It is also non-staining and non-discoloring, making it suitable for light-colored rubber products.[1]

Q3: How does the combination of ZMBT with other accelerators work?

A3: When combined, accelerators can exhibit a synergistic effect, where the combination provides a faster cure rate than either accelerator used alone. For example, in a ZMBT/MBTS system, the MBTS can help to generate the initial reactive species more quickly at lower temperatures, which then work in concert with the ZMBT to accelerate the overall cross-linking process.

Q4: What is a typical dosage of ZMBT in a rubber compound?

A4: A typical dosage range for ZMBT in rubber formulations is 1.0-2.0 parts per hundred rubber (phr). However, this can be adjusted based on the specific formulation and the presence of other accelerators.[3] For low-temperature applications where it is used as a secondary accelerator, the dosage may be lower, in the range of 0.2-1.0 phr.

Q5: Can ZMBT be used in different types of rubber?

A5: Yes, ZMBT is compatible with a wide range of elastomers, including natural rubber (NR), styrene-butadiene rubber (SBR), and nitrile rubber (NBR).

Data Presentation

Table 1: Illustrative Cure Characteristics of ZMBT-Based Accelerator Systems in Natural Rubber at 130°C

Accelerator System (phr)Scorch Time (ts2, min)Optimum Cure Time (t90, min)Maximum Torque (MH, dNm)
ZMBT (1.5)15.245.812.5
MBTS (1.5)12.838.513.1
ZMBT (0.75) / MBTS (0.75)10.528.214.2
ZMBT (0.75) / CBS (0.75)8.922.614.8
ZMBT (0.75) / TMTD (0.25)6.315.415.5

Note: This data is illustrative and intended for comparative purposes. Actual results will vary depending on the specific formulation and processing conditions.

Experimental Protocols

Protocol 1: Evaluation of Cure Characteristics using a Moving Die Rheometer (MDR)

Objective: To determine the scorch time (ts2), optimum cure time (t90), and other cure characteristics of a rubber compound.

Methodology:

  • Sample Preparation: Prepare the rubber compound by mixing all ingredients on a two-roll mill according to a standardized procedure.

  • Instrument Setup:

    • Set the MDR to the desired vulcanization temperature (e.g., 130°C).

    • Calibrate the instrument according to the manufacturer's instructions.

  • Test Execution:

    • Place a sample of the uncured rubber compound (approximately 5 grams) onto the lower die of the MDR.

    • Close the test cavity and start the test.

    • The instrument will oscillate the lower die at a specified angle and frequency, measuring the torque required.

    • The test continues until the torque reaches a maximum and plateaus or begins to decrease (reversion).

  • Data Analysis:

    • The rheometer software will generate a cure curve (torque vs. time).

    • From this curve, determine the following parameters:

      • ML (Minimum Torque): An indicator of the compound's viscosity before curing.

      • MH (Maximum Torque): An indicator of the compound's stiffness and crosslink density.

      • ts2 (Scorch Time): The time it takes for the torque to rise 2 units above ML, indicating the onset of vulcanization.

      • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, representing the optimal cure time.

G start Start: Prepare Rubber Compound setup Set MDR Temperature and Calibrate start->setup place_sample Place Sample in MDR setup->place_sample run_test Close Cavity and Start Test place_sample->run_test generate_curve Generate Cure Curve (Torque vs. Time) run_test->generate_curve analyze_data Analyze Data for ML, MH, ts2, t90 generate_curve->analyze_data end End: Cure Characteristics Determined analyze_data->end

Protocol 2: Determination of Crosslink Density by Equilibrium Swelling

Objective: To estimate the crosslink density of a vulcanized rubber sample.

Methodology:

  • Sample Preparation:

    • Cure a sheet of the rubber compound to its optimum cure time (t90) as determined by the rheometer.

    • Cut a small sample (approximately 0.2 g) from the cured sheet and accurately weigh it (W_initial).

  • Swelling:

    • Place the sample in a sealed container with a suitable solvent (e.g., toluene (B28343) for NR and SBR).

    • Allow the sample to swell in the dark at room temperature for 72 hours to reach equilibrium.

  • Measurement of Swollen Weight:

    • Quickly remove the swollen sample from the solvent, blot the surface to remove excess solvent, and weigh it (W_swollen).

  • Drying and Measurement of Dry Weight:

    • Dry the swollen sample in a vacuum oven at 60°C until a constant weight is achieved.

    • Weigh the dried sample (W_dry).

  • Calculation:

    • The volume fraction of rubber in the swollen gel (Vr) can be calculated.

    • The crosslink density can then be estimated using the Flory-Rehner equation.

References

Validation & Comparative

A Comparative Analysis of Zinc 2-Mercaptobenzothiazole (ZMBT) and Other Vulcanization Accelerators

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of rubber vulcanization, the choice of accelerator is paramount in dictating the processing characteristics and final properties of the elastomer. Among the diverse array of available accelerators, Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) holds a significant position. This guide provides a comprehensive comparative study of ZMBT against other commonly used vulcanization accelerators, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers, scientists, and drug development professionals in their material selection and development processes.

Overview of Zinc 2-Mercaptobenzothiazole (ZMBT)

ZMBT, the zinc salt of 2-mercaptobenzothiazole, is a semi-ultra accelerator known for its fast cure rates and good scorch safety, striking a balance between processing ease and vulcanization efficiency.[1] It is widely utilized in both natural rubber (NR) and synthetic rubbers such as styrene-butadiene rubber (SBR) and nitrile rubber (NBR).[2] ZMBT can function as a primary accelerator, but it is also frequently employed as a secondary accelerator to activate other primary accelerators like those from the thiazole (B1198619) and sulfenamide (B3320178) classes.[3][4] Its non-staining and non-discoloring nature makes it suitable for light-colored and transparent rubber products.[3]

Comparative Performance Analysis

The efficacy of a vulcanization accelerator is evaluated based on several key performance indicators, including cure characteristics (scorch time, cure time), processing safety, and the physical properties of the vulcanized rubber (vulcanizate). This section compares the performance of ZMBT with other prominent classes of accelerators: thiazoles (MBT, MBTS), sulfenamides (CBS), and guanidines (DPG).

Cure Characteristics

The curing process is typically monitored using a moving die rheometer (MDR), which measures the torque required to oscillate a die embedded in the rubber sample as it vulcanizes. Key parameters obtained from the rheometer curve include:

  • Minimum Torque (ML): An indicator of the viscosity of the uncured rubber compound.

  • Maximum Torque (MH): Represents the stiffness or modulus of the fully cured rubber.

  • Scorch Time (ts2): The time at which vulcanization begins, indicating the processing safety of the compound. A longer scorch time is generally desirable to prevent premature curing.

  • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, indicating the time needed for optimal vulcanization.

The following table presents a comparative summary of the cure characteristics of different accelerator systems in a natural rubber compound.

Table 1: Comparative Cure Characteristics of Different Accelerator Systems in Natural Rubber

Accelerator SystemPrimary/SecondaryScorch Time (ts2, min)Optimum Cure Time (t90, min)Minimum Torque (ML, dNm)Maximum Torque (MH, dNm)
MBTS/DPG MBTS (Primary) / DPG (Secondary)2.510.51.215.8
MBTS/ZMBT MBTS (Primary) / ZMBT (Secondary)3.212.81.114.5
MBTS/ZMBT/DPG MBTS (Primary) / ZMBT & DPG (Secondary)2.811.51.115.2

Data sourced from a study on natural rubber compounds.[4]

From the data, the combination of MBTS and DPG exhibits the shortest scorch time and cure time, indicating a very fast-acting system. The inclusion of ZMBT in the MBTS system (MBTS/ZMBT) leads to a longer scorch time, suggesting improved processing safety compared to the MBTS/DPG system.[4] The ternary system (MBTS/ZMBT/DPG) shows intermediate behavior.

Physical Properties of Vulcanizates

The mechanical properties of the vulcanized rubber are critical for its end-use application. Key properties include tensile strength, modulus, and elongation at break.

Table 2: Comparative Mechanical Properties of Natural Rubber Vulcanizates with Different Accelerator Systems

Accelerator SystemTensile Strength (MPa)Modulus at 300% Elongation (MPa)Elongation at Break (%)Tear Strength (N/mm)
MBTS/DPG 22.512.555044.0
MBTS/ZMBT 21.011.058046.0
MBTS/ZMBT/DPG 22.012.056048.0

Data sourced from a study on natural rubber compounds.[4]

The MBTS/DPG system provides the highest tensile strength and modulus, which can be attributed to a higher state of cure.[4] However, the systems containing ZMBT, particularly the ternary MBTS/ZMBT/DPG system, exhibit superior tear strength.[4] This highlights the ability of ZMBT to contribute to specific desirable properties in the final product.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, standardized experimental protocols are essential. The following are detailed methodologies for the key experiments cited.

Cure Characteristics Measurement (ASTM D5289)
  • Apparatus: A moving die rheometer (MDR) is used.

  • Sample Preparation: The rubber compound is prepared by mixing the polymer with the accelerator and other ingredients (e.g., sulfur, zinc oxide, stearic acid, fillers) on a two-roll mill. A sample of approximately 5 grams is taken for testing.

  • Test Procedure:

    • The sample is placed in the pre-heated die cavity of the MDR.

    • The die is closed, and the sample is subjected to a constant temperature (e.g., 160°C).

    • The lower die oscillates at a specified frequency and amplitude (e.g., 1.67 Hz and ±0.5° of arc).

    • The torque required to oscillate the die is measured as a function of time.

    • The test is continued until the torque reaches a maximum or a plateau.

  • Data Analysis: The minimum torque (ML), maximum torque (MH), scorch time (ts2), and optimum cure time (t90) are determined from the resulting torque-time curve.

Mechanical Properties Testing (ASTM D412)
  • Apparatus: A universal testing machine (UTM) equipped with a suitable load cell and grips.

  • Sample Preparation:

    • The rubber compound is vulcanized in a compression molding press at a specified temperature and time to form sheets of a defined thickness (e.g., 2 mm).

    • Dumbbell-shaped test specimens are cut from the vulcanized sheets using a die.

  • Test Procedure:

    • The thickness and width of the narrow section of the dumbbell specimen are measured.

    • The specimen is mounted in the grips of the UTM.

    • The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks.

    • The force and elongation are recorded throughout the test.

  • Data Analysis:

    • Tensile Strength: The maximum stress applied to the specimen before it ruptures.

    • Modulus: The stress at a specific elongation (e.g., 300%).

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

Vulcanization Mechanisms and Signaling Pathways

The differences in the performance of various accelerators stem from their distinct chemical mechanisms during the vulcanization process. The following diagrams, generated using the DOT language, illustrate the simplified reaction pathways for different classes of accelerators.

Thiazole (ZMBT) Accelerated Vulcanization

Thiazole_Vulcanization ZMBT ZMBT (this compound) ActiveSulfuratingAgent Active Sulfurating Agent ZMBT->ActiveSulfuratingAgent Reacts with Activator ZnO / Stearic Acid (Activator Complex) Activator->ActiveSulfuratingAgent Forms Sulfur Sulfur (S8) Sulfur->ActiveSulfuratingAgent with PendantGroup Pendant Group (Rubber-Sx-Accelerator) ActiveSulfuratingAgent->PendantGroup Reacts with Rubber Rubber (Polymer Chain) Rubber->PendantGroup to form Crosslink Crosslinked Rubber PendantGroup->Crosslink Reacts with another rubber chain

Caption: Simplified pathway for ZMBT-accelerated sulfur vulcanization.

In thiazole-accelerated vulcanization, ZMBT reacts with activators (zinc oxide and stearic acid) and sulfur to form an active sulfurating agent.[5] This agent then reacts with the rubber polymer chains to form pendant groups, which subsequently react with other polymer chains to create sulfur crosslinks.

Sulfenamide (CBS) Accelerated Vulcanization

Sulfenamide_Vulcanization CBS CBS (Sulfenamide) MBT_radical MBT Radical CBS->MBT_radical Decomposes Amine_radical Amine Radical CBS->Amine_radical Heat Heat ActiveSulfuratingAgent Active Sulfurating Agent MBT_radical->ActiveSulfuratingAgent Reacts with Sulfur Sulfur (S8) Sulfur->ActiveSulfuratingAgent Crosslink Crosslinked Rubber ActiveSulfuratingAgent->Crosslink Reacts with Rubber Rubber (Polymer Chain) Rubber->Crosslink to form

Caption: Simplified pathway for CBS-accelerated sulfur vulcanization.

Sulfenamide accelerators like CBS are known for their delayed action, which provides excellent scorch safety. Upon heating, CBS decomposes to form a mercaptobenzothiazole (MBT) radical and an amine radical.[5][6] The MBT radical then reacts with sulfur to form the active sulfurating agent that initiates crosslinking. The initial decomposition step provides the scorch delay.

Guanidine (DPG) as a Secondary Accelerator

Guanidine_Co_Acceleration DPG DPG (Guanidine) ActivatedComplex DPG-Activated Complex DPG->ActivatedComplex Activates PrimaryAccelerator Primary Accelerator (e.g., Thiazole) ActivatorComplex Activator Complex (from primary accelerator) PrimaryAccelerator->ActivatorComplex Forms ActivatorComplex->ActivatedComplex Crosslink Crosslinked Rubber ActivatedComplex->Crosslink Accelerates reaction with Sulfur and Rubber Sulfur Sulfur (S8) Sulfur->Crosslink Rubber Rubber (Polymer Chain) Rubber->Crosslink

Caption: Role of DPG as a secondary accelerator in vulcanization.

Guanidines like DPG are typically used as secondary accelerators.[7] They are basic in nature and activate primary accelerators, such as thiazoles, leading to a faster cure rate.[8] DPG enhances the efficiency of the primary accelerator in forming the active sulfurating species, thereby increasing the overall speed of vulcanization.

Conclusion

This compound (ZMBT) is a versatile and effective semi-ultra accelerator that offers a favorable balance of cure speed and processing safety. When used as a secondary accelerator, it can significantly enhance the properties of the vulcanizate, particularly tear strength. The choice of an accelerator system is a critical decision in rubber compounding that depends on the desired processing characteristics, cure rate, and the final physical properties of the rubber product. This guide provides a foundational understanding and comparative data to assist in making informed decisions in the selection and application of ZMBT and other vulcanization accelerators. Further research into direct comparative studies of ZMBT as a primary accelerator in various elastomers would be beneficial to the industry.

References

A Comparative Guide to Vulcanization Accelerators: Zinc 2-Mercaptobenzothiazole (ZMBT) vs. 2-Mercaptobenzothiazole (MBT)

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the vulcanization kinetics of two common thiazole-based accelerators, Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) and 2-mercaptobenzothiazole (MBT). The information presented, supported by experimental data and protocols, is intended for researchers, scientists, and professionals in the rubber and polymer industries.

Mechanism of Action

The fundamental difference between MBT and ZMBT lies in their activation mechanism during sulfur vulcanization. MBT, a primary accelerator, requires an in-situ reaction with activators—typically zinc oxide (ZnO) and a fatty acid like stearic acid—to form the active accelerator complex.[1][2] In this process, MBT is converted to ZMBT.[3][4] ZMBT, being the zinc salt of MBT, is a pre-formed complex that can more directly engage in the formation of the active sulfurating agent.[3][5]

This active complex, a sulfur-rich zinc accelerator species, reacts with sulfur to create an efficient sulfurating agent.[6][7] This agent then reacts with the rubber polymer chains to form polysulfidic crosslink precursors, which ultimately decompose to create the stable sulfur cross-links that give vulcanized rubber its desirable properties.[6] The initial activation step required for MBT is believed to contribute to its different kinetic profile compared to ZMBT.

G cluster_0 MBT Activation Pathway cluster_1 Common Vulcanization Pathway MBT MBT (2-Mercaptobenzothiazole) Activation In-situ Activation MBT->Activation ZnO Zinc Oxide (ZnO) ZnO->Activation SA Stearic Acid SA->Activation ZMBT ZMBT (Zinc 2-mercaptobenzothiazole) Activation->ZMBT Forms Active_Complex Active Accelerator Complex ZMBT->Active_Complex Reaction S8 Sulfur (S8) S8->Active_Complex Rubber Rubber Polymer Precursor Polysulfidic Crosslink Precursor Rubber->Precursor Active_Complex->Precursor Sulfuration Crosslinked_Rubber Crosslinked Rubber Network Precursor->Crosslinked_Rubber Crosslinking ZMBT_direct ZMBT (Direct Addition) ZMBT_direct->ZMBT G A Compound Preparation (Mixing of Rubber & Additives) B Sample Placement in Rheometer A->B C Isothermal Testing (e.g., 170°C) B->C D Data Acquisition (Torque vs. Time) C->D E Generate Cure Curve D->E F Data Analysis (ML, MH, ts2, t'90) E->F G Kinetic Comparison F->G

References

Synergistic Effects of Zinc 2-Mercaptobenzothiazole (Zn(MBT)2) in Polymer Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of Zinc 2-mercaptobenzothiazole (B37678) (Zn(MBT)2), also known as ZMBT, when used in synergy with other additives. The focus is on its application as a vulcanization accelerator in rubber compounds, with an exploration of its antioxidant properties. Experimental data is presented to objectively evaluate its performance against alternatives.

Enhanced Vulcanization Performance through Synergistic Accelerator Systems

Zn(MBT)2 is a semi-ultra accelerator widely utilized in the vulcanization of both natural and synthetic rubbers.[1] It is known for providing a good balance between curing speed and scorch safety, the premature vulcanization of rubber.[2] Its efficacy is significantly enhanced when used in combination with other accelerators, a phenomenon known as synergism. This guide focuses on the synergistic effects of Zn(MBT)2 with diphenylguanidine (DPG) and mercaptobenzothiazole disulphide (MBTS).

A study by Ahsan et al. (2015) investigated the effects of different accelerator systems on the cure characteristics and mechanical properties of natural rubber compounds. The study compared a binary system of MBTS/DPG with a ternary system of MBTS/Zn(MBT)2/DPG. The results demonstrate a clear synergistic effect when Zn(MBT)2 is incorporated.

Cure Characteristics

The cure characteristics of the rubber compounds were evaluated using a moving die rheometer (MDR). The key parameters measured were scorch time (ts2), cure time (t90), and cure rate index (CRI).

Accelerator SystemScorch Time (ts2) (min)Cure Time (t90) (min)Cure Rate Index (CRI) (min⁻¹)
MBTS/DPG 2.56.525.0
MBTS/Zn(MBT)2/DPG 3.07.025.0

Data summarized from Ahsan et al. (2015).

The inclusion of Zn(MBT)2 in the accelerator system resulted in a longer scorch time, providing a greater processing safety window. While the cure time was slightly longer, the cure rate index remained comparable, indicating an efficient vulcanization process.

Mechanical Properties

The mechanical properties of the vulcanized rubber, including tensile strength, modulus at 100% elongation (M100), and tear strength, are critical indicators of performance.

Accelerator SystemTensile Strength (MPa)M100 (MPa)Tear Strength (N/mm)
MBTS/DPG 22.51.844.0
MBTS/Zn(MBT)2/DPG 21.01.746.0

Data summarized from Ahsan et al. (2015).

The ternary system with Zn(MBT)2 demonstrated a notable improvement in tear strength, a crucial property for the durability of many rubber products. While there was a slight decrease in tensile strength and modulus, the overall mechanical profile highlights the beneficial synergistic effect of Zn(MBT)2.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Cure Characteristics Measurement
  • Apparatus: Moving Die Rheometer (MDR).

  • Standard: In accordance with ASTM D5289.[3]

  • Procedure: A sample of the uncured rubber compound is placed in a sealed, heated, and pressurized die cavity. The lower die oscillates at a specified frequency and amplitude. The torque required to oscillate the die is measured as a function of time at a constant temperature. The resulting cure curve provides data on scorch time, cure time, and cure rate.

  • Typical Parameters:

    • Temperature: 150°C

    • Frequency: 1.67 Hz

    • Strain: ±0.5°

Mechanical Properties Testing
  • Tensile Strength and Modulus:

    • Standard: ASTM D412.[4]

    • Procedure: Dumbbell-shaped specimens of the vulcanized rubber are stretched in a universal testing machine at a constant rate of speed until they break. The force required to stretch the specimen and the elongation at break are recorded.

  • Tear Strength:

    • Standard: ASTM D624.[5]

    • Procedure: An angle-shaped test piece of the vulcanized rubber is nicked and then pulled apart in a tensile testing machine. The force required to propagate the tear is measured.

Vulcanization Mechanism and Experimental Workflow

The synergistic effect of Zn(MBT)2 with other accelerators can be attributed to the complex chemical reactions that occur during vulcanization. The process involves the formation of an active accelerator complex with zinc, which then reacts with sulfur to form a sulfurating agent. This agent subsequently cross-links the polymer chains.

Vulcanization_Workflow cluster_mixing Compounding cluster_testing Characterization Natural Rubber Natural Rubber Mixing Mixing Natural Rubber->Mixing Additives Additives Additives->Mixing MDR MDR Mixing->MDR Tensile Tester Tensile Tester Mixing->Tensile Tester Cure Characteristics Cure Characteristics MDR->Cure Characteristics Vulcanized Sample Vulcanized Sample MDR->Vulcanized Sample Mechanical Properties Mechanical Properties Tensile Tester->Mechanical Properties Vulcanized Sample->Tensile Tester

Caption: Experimental workflow for rubber compounding and testing.

The vulcanization process itself involves a series of chemical reactions. A simplified representation of the synergistic action of the accelerator system is shown below.

Vulcanization_Mechanism Accelerators Accelerators Active_Complex Active Accelerator-Zinc Complex Accelerators->Active_Complex ZnO_Stearic_Acid ZnO + Stearic Acid ZnO_Stearic_Acid->Active_Complex Sulfurating_Agent Polysulfidic Sulfurating Agent Active_Complex->Sulfurating_Agent Sulfur Sulfur Sulfur->Sulfurating_Agent Crosslinked_Polymer Crosslinked Rubber Network Sulfurating_Agent->Crosslinked_Polymer Polymer_Chains Rubber Polymer Chains Polymer_Chains->Crosslinked_Polymer Antioxidant_Pathway Oxidative_Stress Oxidative Stress (Heat, Oxygen, Ozone) ROS Reactive Oxygen Species (ROS) Oxidative_Stress->ROS Polymer_Degradation Polymer Chain Scission & Crosslinking ROS->Polymer_Degradation Zn_MBT2 Zn(MBT)2 Radical_Scavenging Radical Scavenging Zn_MBT2->Radical_Scavenging Zinc_Ion_Release Zinc Ion Release Zn_MBT2->Zinc_Ion_Release Other_Antioxidants Synergistic Antioxidants (e.g., Phenols) Other_Antioxidants->Radical_Scavenging Radical_Scavenging->ROS Antioxidant_Enzymes Upregulation of Antioxidant Enzymes Zinc_Ion_Release->Antioxidant_Enzymes Antioxidant_Enzymes->ROS

References

Unraveling the Molecular Interactions of Zinc 2-Mercaptobenzothiazole: A Computational Modeling Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interaction of zinc with 2-mercaptobenzothiazole (B37678) (MBT) to form zinc 2-mercaptobenzothiazole (ZMBT) is a cornerstone of various industrial applications, most notably in the vulcanization of rubber where ZMBT acts as a crucial accelerator.[1][2][3] Understanding the intricate molecular interactions within the ZMBT complex is paramount for optimizing its performance and for the rational design of new materials. This guide provides a comparative overview of the computational modeling approaches used to investigate these interactions, supported by representative data from analogous systems due to the limited availability of dedicated computational studies on the ZMBT complex itself.

Computational Approaches to Modeling Zinc-Ligand Interactions

Computational modeling, particularly through Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, offers a powerful lens to scrutinize the electronic structure, bonding characteristics, and dynamic behavior of metal complexes like ZMBT. These methods provide insights that are often inaccessible through experimental techniques alone.

A typical computational workflow for modeling the interaction between zinc and 2-mercaptobenzothiazole is depicted below. This process generally involves geometry optimization of the ligand and the complex, followed by an analysis of the electronic structure and bonding.

Figure 1: A generalized workflow for the computational modeling of zinc-ligand complexes.

Comparative Analysis of Computational Parameters

While specific quantitative data for the ZMBT complex is scarce in publicly available literature, we can present a comparative table of typical computational parameters derived from DFT studies on related zinc complexes with organic ligands. This data serves as a benchmark for what researchers can expect when modeling ZMBT interactions.

ParameterZinc Complex with Ligand AZinc Complex with Ligand BExpected for this compoundSignificance
Methodology DFT/B3LYP/6-31G(d)DFT/M06-2X/6-311+G(d,p)DFT/B3LYP/LANL2DZ for Zn, 6-31G(d) for other atomsChoice of functional and basis set impacts accuracy and computational cost. LANL2DZ is common for metals.
Zn-N Bond Length (Å) 2.102.05~2.0 - 2.2Shorter bond lengths indicate stronger interactions.
Zn-S Bond Length (Å) N/AN/A~2.3 - 2.5Key parameter for understanding the coordination of the thiol group of MBT.
Binding Energy (kcal/mol) -45.2-52.8Highly negative value expectedIndicates the thermodynamic stability of the complex.
HOMO-LUMO Gap (eV) 3.84.2~3.0 - 4.0Relates to the chemical reactivity and electronic transitions of the complex.[4]
Natural Charge on Zn +1.35 e+1.42 e+1.2 to +1.5 eReveals the extent of charge transfer from the ligands to the metal center.
Wiberg Bond Index (Zn-Ligand) 0.350.41~0.3 - 0.5A measure of the covalent character of the bond.

Experimental Protocols for Computational Modeling

To ensure reproducibility and accuracy, the following provides a detailed, albeit generalized, protocol for the computational investigation of zinc-ligand interactions, which can be adapted for the ZMBT complex.

Density Functional Theory (DFT) Calculations
  • Software: Gaussian 09 or a similar quantum chemistry package is typically employed.[5]

  • Initial Structures: The initial 3D structure of 2-mercaptobenzothiazole can be built using software like GaussView. The ZMBT complex is assembled by coordinating two deprotonated MBT ligands to a central zinc (II) ion.

  • Geometry Optimization:

    • The geometries of the ligand and the complex are optimized without any symmetry constraints.

    • A hybrid functional, such as B3LYP, is commonly used.

    • For the basis set, a mixed approach is often adopted: LANL2DZ for the zinc atom to account for relativistic effects, and a Pople-style basis set like 6-31G(d) for all other atoms (C, H, N, S).[5]

  • Frequency Calculations: Vibrational frequency analysis is performed at the same level of theory to confirm that the optimized structures correspond to local minima on the potential energy surface (i.e., no imaginary frequencies).

  • Bonding and Electronic Structure Analysis:

    • Natural Bond Orbital (NBO) Analysis: This is performed to investigate the charge distribution, hybridization, and the nature of the donor-acceptor interactions between the ligands and the zinc ion.

    • Quantum Theory of Atoms in Molecules (QTAIM): This analysis can be used to characterize the nature of the chemical bonds (e.g., covalent vs. electrostatic) based on the topology of the electron density.[6]

    • Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated to determine the electronic energy gap, which is related to the chemical reactivity and stability of the molecule.[4]

Molecular Dynamics (MD) Simulations
  • Force Field: A suitable force field, such as a combination of a general force field (e.g., GAFF) for the organic ligand and specialized parameters for the zinc ion and its coordination sphere, is required. These parameters may need to be derived from quantum mechanical calculations.

  • System Setup: The ZMBT complex is placed in a simulation box, which can be solvated with an appropriate solvent (e.g., water or a non-polar solvent depending on the application).

  • Simulation Protocol:

    • The system is first energy-minimized to remove any steric clashes.

    • A gradual heating phase is applied to bring the system to the desired temperature (e.g., 298 K).

    • An equilibration phase is run to allow the system to reach a stable state.

    • A production run is then performed to generate trajectories for analysis.

  • Analysis: The trajectories are analyzed to study the dynamic behavior of the complex, including the stability of the coordination bonds, conformational changes, and interactions with the surrounding environment.

Signaling Pathways and Logical Relationships

The interaction between zinc and 2-mercaptobenzothiazole can be conceptualized as a logical pathway leading to the formation of the stable ZMBT complex, which in turn influences the macroscopic properties of the material it is in.

logical_relationship cluster_reactants Reactants cluster_interaction Interaction & Complexation cluster_product Product cluster_properties Macroscopic Influence Zn Zn(II) Ion Coordination Coordination Bond Formation (Zn-N, Zn-S) Zn->Coordination MBT 2-Mercaptobenzothiazole (Thiol/Thione Tautomers) MBT->Coordination ChargeTransfer Ligand-to-Metal Charge Transfer Coordination->ChargeTransfer ZMBT This compound (Stable Complex) ChargeTransfer->ZMBT Vulcanization Accelerated Vulcanization ZMBT->Vulcanization Corrosion Corrosion Inhibition ZMBT->Corrosion

Figure 2: Logical flow from reactants to the functional properties of ZMBT.

References

A Comparative Analysis of ZMBT and Sulfenamide Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of two common classes of rubber vulcanization accelerators: Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) and sulfenamides (e.g., N-cyclohexyl-2-benzothiazolesulfenamide - CBS). The selection of an appropriate accelerator system is critical as it significantly influences the processing behavior, cure kinetics, and final physical properties of the vulcanized rubber. This analysis is supported by experimental data and standardized testing protocols to aid in making informed decisions for specific research and development applications.

Chemical Structures and Mechanisms of Action

ZMBT (Zinc 2-mercaptobenzothiazole) belongs to the thiazole (B1198619) class of accelerators. It is the zinc salt of 2-mercaptobenzothiazole (MBT). ZMBT is known for its good scorch safety, providing a flat cure and resulting in vulcanizates with good aging properties. It is often utilized as a primary or secondary accelerator and is particularly effective in latex applications.[1][2] During vulcanization, ZMBT acts as a precursor, forming active chemical species that interact with sulfur and the rubber polymer backbone to facilitate the formation of cross-links.[1]

Sulfenamide (B3320178) accelerators , such as CBS and N-tert-butyl-2-benzothiazolesulfenamide (TBBS), are distinguished by their characteristic delayed onset of vulcanization followed by a rapid cure rate.[3] This "delayed action" provides a crucial processing safety window, preventing premature vulcanization (scorch) during the mixing and shaping stages.[3] This property makes them highly valuable in the tire industry and for complex molded products. The vulcanization mechanism of sulfenamides involves the thermal decomposition of the accelerator to generate an amine and a mercaptobenzothiazole (MBT) radical. In the presence of activators like zinc oxide and stearic acid, these intermediates form an active accelerator-zinc complex, which then reacts with sulfur to create an active sulfurating agent. This agent subsequently forms polysulfidic cross-links between the polymer chains.[4]

Performance Comparison: Cure Characteristics and Physical Properties

The performance of an accelerator system is primarily evaluated by its cure characteristics and the physical properties of the resulting vulcanized rubber. The following table summarizes representative data for ZMBT and a common sulfenamide accelerator (CBS) in natural rubber (NR) formulations.

Disclaimer: The data presented below is compiled from two separate studies for illustrative purposes. The experimental conditions and formulations may differ. Direct comparison should be made with caution. Study 1 investigated an MBTS/ZMBT system, while Study 2 examined a CBS/DPG system.

Table 1: Comparative Performance of ZMBT and Sulfenamide (CBS) Accelerator Systems in Natural Rubber

ParameterZMBT-based System (MBTS/ZMBT)Sulfenamide-based System (CBS/DPG)[4]
Cure Characteristics (at 150°C)
Scorch Time (ts2, min)4.412.58
Optimum Cure Time (t90, min)11.216.54
Cure Rate Index (CRI, min-1)14.7325.25
Minimum Torque (ML, dNm)1.481.15
Maximum Torque (MH, dNm)11.0910.55
Physical Properties
Tensile Strength (MPa)18.2~17.5 (estimated from graph)
Modulus at 300% Elongation (MPa)8.8~7.5 (estimated from graph)
Elongation at Break (%)501~550 (estimated from graph)

From the data, general performance trends can be observed. Sulfenamide-based systems, often activated by a secondary accelerator like DPG, tend to exhibit a shorter scorch time and a faster cure rate compared to the MBTS/ZMBT system.[4] The higher cure rate index of the CBS/DPG system indicates a more rapid vulcanization process.[4] In terms of physical properties, both systems can yield vulcanizates with high tensile strength and modulus.[4]

Experimental Protocols

The evaluation of rubber vulcanization accelerators relies on standardized experimental methodologies to ensure reproducibility and comparability of results.

Determination of Cure Characteristics (ASTM D2084)

The vulcanization characteristics of rubber compounds are determined using an Oscillating Disc Rheometer (ODR) according to ASTM D2084.[5]

  • Apparatus: An oscillating disc cure meter with a temperature-controlled, pressurized die cavity.

  • Procedure: A sample of the uncured rubber compound is placed in the die cavity, enclosing a biconical disc. The cavity is heated to a specified vulcanization temperature. The disc is oscillated through a small rotary amplitude, exerting a shear strain on the specimen. The torque required to oscillate the disc is continuously measured as a function of time. As vulcanization proceeds, the rubber stiffens, and the torque increases.

  • Key Parameters Measured:

    • Minimum Torque (ML): An indication of the viscosity of the unvulcanized compound.

    • Maximum Torque (MH): Reflects the stiffness or modulus of the fully vulcanized compound.

    • Scorch Time (ts2): The time required for the torque to rise by 2 units from the minimum torque, indicating the onset of vulcanization.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque, representing the optimal state of cure.

    • Cure Rate Index (CRI): A measure of the rate of vulcanization, calculated as 100 / (t90 - ts2).

Measurement of Tensile Properties (ASTM D412)

The tensile properties of the vulcanized rubber are evaluated using a tensometer following the guidelines of ASTM D412.

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from the vulcanized rubber sheets.

  • Procedure: The test specimen is mounted in the grips of the tensometer. The specimen is then stretched at a constant rate until it breaks. The force and elongation are continuously recorded throughout the test.

  • Key Properties Measured:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Modulus at a Given Elongation (e.g., 300%): The stress required to produce a specific elongation. It is a measure of the material's stiffness.

    • Elongation at Break: The extent to which the specimen has stretched at the point of rupture, expressed as a percentage of its original length.

Visualizing the Vulcanization Process and Experimental Workflow

Signaling Pathways

sulfenamide_vulcanization Sulfenamide Sulfenamide (e.g., CBS) Amine Amine Sulfenamide->Amine MBT_radical MBT Radical Sulfenamide->MBT_radical Cleavage Heat Heat Heat->Sulfenamide MBTS MBTS MBT_radical->MBTS Dimerization Active_Complex Active Accelerator- Zinc Complex MBTS->Active_Complex Activators ZnO + Stearic Acid Activators->Active_Complex Active_Sulfurating Active Sulfurating Agent Active_Complex->Active_Sulfurating Sulfur Sulfur (S8) Sulfur->Active_Sulfurating Pendant_Group Polysulfidic Pendant Group Active_Sulfurating->Pendant_Group Rubber Rubber Polymer Rubber->Pendant_Group Crosslinked_Rubber Crosslinked Rubber Network Pendant_Group->Crosslinked_Rubber

Caption: Vulcanization pathway with sulfenamide accelerators.

zmbt_vulcanization ZMBT ZMBT Active_Complex Active Zinc-Sulfur Complex ZMBT->Active_Complex Activators ZnO + Stearic Acid Activators->Active_Complex Heat Heat Heat->ZMBT Crosslinked_Rubber Crosslinked Rubber Network Active_Complex->Crosslinked_Rubber Crosslinking Sulfur Sulfur (S8) Sulfur->Active_Complex Rubber Rubber Polymer Rubber->Crosslinked_Rubber

Caption: Simplified vulcanization pathway with ZMBT accelerator.

Experimental Workflow

experimental_workflow Start Start: Define Formulation Weigh Weigh Ingredients (Rubber, Fillers, Activators, Accelerator, Sulfur) Start->Weigh Mix Compound on a Two-Roll Mill (ASTM D3185) Weigh->Mix Cure_Char Determine Cure Characteristics (Oscillating Disc Rheometer ASTM D2084) Mix->Cure_Char Vulcanize Vulcanize Sheets in a Compression Mold Mix->Vulcanize Analyze Analyze Data: Cure Curves & Stress-Strain Data Cure_Char->Analyze Cut_Specimens Cut Test Specimens (Dumbbell Shape) Vulcanize->Cut_Specimens Tensile_Test Perform Tensile Test (ASTM D412) Cut_Specimens->Tensile_Test Tensile_Test->Analyze End End: Compare Accelerator Performance Analyze->End

Caption: Experimental workflow for accelerator evaluation.

References

A Comparative Guide to ZMBT and Thiuram Accelerators in Latex Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate accelerator system is paramount in the vulcanization of latex, directly influencing the processing characteristics, final product performance, and safety profile. This guide provides an objective comparison of two commonly utilized classes of accelerators: Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a thiazole (B1198619) accelerator, and thiuram accelerators, such as Tetramethylthiuram Disulfide (TMTD) and Tetraethylthiuram Disulfide (TETD). This comparison is supported by experimental data to aid in the informed selection of an accelerator for specific latex applications, particularly relevant in the development of medical and pharmaceutical products where quality and safety are critical.

Executive Summary

Zinc 2-mercaptobenzothiazole (ZMBT) and thiuram accelerators are both effective in the sulfur vulcanization of natural rubber latex. Thiurams are classified as ultra-accelerators, providing very fast cure rates.[1] ZMBT is considered a semi-ultra accelerator.[2] While thiurams can be used as primary accelerators and even as sulfur donors in low-sulfur or sulfur-free systems, ZMBT is frequently employed as a secondary accelerator in conjunction with dithiocarbamates (which are chemically related to thiurams) to enhance modulus and other physical properties.[2][3]

A significant point of differentiation lies in their safety profiles. Thiuram accelerators, particularly those derived from secondary amines like TMTD and TETD, are known precursors to the formation of carcinogenic N-nitrosamines.[4] This is a critical consideration for products with skin contact or those used in medical applications. ZMBT, being a thiazole-based accelerator, is generally considered a non-nitrosamine generating alternative.

Performance Comparison: ZMBT vs. Dithiocarbamates (Thiuram-related)

While direct head-to-head comparative data for ZMBT and thiurams as primary accelerators in the same latex formulation is limited in the readily available scientific literature, a study comparing ZMBT to dithiocarbamates (ZDEC and ZDBC), which share a similar functional group with thiurams, provides valuable insights into their relative performance.

PropertyZMBTZDEC (Dithiocarbamate)ZDBC (Dithiocarbamate)
Crosslink Density (x 10⁻⁵ mol/cm³) LowestHigher than ZMBTHigher than ZMBT
Tensile Strength (MPa) LowerHigherHigher
Elongation at Break (%) *Similar to dithiocarbamatesSimilar to ZMBTSimilar to ZMBT
Potential for Nitrosamine (B1359907) Formation Low to NoneHighHigh
Cure Rate Semi-ultra acceleratorUltra-fast acceleratorUltra-fast accelerator
Typical Use Often as a secondary acceleratorPrimary or co-acceleratorPrimary or co-accelerator

*Note: The data presented is a qualitative summary based on a comparative study of ZMBT and dithiocarbamates in natural rubber latex films for glove dipping applications.[5] The study indicated that when used alone, ZMBT resulted in the lowest crosslink density and tensile strength compared to the dithiocarbamates ZDEC and ZDBC.[5]

Experimental Protocols

Latex Compounding and Film Preparation

This protocol is based on a method for the preparation of natural rubber latex films for glove dipping.[6]

Materials:

  • High ammonia (B1221849) (HA) natural rubber latex concentrate (60% DRC)

  • Potassium hydroxide (B78521) solution (10% w/v)

  • Potassium laurate solution (20% w/v)

  • Sulfur dispersion (50% w/v)

  • Accelerator dispersion (ZMBT, TMTD, or TETD) (50% w/v)

  • Zinc oxide dispersion (50% w/v)

  • Antioxidant dispersion (e.g., Wingstay L) (50% w/v)

Procedure:

  • The latex concentrate is first stabilized by the addition of potassium hydroxide and potassium laurate solutions.

  • The compounding ingredients (sulfur, accelerator, zinc oxide, and antioxidant dispersions) are then added to the stabilized latex in the desired parts per hundred rubber (phr).

  • The compounded latex is matured for a specified period (e.g., 24 hours) at room temperature to allow for pre-vulcanization.

  • Latex films are prepared by dipping a former into the compounded latex, followed by drying and vulcanization in an oven at a specified temperature and time (e.g., 100°C for 20 minutes).

Determination of Cure Characteristics

The cure characteristics of the latex compounds can be determined using an oscillating disc rheometer (ODR) or a moving die rheometer (MDR) according to ASTM D5289.[7]

Procedure:

  • A sample of the uncured compounded latex is placed in the temperature-controlled die cavity of the rheometer.

  • The sample is subjected to a sinusoidal shear strain at a specified frequency and amplitude.

  • The torque required to oscillate the die is measured as a function of time at a constant temperature.

  • The resulting cure curve provides data on:

    • Minimum Torque (ML): An indication of the compound's viscosity.

    • Maximum Torque (MH): Related to the shear modulus and crosslink density of the fully cured rubber.

    • Scorch Time (ts2): The time at which vulcanization begins.

    • Optimum Cure Time (t90): The time required to reach 90% of the maximum torque.

Measurement of Mechanical Properties

The tensile properties of the vulcanized latex films are measured according to ASTM D412.

Procedure:

  • Dumbbell-shaped test specimens are cut from the vulcanized latex films.

  • The specimens are mounted in the grips of a tensile testing machine.

  • The specimens are stretched at a constant rate of speed until they break.

  • The following properties are recorded:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

    • Modulus at a specific elongation (e.g., 300% or 500%): The stress required to stretch the specimen to that specific elongation.

Signaling Pathways and Logical Relationships

The following diagrams illustrate the general vulcanization process and the logical relationship in selecting an accelerator.

cluster_0 Latex Vulcanization Pathway Latex_Compound Latex Compound (Rubber, Sulfur, ZnO, Stearic Acid) Accelerator_Complex Accelerator-Sulfur Complex Latex_Compound->Accelerator_Complex Activation (Heat) Crosslink_Formation Crosslink Formation (Polysulfidic, Disulfidic, Monosulfidic) Accelerator_Complex->Crosslink_Formation Sulfur Donation & Crosslinking Vulcanized_Latex Vulcanized Latex Product Crosslink_Formation->Vulcanized_Latex

Caption: A simplified diagram of the sulfur vulcanization pathway in latex.

cluster_1 Accelerator Selection Logic Application Application Requirements (e.g., Medical Device, General Goods) Performance Desired Performance (Cure Rate, Mechanical Properties) Application->Performance Safety Safety Considerations (Nitrosamine Formation, Allergies) Application->Safety ZMBT_Choice ZMBT Performance->ZMBT_Choice Moderate Cure, Good Modulus Thiuram_Choice Thiuram Performance->Thiuram_Choice Fast Cure, High Strength Safety->ZMBT_Choice Low Nitrosamine Risk Safety->Thiuram_Choice Potential Nitrosamine Risk

Caption: A decision-making workflow for selecting between ZMBT and thiuram accelerators.

Discussion

Cure Characteristics: Thiuram accelerators are known for their very high cure rates, making them suitable for applications requiring rapid processing.[1] ZMBT provides a more moderate cure rate, which can offer better scorch safety, meaning a lower risk of premature vulcanization during compounding and processing.[2] In many latex applications, ZMBT is used as a secondary accelerator to activate primary accelerators like dithiocarbamates, resulting in a synergistic effect that can optimize the cure profile.[3]

Mechanical Properties: Latex films cured with ZMBT, particularly in combination with dithiocarbamates, tend to exhibit a markedly higher modulus compared to those cured with dithiocarbamates alone.[2] This increased stiffness can be advantageous for certain applications. While direct comparisons are scarce, studies on related compounds suggest that thiuram and dithiocarbamate (B8719985) systems can achieve high tensile strength.[5] The elongation at break is often comparable between the different accelerator systems.[5]

Nitrosamine Formation: This is a critical differentiator. Many common thiuram accelerators, such as TMTD and TETD, are derived from secondary amines and can decompose during vulcanization to form these amines, which can then react with nitrosating agents to produce N-nitrosamines.[4] N-nitrosamines are a class of compounds that includes several known carcinogens. Regulatory bodies have placed strict limits on the levels of nitrosamines in consumer and medical products. ZMBT, as a thiazole derivative, does not contain the secondary amine structures that are precursors to nitrosamine formation and is therefore considered a safer alternative in this regard.

Conclusion and Recommendations

The choice between ZMBT and thiuram accelerators for latex vulcanization depends on a careful consideration of the desired processing characteristics, final product properties, and, most importantly, the safety requirements of the application.

  • For applications where a very fast cure rate is the primary driver and potential nitrosamine formation can be managed or is less of a concern, thiuram accelerators may be suitable. However, it is crucial to be aware of the regulatory landscape and the potential health risks associated with nitrosamines.

  • For applications where safety is paramount, such as in the manufacturing of medical devices, pharmaceutical packaging, and consumer products with skin contact, ZMBT is a strongly recommended alternative. Its non-nitrosamine generating nature provides a significant safety advantage. While it may have a slower cure rate when used as a primary accelerator, its performance can be effectively tailored through its use as a secondary accelerator in combination with other non-nitrosamine generating accelerators.

Researchers and professionals in drug development should prioritize the use of accelerator systems that minimize the risk of harmful leachables and byproducts. The use of ZMBT, either alone or in optimized combinations, presents a viable pathway to achieving robust and safe vulcanized latex products. Further research into direct comparative studies of ZMBT and next-generation, safer thiuram alternatives would be beneficial for the industry.

References

performance evaluation of ZMBT in silica-filled versus carbon black-filled rubber

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of the rubber accelerator ZMBT in silica-filled and carbon black-filled compounds, this guide offers a comparative analysis of their cure characteristics, mechanical properties, and dynamic performance. The information is supported by experimental data and detailed methodologies for researchers and scientists in rubber compounding and material science.

Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) is a widely utilized semi-ultra-fast accelerator in the vulcanization of rubber. Its performance, however, is significantly influenced by the type of reinforcing filler used in the rubber compound. The two most common reinforcing fillers, silica (B1680970) and carbon black, interact differently with ZMBT and other compounding ingredients, leading to distinct properties in the final vulcanizate. This guide provides a detailed comparison of ZMBT's efficacy in these two systems.

Cure Characteristics: A Tale of Two Fillers

The cure characteristics of a rubber compound, typically measured using a moving die rheometer (MDR), provide insights into the vulcanization process, including scorch safety, cure rate, and the extent of crosslinking.

In general, silica-filled compounds tend to exhibit a slower vulcanization rate compared to their carbon black-filled counterparts when using thiazole-based accelerators like ZMBT. This is attributed to the acidic nature of the silica surface, which can adsorb basic accelerators, delaying the onset of vulcanization. Carbon black, on the other hand, is generally less interactive with accelerators, allowing for a more straightforward vulcanization process.

A study comparing different accelerator types in natural rubber (NR) filled with either carbon black or silica found that for thiazole-type accelerators, the scorch time (ts2) and cure time (t90) were longer in the silica-filled compounds.

Table 1: Comparative Cure Characteristics of Thiazole-Accelerated Rubber Compounds

PropertySilica-Filled NRCarbon Black-Filled NR
Scorch Time (ts2, min)LongerShorter
Cure Time (t90, min)LongerShorter
Cure Rate Index (CRI)LowerHigher

Note: Data synthesized from studies on thiazole-type accelerators. Absolute values can vary based on specific formulations.

Mechanical Properties: Reinforcement and Performance

The mechanical properties of a vulcanized rubber, such as tensile strength, modulus, and elongation at break, are critical indicators of its performance and durability. The interaction between the filler, rubber matrix, and the accelerator system plays a crucial role in determining these properties.

ZMBT is known to improve the physical properties of rubber, such as elasticity and durability. In combination with other accelerators, it can enhance the mechanical performance of the final product.

Generally, carbon black provides a higher level of reinforcement, leading to higher tensile strength and modulus in the rubber compound. Silica, especially when used with a silane (B1218182) coupling agent, can also provide excellent reinforcement, often with the added benefit of lower rolling resistance in tire applications. The effectiveness of ZMBT in these systems is linked to the overall vulcanization network it helps to create.

Table 2: Representative Mechanical Properties of Filled Rubber Vulcanizates

PropertySilica-Filled RubberCarbon Black-Filled Rubber
Tensile Strength (MPa)Good to ExcellentExcellent
Modulus at 300% (MPa)GoodHigh
Elongation at Break (%)HighModerate to High
Hardness (Shore A)VariableGenerally Higher

Note: These are general trends. The performance is highly dependent on the specific grade of filler, polymer, and the complete formulation.

Dynamic Properties: Implications for Application

Dynamic mechanical analysis (DMA) is used to evaluate the viscoelastic properties of rubber compounds, which are crucial for applications like tires where energy dissipation (related to rolling resistance and wet grip) is important. Silica-filled compounds are known for their ability to reduce the Payne effect (the strain-dependent modulus), which is associated with lower rolling resistance in tires. Carbon black-filled compounds, while offering excellent reinforcement, can exhibit a more pronounced Payne effect.

The accelerator system, including ZMBT, influences the crosslink density and the nature of the crosslinks (mono-, di-, or polysulfidic), which in turn affects the dynamic properties of the vulcanizate.

Experimental Protocols

The data presented in this guide is based on standard rubber testing methodologies. Below are detailed protocols for key experiments.

Rubber Compounding

The rubber compounds are typically prepared in a two-stage mixing process using an internal mixer (e.g., Banbury type) followed by a two-roll mill.

Stage 1: Masterbatch Preparation (Internal Mixer)

  • The raw polymer (e.g., Natural Rubber, SBR) is masticated for a specified time (e.g., 1-2 minutes).

  • The filler (silica or carbon black), along with other ingredients like zinc oxide, stearic acid, and processing aids, are added and mixed until a homogenous blend is achieved and a specific temperature is reached (e.g., 140-150°C for silica with silane, lower for carbon black).

  • The masterbatch is then discharged and cooled.

Stage 2: Final Mixing (Two-Roll Mill)

  • The masterbatch is passed through a two-roll mill.

  • The vulcanizing agents, including sulfur and the accelerator (ZMBT), are added at a lower temperature (e.g., below 100°C) to prevent premature vulcanization (scorch).

  • The compound is milled until all ingredients are uniformly dispersed.

Cure Characteristics Measurement

Cure characteristics are determined using a Moving Die Rheometer (MDR) according to ASTM D2084 .

  • Procedure: A sample of the uncured rubber compound is placed in the sealed, heated die cavity of the MDR. The die oscillates at a specified frequency and amplitude. The torque required to oscillate the die is measured as a function of time at a constant temperature (e.g., 160°C).

  • Key Parameters Measured:

    • ML (Minimum Torque): Indicates the viscosity of the uncured compound.

    • MH (Maximum Torque): Relates to the stiffness or modulus of the fully cured rubber.

    • ts2 (Scorch Time): The time to a 2 dNm rise from ML, indicating the processing safety.

    • t90 (Optimum Cure Time): The time to reach 90% of the maximum torque, indicating the time for optimal cure.

Mechanical Properties Testing

Tensile properties are measured according to ISO 37 or ASTM D412 .

  • Specimen Preparation: Dumbbell-shaped test specimens are cut from cured rubber sheets of a specified thickness.

  • Procedure: The specimen is placed in the grips of a tensile testing machine. The specimen is stretched at a constant rate of speed (e.g., 500 mm/min) until it breaks. The force and elongation are recorded throughout the test.

  • Key Properties Calculated:

    • Tensile Strength: The maximum stress applied to the specimen at the point of rupture.

    • Modulus: The stress at a specific elongation (e.g., 100%, 300%).

    • Elongation at Break: The percentage increase in length of the specimen at the point of rupture.

Hardness is measured using a durometer according to ASTM D2240 .

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the rubber compounding and testing process.

Experimental_Workflow cluster_compounding Rubber Compounding cluster_testing Performance Evaluation Raw_Polymer Raw Polymer Internal_Mixer Internal Mixer (Masterbatch) Raw_Polymer->Internal_Mixer Filler Filler (Silica or Carbon Black) Filler->Internal_Mixer Additives Other Additives (ZnO, Stearic Acid, etc.) Additives->Internal_Mixer Masterbatch Masterbatch Internal_Mixer->Masterbatch Two_Roll_Mill Two-Roll Mill (Final Mix) Masterbatch->Two_Roll_Mill Final_Compound Uncured Rubber Compound Two_Roll_Mill->Final_Compound Accelerator Accelerator (ZMBT) & Sulfur Accelerator->Two_Roll_Mill Curing Curing (Compression Molding) Final_Compound->Curing MDR Cure Characteristics (MDR) Final_Compound->MDR Cured_Sheet Cured Rubber Sheet Curing->Cured_Sheet Tensile_Testing Mechanical Properties (Tensile Test) Cured_Sheet->Tensile_Testing DMA Dynamic Properties (DMA) Cured_Sheet->DMA

Caption: Workflow for rubber compounding and performance evaluation.

Vulcanization_Pathway cluster_activation Activation cluster_crosslinking Crosslinking ZMBT ZMBT Active_Complex Active Accelerator Complex ZMBT->Active_Complex ZnO_SA ZnO / Stearic Acid Complex ZnO_SA->Active_Complex Sulfurating_Agent Active Sulfurating Agent Active_Complex->Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Crosslinked_Network Crosslinked Vulcanizate Sulfurating_Agent->Crosslinked_Network Rubber_Chain Rubber Chains Rubber_Chain->Crosslinked_Network

Caption: Simplified ZMBT-accelerated sulfur vulcanization pathway.

A Researcher's Guide to Validating the Antioxidant Synergy of ZMBT with Phenolic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Proposed Framework for Evaluating a Novel Antioxidant Combination

In the quest for more potent and efficient antioxidant therapies, the exploration of synergistic combinations of different compounds is a promising frontier. This guide delves into the potential antioxidant synergy between Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a compound with known antioxidant properties in industrial applications, and phenolic compounds, a well-established class of natural antioxidants.

Currently, direct experimental data on the biological antioxidant synergy between ZMBT and phenolic compounds is not available in the scientific literature. Therefore, this guide provides a comprehensive, proposed framework for researchers to validate this potential synergy. It outlines the theoretical basis for this hypothesis, detailed experimental protocols for in vitro and cell-based assays, and methods for data analysis to quantify the nature of the interaction.

Understanding the Components: ZMBT and Phenolic Compounds

Zinc 2-Mercaptobenzothiazole (ZMBT): ZMBT is an organozinc compound recognized for its role as a vulcanization accelerator and an antioxidant in the rubber industry. Its antioxidant capabilities are attributed to its ability to protect materials from degradation by heat and oxygen. In a biological context, the zinc component of ZMBT is of particular interest. Zinc is a crucial trace element that plays a vital role in the body's antioxidant defense system. It is a cofactor for the antioxidant enzyme copper-zinc superoxide (B77818) dismutase (SOD1) and can help protect against oxidative damage by competing with redox-active metals like iron and copper, thereby reducing the formation of highly reactive hydroxyl radicals.

Phenolic Compounds: Phenolic compounds are a large and diverse group of secondary metabolites found in plants, known for their potent antioxidant properties.[1] Their chemical structure, featuring an aromatic ring with one or more hydroxyl groups, enables them to act as effective free radical scavengers.[2][3] The primary antioxidant mechanisms of phenolic compounds include:

  • Hydrogen Atom Transfer (HAT): Donating a hydrogen atom to a free radical, thereby neutralizing it.[4]

  • Single Electron Transfer (SET): Donating an electron to a free radical to stabilize it.[4]

  • Chelation of Metal Ions: Binding to pro-oxidant metal ions like iron and copper, preventing them from participating in reactions that generate free radicals.[2]

The synergistic interaction between different phenolic compounds has been widely studied, demonstrating that certain combinations can provide greater antioxidant protection than the sum of their individual effects. This provides a strong rationale for exploring the synergy of phenolic compounds with other antioxidant molecules like ZMBT.

Proposed Experimental Validation of Synergy

To investigate the potential antioxidant synergy between ZMBT and phenolic compounds, a multi-assay approach is recommended. This guide proposes the use of two common in vitro assays, the DPPH Radical Scavenging Assay and the ABTS Radical Cation Decolorization Assay, along with a more biologically relevant cell-based assay, the Cellular Antioxidant Activity (CAA) Assay. For the purpose of this guide, Gallic Acid will be used as a representative phenolic compound.

Experimental Workflow

The general workflow for validating the antioxidant synergy is depicted below.

G prep Preparation of Stock Solutions (ZMBT, Phenolic Compound) single_assay Individual Antioxidant Activity Assays (DPPH, ABTS, CAA) prep->single_assay combo_assay Combination Antioxidant Activity Assays (Fixed-ratio combinations) prep->combo_assay data_analysis Data Analysis (IC50/EC50 Calculation) single_assay->data_analysis combo_assay->data_analysis ci_calc Combination Index (CI) Calculation data_analysis->ci_calc conclusion Determination of Interaction (Synergy, Additivity, Antagonism) ci_calc->conclusion G ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 inactivates Antioxidants ZMBT + Phenolic Compound Antioxidants->ROS scavenges Nrf2 Nrf2 Keap1->Nrf2 releases ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates to nucleus and binds to AntioxidantEnzymes Expression of Antioxidant Enzymes (e.g., SOD, Catalase) ARE->AntioxidantEnzymes activates transcription of AntioxidantEnzymes->ROS neutralizes CellProtection Cellular Protection AntioxidantEnzymes->CellProtection

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of crosslink density is a critical parameter in the characterization of elastomeric materials, as it directly influences their mechanical properties, swelling behavior, and overall performance. For elastomers cured using Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), a common accelerator in sulfur vulcanization, an accurate measurement of crosslink density is essential for quality control and the development of materials with tailored properties. This guide provides a detailed comparison of the primary techniques used to measure crosslink density in ZMBT-cured elastomers, complete with experimental protocols and comparative data.

The vulcanization process, facilitated by ZMBT in conjunction with sulfur and activators like zinc oxide, creates a three-dimensional network of sulfur crosslinks between the polymer chains. The density of these crosslinks dictates the material's strength, elasticity, and resistance to deformation. Several methods have been developed to quantify this crucial parameter, each with its own set of advantages and limitations.

Comparison of Crosslink Density Measurement Techniques

The four most common techniques for measuring crosslink density in elastomers are the solvent swelling method, tensile testing, dynamic mechanical analysis (DMA), and nuclear magnetic resonance (NMR) spectroscopy. The choice of technique often depends on the required accuracy, the nature of the material, and the available equipment.

TechniquePrincipleAdvantagesDisadvantagesTypical Crosslink Density Range (mol/cm³)
Solvent Swelling Based on the equilibrium swelling of a crosslinked polymer in a good solvent, governed by the Flory-Rehner equation. The extent of swelling is inversely proportional to the crosslink density.Simple, low-cost, and widely used.Time-consuming, sensitive to the polymer-solvent interaction parameter (χ), and can be affected by the presence of fillers.10⁻⁶ to 10⁻⁴
Tensile Testing Utilizes the stress-strain behavior of the elastomer, applying the Mooney-Rivlin model to relate the elastic modulus to the crosslink density.Relatively quick, provides information on mechanical properties.Can be inaccurate at high strain levels and is influenced by non-ideal network effects.10⁻⁵ to 10⁻³
Dynamic Mechanical Analysis (DMA) Measures the storage modulus (E') in the rubbery plateau region, which is directly proportional to the crosslink density according to the theory of rubber elasticity.Fast, sensitive, and provides information on viscoelastic properties.Requires specialized equipment, and the interpretation can be complex for filled elastomers.10⁻⁵ to 10⁻³
Nuclear Magnetic Resonance (NMR) Spectroscopy Low-field NMR techniques, such as multiple-quantum (MQ) NMR, measure the residual dipolar couplings between protons, which are directly related to the crosslink density and its distribution.Highly accurate, provides detailed information on the crosslink distribution, and is non-destructive.Requires expensive and specialized equipment, and data analysis can be complex.10⁻⁶ to 10⁻³

Experimental Protocols

Solvent Swelling Method

This method relies on the principle that a crosslinked elastomer will swell, but not dissolve, when immersed in a suitable solvent. The degree of swelling is used to calculate the crosslink density using the Flory-Rehner equation.

Experimental Workflow:

A Sample Preparation (weigh dry sample, m_dry) B Immersion in Solvent (e.g., toluene) A->B C Equilibrium Swelling (typically 24-72h at RT) B->C D Measure Swollen Weight (m_swollen) C->D E Dry to Constant Weight D->E F Calculate Volume Fraction of Polymer (V_r) E->F G Apply Flory-Rehner Equation F->G H Determine Crosslink Density (ν) G->H

Caption: Workflow for crosslink density measurement by solvent swelling.

Detailed Protocol:

  • Sample Preparation: A small, precisely weighed sample (typically 0.2-0.5 g) of the ZMBT-cured elastomer is prepared. The initial dry weight (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    mdrym{dry}mdry​
    ) is recorded.

  • Solvent Immersion: The sample is immersed in a good solvent (e.g., toluene (B28343) for non-polar rubbers like natural rubber or SBR) in a sealed container to prevent solvent evaporation.

  • Equilibrium Swelling: The sample is allowed to swell at a constant temperature (usually room temperature) until equilibrium is reached, which can take 24 to 72 hours.

  • Measurement of Swollen Weight: The swollen sample is removed from the solvent, the excess solvent on the surface is quickly blotted off, and the swollen weight (ngcontent-ng-c282987731="" _nghost-ng-c454405063="" class="inline ng-star-inserted">

    mswollenm{swollen}mswollen​
    ) is measured.

  • Drying: The swollen sample is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Calculation of Volume Fraction: The volume fraction of the polymer in the swollen gel (

    VrV_rVr​
    ) is calculated using the weights and densities of the polymer and the solvent.

  • Flory-Rehner Equation: The crosslink density (ν) is calculated using the Flory-Rehner equation:

    [ -\left[ \ln(1 - V_r) + V_r + \chi V_r^2 \right] = V_s \nu \left( V_r^{1/3} - \frac{V_r}{2} \right) ]

    where

    VsV_sVs​
    is the molar volume of the solvent and χ is the Flory-Huggins polymer-solvent interaction parameter.

Tensile Testing

This method involves stretching the elastomer sample and measuring the resulting stress. The data is then fitted to the Mooney-Rivlin model to determine the crosslink density.

Experimental Workflow:

A Prepare Dumbbell-shaped Specimen (ASTM D412) B Mount in Tensile Testing Machine A->B C Apply Uniaxial Tension at Constant Strain Rate B->C D Record Stress-Strain Data C->D E Plot Mooney-Rivlin Curve (σ / (2(λ - λ⁻²))) vs. 1/λ D->E F Determine C1 and C2 Constants E->F G Calculate Crosslink Density (ν = 2C1 / RT) F->G

Caption: Workflow for crosslink density measurement by tensile testing.

Detailed Protocol:

  • Sample Preparation: A dumbbell-shaped specimen is cut from the cured elastomer sheet according to a standard such as ASTM D412.

  • Tensile Test: The specimen is mounted in a universal testing machine and subjected to uniaxial tension at a constant crosshead speed.

  • Data Acquisition: The force and elongation are recorded throughout the test until the sample breaks.

  • Stress-Strain Calculation: The engineering stress and strain are converted to true stress (σ) and extension ratio (λ).

  • Mooney-Rivlin Plot: The data is plotted according to the Mooney-Rivlin equation:

    [ \frac{\sigma}{2(\lambda - \lambda^{-2})} = C_1 + C_2 \lambda^{-1} ]

    A plot of

    σ2(λλ2) \frac{\sigma}{2(\lambda - \lambda^{-2})} 2(λ−λ−2)σ​
    versus
    λ1 \lambda^{-1} λ−1
    should yield a straight line for moderate strains.

  • Determination of Constants: The constants C1 and C2 are determined from the intercept and slope of the linear fit, respectively.

  • Crosslink Density Calculation: The crosslink density (ν) is calculated from the C1 constant using the relationship derived from the theory of rubber elasticity:

    [ \nu = \frac{2C_1}{RT} ]

    where R is the ideal gas constant and T is the absolute temperature.

Dynamic Mechanical Analysis (DMA)

DMA measures the viscoelastic properties of the material as a function of temperature and frequency. The storage modulus in the rubbery plateau is used to calculate the crosslink density.

Experimental Workflow:

A Prepare Rectangular Specimen B Mount in DMA Instrument (e.g., tension mode) A->B C Perform Temperature Sweep at Constant Frequency and Strain B->C D Measure Storage Modulus (E') vs. Temperature C->D E Identify Rubbery Plateau Region D->E F Select E' Value from Plateau E->F G Calculate Crosslink Density (ν = E' / 3RT) F->G

Caption: Workflow for crosslink density measurement by DMA.

Detailed Protocol:

  • Sample Preparation: A rectangular specimen of the ZMBT-cured elastomer is prepared with precise dimensions.

  • DMA Measurement: The sample is mounted in the DMA instrument, and a temperature sweep is performed at a constant frequency (e.g., 1 Hz) and a small strain amplitude (within the linear viscoelastic region).

  • Data Analysis: The storage modulus (E') is plotted as a function of temperature. The rubbery plateau is the region above the glass transition temperature where the storage modulus is relatively constant.

  • Crosslink Density Calculation: The crosslink density (ν) is calculated from the storage modulus (E') in the rubbery plateau using the equation from the theory of rubber elasticity:

    [ \nu = \frac{E'}{3RT} ]

    where R is the ideal gas constant and T is the absolute temperature in the rubbery plateau region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Low-field NMR is a powerful technique for determining the crosslink density by measuring the spin-spin relaxation time (T2) or by using multiple-quantum NMR to measure residual dipolar couplings.

Experimental Workflow:

A Place Elastomer Sample in NMR Tube B Insert into Low-Field NMR Spectrometer A->B C Apply Appropriate Pulse Sequence (e.g., CPMG or MQ) B->C D Acquire Transverse Magnetization Decay or DQ Build-up Curve C->D E Fit Data to a Suitable Model D->E F Extract T2 Relaxation Times or Residual Dipolar Coupling E->F G Correlate NMR Parameter to Crosslink Density F->G

Caption: Workflow for crosslink density measurement by NMR.

Detailed Protocol:

  • Sample Preparation: A small piece of the ZMBT-cured elastomer is placed into an NMR tube.

  • NMR Measurement: The sample is placed in a low-field NMR spectrometer.

  • Pulse Sequence: A suitable pulse sequence is applied. For T2 measurements, the Carr-Purcell-Meiboom-Gill (CPMG) sequence is often used. For more detailed analysis, a multiple-quantum (MQ) pulse sequence can be employed.

  • Data Acquisition: The decay of the transverse magnetization (for T2) or the build-up of the double-quantum coherence (for MQ-NMR) is recorded.

  • Data Analysis: The decay curve is fitted to one or more exponential functions to determine the T2 relaxation times. The component with the shorter T2 is associated with the crosslinked network. For MQ-NMR, the initial build-up rate of the double-quantum signal is proportional to the residual dipolar coupling, which is related to the crosslink density.

  • Correlation to Crosslink Density: The measured NMR parameter (T2 or residual dipolar coupling) is correlated to the crosslink density, often through calibration with samples of known crosslink density or by using theoretical models.

Quantitative Data Comparison

The following table presents representative crosslink density values for ZMBT-cured elastomers obtained by different techniques. It is important to note that absolute values can vary depending on the specific formulation (e.g., type of elastomer, sulfur and accelerator levels) and experimental conditions.

ElastomerCuring SystemSwelling (mol/cm³)Tensile Testing (mol/cm³)DMA (mol/cm³)NMR (mol/cm³)
Natural Rubber (NR) ZMBT/Sulfur5.2 x 10⁻⁵6.8 x 10⁻⁵7.1 x 10⁻⁵7.5 x 10⁻⁵
Styrene-Butadiene Rubber (SBR) ZMBT/Sulfur4.1 x 10⁻⁵5.5 x 10⁻⁵5.9 x 10⁻⁵6.2 x 10⁻⁵

Note: The data in this table are compiled from various literature sources and are intended for comparative purposes. Direct comparison between techniques should ideally be performed on the same batch of material.

Logical Relationship of Techniques

The different techniques for measuring crosslink density are based on distinct physical principles but are fundamentally interrelated through the theory of rubber elasticity. The following diagram illustrates the logical connections between these methods.

cluster_0 Macroscopic Properties cluster_1 Microscopic Properties cluster_2 Measurement Techniques A Crosslinked Elastomer Network B Solvent Swelling (Flory-Rehner Theory) A->B interacts with solvent C Mechanical Deformation (Rubber Elasticity Theory) A->C responds to stress D Molecular Dynamics (NMR Relaxation) A->D restricts chain motion E Crosslink Density (ν) B->E determines ν F_swell Swelling Test B->F_swell F F C->F determines ν F_tensile Tensile Test C->F_tensile F_dma DMA C->F_dma G G D->G determines ν G_nmr NMR D->G_nmr F_swell->E F_tensile->E F_dma->E G_nmr->E

Caption: Interrelationship of crosslink density measurement techniques.

This guide provides a comprehensive overview of the principal methods for determining the crosslink density of ZMBT-cured elastomers. The selection of the most appropriate technique will depend on the specific research or quality control objectives, balancing factors such as accuracy, cost, and the level of detail required. For routine analysis, swelling and tensile tests are often sufficient, while DMA and NMR offer more in-depth characterization for research and development purposes.

A Comparative Guide to the Long-Term Aging Resistance of ZMBT Vulcanizates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term aging resistance of rubber vulcanizates cured with Zinc 2-mercaptobenzothiazole (B37678) (ZMBT) against other common vulcanizing agents.[1][2] ZMBT, a semi-ultra accelerator, is widely recognized for imparting good aging properties to rubber compounds.[2] This document synthesizes available data on the performance of ZMBT vulcanizates, details the experimental protocols for assessment, and visualizes the chemical pathways involved.

Comparative Performance Analysis

While many sources assert the superior aging and heat resistance of ZMBT vulcanizates, specific quantitative comparative data is often proprietary and not extensively published in publicly accessible literature. One source indicates that laboratory tests have shown a significant increase in product lifespan, with a 20% improvement in heat aging resistance for rubber compounds using ZMBT compared to those without.[2] However, detailed data tables from head-to-head comparisons with other accelerators under identical aging conditions are scarce.

The following table structure is provided as a template for how such comparative data would be presented. The values are illustrative and intended to guide researchers in their own comparative studies.

Table 1: Illustrative Comparison of Mechanical Properties After Accelerated Aging

Vulcanization SystemPropertyUnagedAged (e.g., 168 hours @ 100°C)% Retention
ZMBT Tensile Strength (MPa)201680%
Elongation at Break (%)50035070%
Hardness (Shore A)6065+8%
Alternative A (e.g., MBTS) Tensile Strength (MPa)201470%
Elongation at Break (%)50030060%
Hardness (Shore A)6068+13%
Alternative B (e.g., CBS) Tensile Strength (MPa)221777%
Elongation at Break (%)55038570%
Hardness (Shore A)6268+10%

Note: These values are hypothetical and for illustrative purposes only. Actual results will vary depending on the specific formulation, rubber type, and aging conditions.

Key Attributes of ZMBT in Aging Resistance

ZMBT's effectiveness in promoting aging resistance is attributed to several factors:

  • Heat Stability: ZMBT's inherent thermal stability makes it suitable for high-temperature curing processes and contributes to the longevity of the final product.[2]

  • Efficient Cross-linking: It promotes the formation of a stable cross-link network in the rubber matrix, enhancing properties like tensile strength and tear resistance.[2]

  • Synergistic Effects: ZMBT is often used in combination with other accelerators, such as zinc diethyl dithiocarbamate (B8719985) (ZDEC) or diphenylguanidine (DPG), which can further enhance the aging properties of the vulcanizate.

Experimental Protocols

To assess the long-term aging resistance of ZMBT vulcanizates, standardized accelerated aging protocols are employed. These methods simulate the effects of natural aging over a shorter period by exposing the rubber samples to elevated temperatures.

Accelerated Aging Test (Based on ASTM D573 / ISO 188)

1. Principle: This test determines the relative deterioration resistance of vulcanized rubber by exposing test pieces to a controlled, elevated temperature in an air oven for specific durations. The physical properties of the rubber are measured before and after aging to assess the extent of degradation.

2. Apparatus:

  • Air Oven: A circulating air oven with controlled temperature and air exchange rate.
  • Tensile Testing Machine: To measure tensile strength and elongation at break.
  • Hardness Tester (Durometer): To measure Shore A hardness.

3. Procedure:

  • Sample Preparation: Prepare dumbbell-shaped test specimens from the vulcanized rubber sheets according to standard specifications (e.g., ASTM D412).
  • Initial Property Measurement: Measure the initial tensile strength, elongation at break, and hardness of a set of unaged specimens.
  • Aging: Place the remaining specimens in the air oven at a specified temperature (e.g., 70°C, 100°C, or 125°C) for various time intervals (e.g., 24, 72, 168 hours).
  • Post-Aging Measurement: After each aging interval, remove the specimens from the oven and allow them to cool to room temperature for a specified period. Measure the tensile strength, elongation at break, and hardness of the aged specimens.
  • Calculation of Property Retention: Calculate the percentage retention of each property using the following formula: % Retention = (Value after aging / Initial value) x 100

Chemical Mechanisms and Visualizations

The following diagrams, generated using Graphviz, illustrate the proposed chemical pathways for ZMBT-accelerated vulcanization and the subsequent aging process.

ZMBT-Accelerated Sulfur Vulcanization

The vulcanization process with ZMBT involves the formation of an active sulfurating agent that creates cross-links between polymer chains.

Vulcanization_Pathway ZMBT ZMBT ActiveComplex Active Sulfurating Complex ZMBT->ActiveComplex ZnO Zinc Oxide (ZnO) ZnO->ActiveComplex Sulfur Sulfur (S8) Sulfur->ActiveComplex Polymer Rubber Polymer CrosslinkedPolymer Cross-linked Vulcanizate Polymer->CrosslinkedPolymer ActiveComplex->CrosslinkedPolymer

Caption: Proposed pathway for ZMBT-accelerated sulfur vulcanization.

Thermo-oxidative Aging of Vulcanizates

During aging, the vulcanized rubber is susceptible to degradation through heat and oxygen, leading to changes in its physical properties. This can involve both chain scission and the formation of additional cross-links.

Aging_Pathway Vulcanizate Cross-linked Vulcanizate Degradation Degradation Reactions Vulcanizate->Degradation Heat Heat Heat->Degradation Oxygen Oxygen (O2) Oxygen->Degradation Scission Chain Scission (Reduced Elongation) Degradation->Scission Crosslinking Additional Cross-linking (Increased Hardness) Degradation->Crosslinking

Caption: General mechanism of thermo-oxidative aging in rubber vulcanizates.

Conclusion

ZMBT is a highly effective semi-ultra accelerator that generally imparts good long-term aging resistance to rubber vulcanizates, primarily due to its thermal stability and ability to form a robust cross-link network. While direct quantitative comparisons with other accelerator systems are not widely available in public literature, the established experimental protocols allow for in-house comparative studies. The provided visualizations of the chemical mechanisms offer a foundational understanding for researchers working on the development and evaluation of durable rubber compounds. Further research publishing direct comparative data would be highly beneficial to the scientific community.

References

A Mechanistic Showdown: ZMBT vs. Dithiocarbamate Accelerators in Rubber Vulcanization

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of rubber chemistry, vulcanization accelerators are pivotal in transforming raw, tacky polymers into the durable, elastic materials essential for countless applications. Among the diverse classes of accelerators, thiazoles and dithiocarbamates represent two of the most widely utilized families. This guide provides a detailed mechanistic and performance comparison between a key thiazole (B1198619) accelerator, Zinc 2-mercaptobenzothiazole (B37678) (ZMBT), and the ultra-fast dithiocarbamate (B8719985) accelerators, equipping researchers and professionals with the data to inform their formulation decisions.

At a Glance: Key Performance Differences

Zinc 2-mercaptobenzothiazole (ZMBT) is a semi-ultra accelerator known for providing a good balance between curing speed and processing safety. It is often favored in applications where a controlled vulcanization process is critical and non-staining, non-discoloring properties are required.[1][2]

Dithiocarbamates, such as Zinc Dibutyldithiocarbamate (ZDBC), are classified as ultra-accelerators.[3][4] They are renowned for their high cure rates and the ability to achieve vulcanization at lower temperatures, making them suitable for rapid curing cycles.[4] However, this high reactivity comes at the cost of reduced scorch safety, meaning there is a shorter window for processing before vulcanization begins.[4]

Quantitative Performance Comparison

The following tables summarize the vulcanization characteristics and mechanical properties of natural rubber (NR) compounds accelerated with ZMBT versus a representative dithiocarbamate, ZDBC. The data is compiled from studies utilizing comparable formulations to provide a representative comparison.

Table 1: Comparative Cure Characteristics of ZMBT and ZDBC in Natural Rubber

ParameterZMBTZDBCUnitTest Conditions
Cure Characteristics
Scorch Time (ts2)~2.5 - 4.01.05minutes140-150°C
Optimum Cure Time (t90)~10 - 203.12minutes140-150°C
Cure Rate Index (CRI)ModerateHigh(t90 - ts2)^-1140-150°C
General Properties
Processing SafetyGoodLow--
Cure SpeedMedium-FastUltra-Fast--
Vulcanization PlateauBroadNarrow--

Note: Data for ZDBC is from a study using a carbon black-filled natural rubber compound.[5] ZMBT data represents typical values from literature for similar NR compounds.

Table 2: Comparative Mechanical Properties of ZMBT and ZDBC Vulcanizates

PropertyZMBTZDBCUnit
Mechanical Properties
Tensile StrengthGood to ExcellentExcellentMPa
Modulus at 300% ElongationHighVery HighMPa
Elongation at BreakGoodGood%
HardnessHighHighShore A

Note: The mechanical properties are highly dependent on the specific formulation, including the type and loading of fillers. The trends presented are based on the general understanding from various sources.[6][7][8][9]

Mechanistic Pathways of Vulcanization Acceleration

The distinct performance characteristics of ZMBT and dithiocarbamates stem from their different mechanisms of action during sulfur vulcanization. Both require activators, typically zinc oxide and a fatty acid like stearic acid, to form an active accelerator complex.

ZMBT (Thiazole) Mechanism:

The vulcanization mechanism with ZMBT involves the formation of an active sulfurating agent, which is a complex of the accelerator with sulfur and zinc. This agent then reacts with the rubber backbone to form pendant groups with attached sulfur atoms. These pendant groups subsequently react with other rubber chains to form the final crosslinks. The initial steps are considered to be the rate-determining factor, which contributes to its longer scorch time and more controlled cure rate.

Dithiocarbamate Mechanism:

Dithiocarbamates react more rapidly with sulfur to form a potent sulfurating agent. This agent efficiently transfers sulfur to the rubber chains, leading to the rapid formation of crosslinks. The high reactivity of the dithiocarbamate-sulfur complex is responsible for the very short scorch times and high cure rates observed with this class of accelerators.

Visualizing the Pathways and Workflows

To better illustrate the underlying processes, the following diagrams, generated using Graphviz (DOT language), depict the vulcanization mechanisms and a typical experimental workflow for comparing accelerators.

ZMBT_Mechanism ZMBT ZMBT Active_Complex Active Accelerator Complex (Zn-MBT) ZMBT->Active_Complex ZnO_StearicAcid ZnO + Stearic Acid ZnO_StearicAcid->Active_Complex Sulfurating_Agent Active Sulfurating Agent Active_Complex->Sulfurating_Agent Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Pendant_Groups Rubber-Sx-Accelerator (Pendant Groups) Sulfurating_Agent->Pendant_Groups Rubber_Chain Rubber Polymer Rubber_Chain->Pendant_Groups Crosslinked_Rubber Crosslinked Rubber Network Pendant_Groups->Crosslinked_Rubber

ZMBT Vulcanization Pathway

Dithiocarbamate_Mechanism DTC Dithiocarbamate (e.g., ZDBC) Active_Complex Active Accelerator Complex (Zn-DTC) DTC->Active_Complex ZnO_StearicAcid ZnO + Stearic Acid ZnO_StearicAcid->Active_Complex Sulfurating_Agent Potent Sulfurating Agent Active_Complex->Sulfurating_Agent Rapid Reaction Sulfur Sulfur (S8) Sulfur->Sulfurating_Agent Crosslinked_Rubber Crosslinked Rubber Network Sulfurating_Agent->Crosslinked_Rubber Rapid Crosslinking Rubber_Chain Rubber Polymer Rubber_Chain->Crosslinked_Rubber

Dithiocarbamate Vulcanization Pathway

Experimental_Workflow cluster_prep Preparation cluster_testing Testing cluster_analysis Analysis Compounding 1. Rubber Compounding (ASTM D3182) Molding 2. Molding & Vulcanization Compounding->Molding Rheometer 3. Cure Characteristics (ASTM D5289) Molding->Rheometer Tensile 4. Mechanical Properties (ASTM D412) Molding->Tensile Cure_Data 5. Cure Data Analysis (ts2, t90, CRI) Rheometer->Cure_Data Mech_Data 6. Mechanical Data Analysis (Tensile Strength, Modulus) Tensile->Mech_Data

Experimental Workflow for Accelerator Comparison

Experimental Protocols

A robust comparison of vulcanization accelerators requires standardized testing procedures to ensure the data is reliable and reproducible. The following outlines the key experimental protocols based on ASTM standards.

1. Rubber Compounding (ASTM D3182)

  • Objective: To prepare homogeneous rubber compounds for vulcanization.

  • Procedure:

    • The raw rubber (e.g., Natural Rubber) is masticated on a two-roll mill.

    • Activators (zinc oxide, stearic acid), fillers (e.g., carbon black), and other additives are incorporated sequentially.

    • The accelerator (ZMBT or dithiocarbamate) and sulfur are added last, at a lower mill temperature to prevent premature vulcanization (scorching).

    • The compound is thoroughly mixed to ensure uniform dispersion of all ingredients.

    • The final compound is sheeted out to a standard thickness.

2. Cure Characteristics Analysis (ASTM D5289)

  • Objective: To determine the vulcanization profile of the rubber compound.

  • Procedure:

    • A Moving Die Rheometer (MDR) is preheated to the desired vulcanization temperature (e.g., 150°C).

    • A small, uncured rubber sample is placed in the sealed test cavity.

    • The lower die oscillates at a specified frequency and amplitude, and the torque required to do so is measured over time.

    • The resulting rheometer curve provides data on:

      • Minimum Torque (ML): An indicator of the compound's viscosity.

      • Maximum Torque (MH): Related to the stiffness and crosslink density of the fully cured rubber.

      • Scorch Time (ts2): The time at which vulcanization begins.

      • Optimum Cure Time (t90): The time to reach 90% of the maximum torque.

3. Mechanical Properties Testing (ASTM D412)

  • Objective: To evaluate the physical properties of the vulcanized rubber.

  • Procedure:

    • The compounded rubber is vulcanized in a compression molding press at a specific temperature and for a time determined by the rheometer data (typically t90).

    • After cooling, dumbbell-shaped test specimens are cut from the vulcanized sheets.

    • The specimens are tested using a tensile testing machine at a constant rate of extension.

    • Key properties measured include:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Modulus: The stress at a specific elongation (e.g., 300%).

      • Elongation at Break: The maximum extent to which the material can be stretched before it ruptures.

Conclusion

The choice between ZMBT and dithiocarbamate accelerators is a trade-off between processing safety and cure speed. ZMBT offers a wider processing window and a more controlled cure, making it a reliable choice for a variety of applications, especially where discoloration is a concern. Dithiocarbamates, on the other hand, provide the advantage of extremely rapid vulcanization, which can significantly increase production throughput, particularly in applications where fast curing cycles are paramount and the risk of scorch can be effectively managed. A thorough understanding of their respective mechanisms and performance characteristics, supported by standardized experimental evaluation, is crucial for optimizing rubber formulations for specific performance requirements.

References

Safety Operating Guide

Proper Disposal of Zinc 2-Mercaptobenzothiazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and environmental compliance necessitates the proper disposal of chemical waste. Zinc 2-mercaptobenzothiazole (B37678), a compound utilized in various industrial applications, requires careful handling and disposal due to its potential hazards. This guide provides essential, step-by-step procedures for the safe disposal of Zinc 2-mercaptobenzothiazole in a laboratory setting, designed for researchers, scientists, and drug development professionals.

I. Immediate Safety and Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE) to minimize exposure risks.

Personal Protective Equipment (PPE)Specifications and Importance
Eye Protection Wear tightly fitting safety goggles or a face shield to protect against dust particles and potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.[1][2]
Respiratory Protection In situations where dust may be generated, a NIOSH-approved respirator is recommended to avoid inhalation.[3]
Protective Clothing A lab coat or other protective clothing should be worn to prevent contamination of personal attire.[4]

II. Step-by-Step Disposal Procedure

The primary method for the disposal of this compound is to treat it as hazardous waste.[5][6] Adherence to local, regional, and national regulations is paramount.[1][7]

Step 1: Waste Segregation and Collection

  • Isolate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Use Designated Containers: Collect all solid this compound waste in a clearly labeled, sealable, and compatible hazardous waste container.[6] The container should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][6]

Step 2: Handling Spills

In the event of a small spill, follow these procedures:

  • Secure the Area: Ensure the area is well-ventilated.

  • Dampen the Material: For solid spills, dampen the material with 60-70% ethanol (B145695) to prevent dust from becoming airborne.[8]

  • Absorb and Collect: Use an absorbent paper or other suitable absorbent material to pick up the dampened spill.[8]

  • Containerize: Place the absorbent material and any contaminated cleaning supplies into a sealed, vapor-tight plastic bag or a designated hazardous waste container for disposal.[8]

  • Decontaminate: Clean the spill area with 60-70% ethanol followed by a soap and water solution.[8]

Step 3: Labeling and Storage

  • Proper Labeling: Clearly label the hazardous waste container with "Hazardous Waste" and the specific chemical name: "this compound".

  • Secure Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and well-ventilated.[4]

Step 4: Arrange for Professional Disposal

  • Contact EH&S: Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal.[5] These professionals are equipped to handle and transport hazardous materials in compliance with all regulations.

III. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have Zinc 2-mercaptobenzothiazole Waste? is_spill Is it a spill? start->is_spill small_spill Small Spill Procedure is_spill->small_spill Yes large_spill Large Spill: Evacuate & Call EH&S is_spill->large_spill If large collect_waste Collect Solid Waste in Designated Container is_spill->collect_waste No small_spill->collect_waste label_container Label Container: 'Hazardous Waste - Zinc 2-mercaptobenzothiazole' collect_waste->label_container store_waste Store in Secure Hazardous Waste Area label_container->store_waste contact_disposal Contact EH&S or Licensed Waste Disposal Contractor store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

IV. Environmental and Health Hazard Summary

This compound is classified as hazardous and poses risks to both human health and the environment.

Hazard TypeDescription
Human Health May cause skin irritation or an allergic skin reaction.[8][9] Inhalation of dust can be irritating to the respiratory tract.[3]
Environmental Very toxic to aquatic life with long-lasting effects.[1][10] Avoid release to the environment.[1][7][10]

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Zinc 2-mercaptobenzothiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and logistical plans for the handling and disposal of Zinc 2-mercaptobenzothiazole (B37678) are critical for ensuring a safe laboratory environment. This guide provides detailed procedural instructions for researchers, scientists, and drug development professionals to minimize risks and ensure compliance with safety standards.

Zinc 2-mercaptobenzothiazole is a chemical that may cause an allergic skin reaction and is very toxic to aquatic life with long-lasting effects.[1] Adherence to proper personal protective equipment (PPE) protocols and handling procedures is paramount to prevent exposure and environmental contamination.

Personal Protective Equipment (PPE) Requirements

A multi-layered approach to personal protection is necessary when working with this compound. This includes comprehensive protection for the eyes, face, hands, and body, as well as respiratory protection in specific situations.

Protection Type Specific Recommendations Standards/Notes
Eye/Face Protection Tightly fitting safety goggles with side-shields.Conforming to EN 166 (EU) or NIOSH (US).[1]
Skin Protection Fire/flame resistant and impervious clothing; Overalls, safety shoes.[1][2]Wear appropriate personal protective clothing to avoid skin contact.[2]
Hand Protection Chemical impermeable gloves.Recommended materials include polyvinyl chloride (PVC), nitrile rubber (NBR), or polychloroprene (CR).[2]
Respiratory Protection A full-face respirator is recommended if exposure limits are exceeded or irritation is experienced. A NIOSH-approved air-purifying particulate respirator is advised for high airborne concentrations.[1][3]Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149.[4]

Occupational Exposure Limits for this compound have not been established by some sources.[1]

Experimental Protocol: Safe Handling, Storage, and Disposal

Following a systematic, step-by-step procedure is crucial for minimizing the risks associated with this compound.

Preparation and Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[1] For indoor workplaces, use a local exhaust system or ensure the source is sealed.[5]

  • Safety Equipment: Ensure a safety shower and an eyewash station are readily accessible and their locations are clearly marked.[5]

  • Ignition Sources: Remove all sources of ignition, as fine dust clouds may form explosive mixtures with air.[6] Use non-sparking tools.[1]

Handling Procedures
  • Donning PPE: Before handling, put on all required personal protective equipment as detailed in the table above.

  • Avoiding Dust: Minimize dust generation and accumulation.[2] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]

  • Direct Contact: Avoid contact with skin and eyes.[1]

  • Hygiene: After handling, wash hands and face thoroughly. Do not eat, drink, or smoke in the handling area.[5] Contaminated work clothing should not be allowed out of the workplace and should be washed before reuse.[1][2]

Storage
  • Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[1][7]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents.[3][4]

  • Environment: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[6]

Accidental Release Measures
  • Personnel: Evacuate personnel to safe areas and keep people away from and upwind of the spill.[1]

  • Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Clean-up: For small spills, dampen the solid material with 60-70% ethanol (B145695) and transfer it to a suitable container.[8] Use absorbent paper dampened with ethanol to pick up any remaining material.[8] For larger spills, use spark-proof tools and explosion-proof equipment to collect the material.[1] Adhered or collected material should be promptly disposed of.[1]

Disposal
  • Regulations: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.[2][6]

  • Procedure: The collected waste should be placed in suitable, closed containers for disposal by a licensed waste disposal contractor.[1][6] Avoid release to the environment.[2]

Workflow for Safe Handling of this compound

The following diagram outlines the critical steps for the safe handling of this compound from preparation to disposal.

Caption: Workflow for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.